molecular formula C9H13NO B1582880 2-Amino-2-phenylpropan-1-ol CAS No. 90642-81-2

2-Amino-2-phenylpropan-1-ol

Cat. No.: B1582880
CAS No.: 90642-81-2
M. Wt: 151.21 g/mol
InChI Key: WAQCLDRCXNFRBI-UHFFFAOYSA-N
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Description

2-Amino-2-phenylpropan-1-ol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQCLDRCXNFRBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70325292
Record name 2-amino-2-phenylpropan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90642-81-2
Record name 90642-81-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409576
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2-phenylpropan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthetic Routes of (R)-2-Amino-2-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-amino-2-phenylpropan-1-ol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceuticals and as a ligand in asymmetric catalysis. Its stereochemically defined structure, featuring two adjacent chiral centers, demands precise control during synthesis to ensure enantiopurity, which is paramount for its biological activity and applications. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining (R)-2-amino-2-phenylpropan-1-ol. The guide delves into the core principles, mechanistic underpinnings, and practical execution of key methodologies, including diastereoselective reductive amination of chiral precursors, asymmetric hydrogenation, and biocatalytic approaches. Each section is designed to offer not just procedural details but also the scientific rationale behind the choice of reagents, catalysts, and reaction conditions, thereby providing a robust framework for researchers in the field of medicinal and process chemistry.

Introduction: The Significance of (R)-2-Amino-2-phenylpropan-1-ol

Chiral 1,2-amino alcohols are a privileged class of compounds in modern organic chemistry and drug development.[1] Their bifunctional nature allows them to act as versatile intermediates and chiral auxiliaries in asymmetric synthesis.[2] (R)-2-amino-2-phenylpropan-1-ol, with its specific stereoconfiguration, is of particular interest due to its presence in the core structure of several biologically active molecules. The precise spatial arrangement of the amino and hydroxyl groups is crucial for molecular recognition and interaction with biological targets. Consequently, the development of efficient and stereoselective synthetic routes to access this enantiomerically pure compound is a significant endeavor in synthetic chemistry.

This guide will explore the principal pathways to synthesize (R)-2-amino-2-phenylpropan-1-ol, with a focus on methods that provide high levels of stereochemical control.

Reductive Amination of Chiral Precursors: A Diastereoselective Approach

One of the most established and industrially relevant methods for the synthesis of phenylpropanolamine derivatives is the reductive amination of a chiral keto-alcohol precursor, L-(R)-phenylacetylcarbinol (L-PAC).[3] While this method is commonly employed for the synthesis of other diastereomers like L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol, the principles can be adapted to understand the synthesis of other stereoisomers.[4] The key to this approach is the stereoselective reduction of an imine or iminium ion intermediate, where the existing stereocenter in the precursor directs the stereochemical outcome of the newly formed stereocenter.

General Workflow

The overall process involves two main steps: the formation of an imine intermediate from the chiral keto-precursor and an amine, followed by the diastereoselective reduction of the C=N bond. A subsequent deprotection step may be required if a protecting group is used on the amine.

Start Chiral Keto-Precursor ((R)-1-hydroxy-1-phenylpropan-2-one) Imine Imine Formation (+ Amine) Start->Imine Reduction Diastereoselective Reduction Imine->Reduction Product Diastereomeric Mixture of Protected Amino Alcohols Reduction->Product Deprotection Deprotection Product->Deprotection FinalProduct (R)-2-Amino-2-phenylpropan-1-ol (after separation) Deprotection->FinalProduct

Caption: General workflow for diastereoselective reductive amination.

Detailed Protocol: Adaptation from L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol Synthesis

The following protocol is adapted from a patented process for a diastereomer and illustrates the key steps.[4] To achieve the desired (R)-configuration at the C2 position, one would ideally start with a precursor that already has this stereocenter established, such as (R)-2-amino-2-phenylpropanoic acid, or utilize a method that allows for the selective formation of this stereocenter.

Step 1: Reductive Amination

  • Reaction: A mixture of L-(R)-phenylacetylcarbinol, a primary aralkylamine (e.g., benzylamine), a platinum catalyst (e.g., 5% Pt/C), and a solvent (e.g., ethanol) is subjected to hydrogen pressure.[4]

  • Rationale: The platinum catalyst facilitates both the formation of the imine and its subsequent reduction. The use of a bulky aralkylamine can influence the facial selectivity of the hydrogenation, leading to a preferential formation of one diastereomer. The existing hydroxyl group can also play a directing role in the stereochemical outcome.

Step 2: Hydrogenolysis (Deprotection)

  • Reaction: The resulting N-aralkylamino alcohol is then subjected to catalytic reduction using a palladium catalyst (e.g., 20% Pd(OH)₂/C) in a solvent like methanol under hydrogen pressure.[4]

  • Rationale: The palladium catalyst is effective in cleaving the N-aralkyl bond through hydrogenolysis, yielding the free amino alcohol. This deprotection step is generally clean and efficient.

ParameterValue/ConditionSource
Starting Material L-(R)-phenylacetylcarbinol[4]
Amine Benzylamine[4]
Reduction Catalyst 5% Pt/C[4]
Hydrogen Pressure 3 kg/cm ²[4]
Deprotection Catalyst 20% Pd(OH)₂/C[4]
Diastereomeric Ratio Erythro:threo = 92.6:7.4 (for the (1R,2S) product)[4]

Asymmetric Hydrogenation of Prochiral Ketones

A more direct approach to establishing the desired stereochemistry is through the asymmetric hydrogenation of a prochiral α-amino ketone. This method relies on a chiral catalyst to deliver hydrogen to one face of the carbonyl group preferentially, thereby creating the chiral alcohol center with high enantioselectivity.

Mechanistic Principle

The substrate, an α-amino ketone, coordinates to a chiral transition metal catalyst (commonly based on rhodium, ruthenium, or iridium). The chiral ligands on the metal create a chiral environment that forces the substrate to bind in a specific orientation. Hydrogen is then delivered from the metal center to the less sterically hindered face of the carbonyl, resulting in the formation of one enantiomer of the amino alcohol in excess.

Substrate Prochiral α-Amino Ketone Coordination Substrate Coordination Substrate->Coordination Catalyst Chiral Catalyst (e.g., [Rh(COD)Cl]₂ + Chiral Ligand) Activation Catalyst Activation (+ H₂) Catalyst->Activation Activation->Coordination Insertion Hydride Insertion Coordination->Insertion Product Enantioenriched (R)-2-Amino-2-phenylpropan-1-ol Insertion->Product Start (R)-2-Amino-2-phenylpropanoic Acid Protection N-Protection (e.g., Boc₂O) Start->Protection ProtectedAcid N-Protected Amino Acid Protection->ProtectedAcid Reduction Reduction (e.g., LiAlH₄) ProtectedAcid->Reduction ProtectedAlcohol N-Protected Amino Alcohol Reduction->ProtectedAlcohol Deprotection Deprotection (e.g., TFA) ProtectedAlcohol->Deprotection FinalProduct (R)-2-Amino-2-phenylpropan-1-ol Deprotection->FinalProduct

References

Navigating the Chiral Landscape: An In-depth Technical Guide to the Stereoisomer Characterization of 2-Amino-2-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the precise characterization of stereoisomers is a cornerstone of modern chemical and pharmaceutical science. The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure, making the unambiguous assignment of absolute and relative stereochemistry a critical determinant of therapeutic efficacy and safety. This guide provides a comprehensive technical overview of the methodologies employed in the stereoisomer characterization of 2-amino-2-phenylpropan-1-ol, a chiral amino alcohol with two stereogenic centers. We will delve into the theoretical underpinnings and practical applications of key analytical techniques, including chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents, Vibrational Circular Dichroism (VCD), and single-crystal X-ray crystallography. This document is designed to serve as a detailed, field-proven resource, offering not just procedural steps but also the causal logic behind experimental choices, empowering researchers to navigate the complexities of stereoisomer analysis with confidence and scientific rigor.

Introduction: The Stereochemical Complexity of this compound

This compound possesses two chiral centers, giving rise to a total of four possible stereoisomers. These consist of two pairs of enantiomers, which are non-superimposable mirror images of each other, and diastereomers, which are stereoisomers that are not mirror images. The four stereoisomers are (1R,2R), (1S,2S), (1R,2S), and (1S,2R).

The distinct spatial arrangement of the amino, hydroxyl, phenyl, and methyl groups around the chiral centers dictates how each stereoisomer interacts with other chiral molecules, such as biological receptors and enzymes. Consequently, each stereoisomer can exhibit unique pharmacological and toxicological profiles. A robust and reliable analytical strategy is therefore imperative to separate, identify, and quantify each stereoisomer.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC is an indispensable technique for the separation and quantification of enantiomers and diastereomers.[1] The choice of a suitable chiral stationary phase (CSP) is paramount for achieving successful separation.[2] For a molecule like this compound, which contains both amino and hydroxyl functional groups, polysaccharide-based and macrocyclic glycopeptide-based CSPs are often the most effective.[1][2]

The Causality of Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, function through a combination of attractive interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, as well as steric repulsion. The helical structure of the polysaccharide polymer creates a chiral environment where the enantiomers of the analyte can differentially interact, leading to different retention times. For this compound, the phenyl group can engage in π-π stacking with the aromatic moieties of the CSP, while the amino and hydroxyl groups can form hydrogen bonds. The subtle differences in the spatial orientation of these groups in each enantiomer result in varying strengths of interaction with the CSP, enabling their separation.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a general framework for the chiral separation of this compound stereoisomers. Method optimization will be necessary based on the specific stereoisomers being analyzed and the available instrumentation.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Daicel Chiralpak® series or Phenomenex Lux® series)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol)

  • Sample of this compound stereoisomer mixture

Procedure:

  • Column Selection: Choose a polysaccharide-based CSP, such as one coated with a derivative of amylose or cellulose.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol.

  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Data Acquisition: Inject a small volume of the sample (e.g., 10 µL) onto the column and record the chromatogram. Monitor the elution of the stereoisomers using a UV detector at a wavelength where the phenyl group absorbs (e.g., 210 nm or 254 nm).

  • Method Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., by varying the percentage of the alcohol modifier), the flow rate, or the column temperature to improve resolution.

Data Presentation: Typical Chromatographic Parameters
ParameterTypical Value
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose or Cellulose derivatives)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm or 254 nm

NMR Spectroscopy with Chiral Derivatizing Agents: Unraveling Absolute and Relative Stereochemistry

While chiral HPLC can separate stereoisomers, it does not inherently provide information about their absolute or relative configurations. Nuclear Magnetic Resonance (NMR) spectroscopy, when used in conjunction with a chiral derivatizing agent (CDA), is a powerful technique for elucidating the stereochemistry of chiral molecules. For 1,2-amino alcohols like this compound, (R)- and (S)-α-methoxyphenylacetic acid (MPA) are highly effective CDAs.

The Principle of Diastereomeric Differentiation by NMR

The reaction of a chiral analyte with a chiral derivatizing agent produces a mixture of diastereomers. Unlike enantiomers, which are NMR-spectroscopically indistinguishable in an achiral solvent, diastereomers have different physical and chemical properties, including distinct NMR spectra. By analyzing the differences in the chemical shifts of the protons in the resulting diastereomeric MPA esters and amides, it is possible to deduce the absolute configuration of the original amino alcohol.

Experimental Protocol: MPA Derivatization for NMR Analysis

This protocol outlines the derivatization of a 1,2-amino alcohol with MPA for subsequent NMR analysis.

Materials:

  • Sample of the this compound stereoisomer

  • (R)- or (S)-α-methoxyphenylacetic acid (MPA)

  • Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

  • 4-(Dimethylamino)pyridine (DMAP) (catalyst)

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • NMR tubes and deuterated chloroform (CDCl₃)

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve the this compound stereoisomer (1 equivalent) in anhydrous DCM.

  • Addition of Reagents: Add (R)- or (S)-MPA (2.2 equivalents), DCC (2.2 equivalents), and a catalytic amount of DMAP.

  • Reaction: Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitor by TLC). The reaction will form an ester with the hydroxyl group and an amide with the amino group.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with dilute acid, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting bis-MPA derivative by column chromatography if necessary.

  • NMR Analysis: Dissolve the purified derivative in CDCl₃ and acquire the ¹H NMR spectrum. Compare the spectra of the derivatives formed with (R)-MPA and (S)-MPA to determine the differences in chemical shifts (ΔδRS = δR - δS).

Data Presentation: Representative ¹H and ¹³C NMR Data
Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic Protons 7.2 - 7.5125 - 145
CH-OH 4.5 - 5.070 - 80
CH-NH₂ 3.0 - 3.550 - 60
CH₂-OH 3.5 - 4.060 - 70
CH₃ 1.0 - 1.515 - 25

Vibrational Circular Dichroism (VCD): A Non-Destructive Method for Absolute Configuration

Vibrational Circular Dichroism (VCD) is a chiroptical spectroscopy technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] As enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra. By comparing the experimentally measured VCD spectrum of a compound with the spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT), the absolute configuration can be unambiguously determined.[4]

The Synergy of Experiment and Computation in VCD Analysis

The power of VCD lies in its ability to provide a "fingerprint" of a molecule's three-dimensional structure in solution. The experimental VCD spectrum is a direct reflection of the molecule's stereochemistry. The computational aspect involves calculating the theoretical VCD spectrum for a known absolute configuration (e.g., the R,R-isomer). A direct comparison of the signs and relative intensities of the bands in the experimental and calculated spectra allows for a confident assignment of the absolute configuration of the analyte.

Experimental and Computational Workflow for VCD Analysis

Caption: Workflow for absolute configuration determination using VCD.

X-ray Crystallography: The Gold Standard for Unambiguous Structure Elucidation

Single-crystal X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. However, this technique requires a well-ordered single crystal, which can be challenging to obtain for liquid compounds like this compound.

Overcoming Challenges: The Co-crystallization Approach

For liquid or oily compounds, co-crystallization with a suitable co-former can be an effective strategy to induce crystallization. The co-former is a molecule that can form non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) with the analyte, leading to the formation of a stable, crystalline lattice. The choice of co-former is critical and often requires screening a variety of candidates.

Experimental Protocol: Co-crystallization for X-ray Analysis

This protocol provides a general guideline for the co-crystallization of a liquid amine.

Materials:

  • Sample of the this compound stereoisomer

  • A selection of potential co-formers (e.g., dicarboxylic acids, phenols)

  • A variety of solvents for crystallization (e.g., ethanol, acetone, ethyl acetate)

  • Small vials or crystallization plates

Procedure:

  • Co-former Screening: In separate vials, dissolve the this compound stereoisomer and a potential co-former in a suitable solvent. Mix the solutions in a stoichiometric ratio (e.g., 1:1).

  • Crystallization: Allow the solvent to evaporate slowly at room temperature. Other crystallization techniques such as solvent layering or vapor diffusion can also be employed.

  • Crystal Identification: Visually inspect the vials for the formation of crystals.

  • X-ray Diffraction: If suitable crystals are obtained, they can be mounted on a goniometer and analyzed using a single-crystal X-ray diffractometer. The resulting diffraction pattern is used to solve the crystal structure and determine the absolute configuration.

Conclusion: A Multi-faceted Approach to Stereoisomer Characterization

The comprehensive characterization of the stereoisomers of this compound requires a multi-faceted analytical approach. Chiral HPLC is the primary tool for separation and quantification, while NMR spectroscopy with chiral derivatizing agents provides invaluable information about both relative and absolute stereochemistry. For unambiguous determination of the absolute configuration, Vibrational Circular Dichroism offers a powerful, non-destructive solution-state method, and X-ray crystallography, often facilitated by co-crystallization, remains the ultimate arbiter of three-dimensional molecular structure. By judiciously applying these techniques, researchers can confidently navigate the complexities of stereoisomerism, ensuring the development of safe and effective chiral molecules.

References

An In-Depth Technical Guide to the Chemical Structure and Chirality of 2-Amino-2-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Chirality in Modern Drug Development

In the landscape of contemporary pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is of paramount importance. For drug development professionals, a deep understanding of chirality is not merely an academic exercise but a fundamental necessity for the creation of safer and more efficacious therapeutics. A significant portion of drugs currently on the market are chiral, and it is well-established that individual enantiomers of a racemic drug can exhibit markedly different pharmacological and toxicological profiles.[1][2] This guide provides a comprehensive technical overview of 2-amino-2-phenylpropan-1-ol, a chiral amino alcohol with significant potential as a building block in pharmaceutical synthesis. We will delve into its chemical structure, explore the nuances of its stereoisomers, and present detailed methodologies for its synthesis, resolution, and analytical characterization.

Section 1: Unveiling the Molecular Architecture of this compound

This compound, with the chemical formula C₉H₁₃NO, is a phenylpropanolamine derivative characterized by a propane backbone substituted with a phenyl group, an amino group, and a hydroxyl group.[3] Its fundamental properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₃NO[3]
Molecular Weight 151.21 g/mol [4]
CAS Number 90642-81-2[5]

The core of its chemical significance lies in its chirality. The carbon atom at the second position of the propanol chain (C2) is a stereocenter, as it is bonded to four different substituents: a phenyl group, a methyl group, an amino group, and the -CH₂OH group. This gives rise to the existence of two non-superimposable mirror images, the (R)- and (S)-enantiomers.

G cluster_R (R)-2-amino-2-phenylpropan-1-ol cluster_S (S)-2-amino-2-phenylpropan-1-ol C2_R C NH2_R NH₂ C2_R->NH2_R CH3_R CH₃ C2_R->CH3_R Ph_R C₆H₅ C2_R->Ph_R C1_R CH₂OH C2_R->C1_R C2_S C NH2_S NH₂ C2_S->NH2_S CH3_S CH₃ C2_S->CH3_S Ph_S C₆H₅ C2_S->Ph_S C1_S CH₂OH C2_S->C1_S

Figure 1: 3D representation of the (R) and (S) enantiomers of this compound.

The distinct spatial arrangement of these enantiomers dictates their interaction with other chiral molecules, including biological receptors and enzymes, which can lead to different pharmacological and toxicological profiles.[6] The less active or potentially toxic enantiomer is often referred to as the "distomer," while the therapeutically active one is the "eutomer."[2]

Section 2: Synthesis and Enantioselective Resolution

The preparation of enantiomerically pure this compound is a critical step for its application in drug development. Both enantioselective synthesis and resolution of a racemic mixture are viable strategies.

Racemic Synthesis

A common route for the synthesis of racemic this compound involves the reduction of the corresponding amino acid, 2-amino-2-phenylpropanoic acid.

Experimental Protocol: Racemic Synthesis

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 2-amino-2-phenylpropanoic acid in anhydrous tetrahydrofuran (THF).

  • Reduction: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in THF, to the stirred suspension.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again, while maintaining cooling in an ice bath.

  • Work-up: Filter the resulting precipitate and wash it thoroughly with THF or diethyl ether.

  • Purification: Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic this compound. Further purification can be achieved by recrystallization or column chromatography.

Chiral Resolution of Racemic this compound

The separation of a racemic mixture into its constituent enantiomers, known as chiral resolution, is a widely employed technique.[7] For amino alcohols like this compound, a classical method involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.[8] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[9]

G racemate Racemic (R/S)-2-amino- 2-phenylpropan-1-ol diastereomeric_salts Diastereomeric Salts: (R)-Amine-(+)-Tartrate (S)-Amine-(+)-Tartrate racemate->diastereomeric_salts Salt Formation resolving_agent (+)-Tartaric Acid resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble Less Soluble Salt (e.g., (R)-Amine-(+)-Tartrate) fractional_crystallization->less_soluble Precipitation more_soluble More Soluble Salt (e.g., (S)-Amine-(+)-Tartrate) (in mother liquor) fractional_crystallization->more_soluble base_treatment1 Base Treatment (e.g., NaOH) less_soluble->base_treatment1 base_treatment2 Base Treatment (e.g., NaOH) more_soluble->base_treatment2 enantiomer_r Enantiopure (R)-2-amino-2-phenylpropan-1-ol base_treatment1->enantiomer_r Liberation of free amine enantiomer_s Enantiopure (S)-2-amino-2-phenylpropan-1-ol base_treatment2->enantiomer_s Liberation of free amine

References

Spectroscopic data (NMR, IR, MS) of 2-Amino-2-phenylpropan-1-ol.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-2-phenylpropan-1-ol

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of this compound (CAS No: 90642-81-2).[1][2] As a chiral amino alcohol, this compound holds significance in synthetic organic chemistry and drug development.[3] Accurate structural elucidation is paramount, and this guide offers a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and data from analogous structures.

The molecular structure of this compound, with its molecular formula C9H13NO and a molecular weight of 151.21 g/mol , presents distinct features that are readily identifiable through modern spectroscopic techniques.[4][5][6] This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic profile of this molecule for identification, purity assessment, and further research.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the diastereotopic methylene protons, the methyl protons, and the exchangeable amine and hydroxyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the phenyl, amino, and hydroxyl groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Phenyl-H7.20 - 7.40Multiplet5H
-CH₂-OH3.50 - 3.70AB quartet2H
-NH₂1.80 - 2.50Broad Singlet2H
-OH2.00 - 3.00Broad Singlet1H
-CH₃1.40 - 1.60Singlet3H

Causality Behind Predictions:

  • Phenyl Protons: These protons will resonate in the typical aromatic region. The multiplet arises from the complex coupling between the ortho, meta, and para protons.

  • Methylene Protons (-CH₂-OH): These protons are diastereotopic due to the adjacent chiral center. Consequently, they are expected to appear as an AB quartet, with two distinct doublets.

  • Amine and Hydroxyl Protons (-NH₂ and -OH): These protons are exchangeable and often appear as broad singlets. Their chemical shifts can vary significantly with concentration, solvent, and temperature. Deuterium exchange with D₂O would cause these signals to disappear, a key confirmatory experiment.

  • Methyl Protons (-CH₃): The methyl group is attached to a quaternary carbon and is expected to appear as a sharp singlet.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. Based on the structure, nine distinct carbon signals are expected.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Phenyl C (quaternary)145 - 150
Phenyl CH (ortho, meta, para)125 - 130
C-NH₂ (quaternary)55 - 60
-CH₂-OH70 - 75
-CH₃25 - 30

Causality Behind Predictions:

  • The chemical shifts are predicted based on the known effects of substituents on aromatic and aliphatic carbons. For instance, the carbon attached to the nitrogen and the phenyl group (C-NH₂) is significantly deshielded.

  • Data from structurally similar compounds, such as other amino-phenylpropanol derivatives, can be used to refine these predictions.[7][8][9]

Experimental Protocol for NMR Data Acquisition

cluster_nmr NMR Workflow prep Sample Preparation (5-10 mg in 0.5 mL CDCl₃ or DMSO-d₆) instrument Instrument Setup (400 MHz Spectrometer) prep->instrument h1 ¹H NMR Acquisition (16 scans, 2s relaxation delay) instrument->h1 c13 ¹³C NMR Acquisition (512 scans, 2s relaxation delay) h1->c13 process Data Processing (Fourier Transform, Phasing, Baseline Correction) c13->process analysis Spectral Analysis process->analysis cluster_ms Predicted ESI-MS Fragmentation M [M+H]⁺ m/z = 152.1 M_H2O [M+H - H₂O]⁺ m/z = 134.1 M->M_H2O - H₂O M_CH2OH [M+H - CH₂OH]⁺ m/z = 121.1 M->M_CH2OH - CH₂OH Phenyl [C₆H₅]⁺ m/z = 77.1 M_CH2OH->Phenyl - C₂H₄N

References

Racemic 2-Amino-2-phenylpropan-1-ol resolution techniques

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chiral Resolution of Racemic 2-Amino-2-phenylpropan-1-ol

Abstract

The separation of enantiomers from a racemic mixture, or chiral resolution, is a critical process in the pharmaceutical and fine chemical industries. For chiral molecules like this compound, where biological activity is often stereospecific, obtaining enantiomerically pure forms is not merely an academic exercise but a prerequisite for therapeutic efficacy and safety. This guide provides an in-depth exploration of the principal techniques for resolving racemic this compound. We will dissect the theoretical underpinnings and provide practical, field-proven protocols for diastereomeric crystallization, enzymatic kinetic resolution, and chiral chromatography. This document is intended for researchers, chemists, and drug development professionals seeking both a foundational understanding and a practical framework for implementing robust chiral separation strategies.

Introduction: The Imperative of Chirality

This compound is a chiral amino alcohol featuring a stereogenic center at the C2 carbon, which is bonded to four different groups: an amino group, a methyl group, a hydroxymethyl group, and a phenyl group.[1][2] This structural arrangement gives rise to a pair of non-superimposable mirror images: the (R)- and (S)-enantiomers. While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, solubility), their interactions with other chiral molecules—such as biological receptors or enzymes—can be profoundly different.[1] Consequently, one enantiomer may exhibit desired therapeutic activity while the other could be inert, less active, or even responsible for adverse effects.

The resolution of racemic this compound is therefore paramount for its application as a chiral auxiliary in asymmetric synthesis or as a building block for pharmacologically active molecules.[1] This guide focuses on the three most prevalent and effective industrial strategies for achieving this separation.

Foundational Strategy: Diastereomeric Crystallization

This classical method remains one of the most cost-effective and scalable techniques for chiral resolution.[3] Its enduring utility is a testament to its robust and predictable nature when optimized correctly.

Principle of Separation

The core principle, first demonstrated by Louis Pasteur, involves converting the pair of enantiomers into a pair of diastereomers.[4] Unlike enantiomers, diastereomers have different physical properties, most critically, different solubilities in a given solvent system.[4] This is achieved by reacting the racemic amino alcohol (a base) with an enantiomerically pure chiral acid, known as a resolving agent.

(R/S)-Amine + (R)-Acid → [(R)-Amine·(R)-Acid] + [(S)-Amine·(R)-Acid] (Enantiomeric Pair)(Chiral Resolving Agent)(Diastereomeric Pair of Salts)

The resulting diastereomeric salts can then be separated by fractional crystallization, exploiting their solubility differences.[5] Once a single diastereomer is isolated in solid form, the chiral resolving agent is removed, liberating the desired pure enantiomer of the amino alcohol.

Experimental Design & Causality

The success of diastereomeric crystallization is not serendipitous; it is the result of systematic optimization.

  • Choice of Resolving Agent: This is the most critical decision. An ideal agent should be inexpensive, readily available in high optical purity, and form stable, crystalline salts with the target compound.[5] For a basic compound like this compound, chiral acids are used. The proximity of the chiral center in the resolving agent to the salt-forming functional group often enhances the physical property differences between the diastereomers.[5]

Resolving AgentTypeRationale for Use
(R,R)-Tartaric Acid Chiral Dicarboxylic AcidWidely available, inexpensive, forms well-defined crystalline salts with amines.[6]
(S)-Mandelic Acid Chiral α-Hydroxy AcidAromatic ring can participate in π-stacking interactions, potentially improving crystal packing.
(1R)-(-)-10-Camphorsulfonic Acid Chiral Sulfonic AcidStrong acid, forms salts with weak bases. Bulky structure can create significant differences in crystal lattice energies.
N-Acetyl-L-phenylalanine Chiral Amino Acid DerivativeOffers multiple interaction points (amide, carboxyl, phenyl) for differential binding.
  • Solvent Selection: The solvent system dictates the solubility of the diastereomeric salts. The goal is to find a solvent where one diastereomer is sparingly soluble while the other remains in solution. A screening process using a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, and their aqueous mixtures) is essential.

Workflow Diagram: Diastereomeric Crystallization

G cluster_0 Process Flow Racemate Racemic (R/S)-Amine Reaction React with (R)-Resolving Agent in chosen solvent Racemate->Reaction Slurry Diastereomer Slurry [(R,R)-salt + (S,R)-salt] Reaction->Slurry Crystallization Cool / Evaporate Induce Crystallization Slurry->Crystallization Filtration Filtration Crystallization->Filtration Solid Less Soluble Salt (e.g., (S,R)-salt) Filtration->Solid Solid Phase MotherLiquor Mother Liquor (Enriched in (R,R)-salt) Filtration->MotherLiquor Liquid Phase Liberation1 Basify to remove (R)-Resolving Agent Solid->Liberation1 Liberation2 Basify to remove (R)-Resolving Agent MotherLiquor->Liberation2 Enantiomer1 Pure (S)-Amine Liberation1->Enantiomer1 Enantiomer2 Enriched (R)-Amine Liberation2->Enantiomer2

Caption: Workflow for resolution by diastereomeric crystallization.

Detailed Protocol: Resolution using (R,R)-Tartaric Acid

This protocol is a representative example based on established methods for similar amino alcohols and should be optimized for this compound.[6]

  • Salt Formation: Dissolve 10.0 g of racemic this compound in 100 mL of methanol at 50-60 °C. In a separate flask, dissolve a half equivalent (4.9 g) of (R,R)-tartaric acid in 50 mL of warm methanol.

  • Crystallization: Slowly add the tartaric acid solution to the amino alcohol solution with stirring. Cloudiness should appear as the diastereomeric salts form. Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to maximize crystal formation.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash the filter cake with a small amount of cold methanol to remove residual mother liquor.

  • Enantiomer Liberation: Suspend the crystalline diastereomeric salt in 100 mL of water and add 2 M sodium hydroxide solution dropwise with stirring until the pH reaches >11. This neutralizes the tartaric acid and liberates the free amine.

  • Extraction: Extract the aqueous solution three times with 50 mL portions of dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the optically enriched this compound.

  • Analysis (Self-Validation): Determine the enantiomeric excess (ee) of the product using chiral HPLC (see Section 4). The optical purity can also be assessed using polarimetry. The enantiomer from the mother liquor can be recovered by a similar basification and extraction process.

Biocatalytic Strategy: Enzymatic Kinetic Resolution

Enzymatic methods offer exceptional selectivity under mild reaction conditions, making them an environmentally benign and highly effective alternative. The most common approach is Kinetic Resolution (KR).

Principle of Separation

In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of the racemic substrate into a new product, while leaving the other enantiomer largely unreacted.[7] This selectivity arises from the enzyme's chiral active site, which preferentially binds and acts upon one substrate enantiomer.

(R/S)-Amine + Acyl Donor --(Enzyme)--> (R)-Amide + (S)-Amine (Racemic Substrate)(Product)(Unreacted Substrate)

The reaction is stopped at or near 50% conversion. At this point, the mixture contains the newly formed product (e.g., an amide) of one configuration and the unreacted starting material of the opposite configuration. These two compounds, having different functional groups, are easily separated by standard chemical techniques like extraction or chromatography.

Experimental Design & Causality
  • Enzyme Selection: Lipases are the workhorses of enzymatic resolution for amino alcohols. They are robust, often active in organic solvents, and do not require expensive co-factors.[7] Penicillin G acylase is another excellent candidate, known for its ability to hydrolyze N-phenylacetyl derivatives of amino alcohols enantioselectively. The choice of enzyme dictates the reaction conditions and which enantiomer will be acylated.

  • Acyl Donor & Solvent: For acylation reactions catalyzed by lipases, the choice of acyl donor (e.g., ethyl acetate, vinyl acetate) and solvent is crucial. Using an excess of an ester like ethyl acetate allows it to serve as both the solvent and the acyl donor. The organic solvent environment suppresses the enzyme's native hydrolytic activity and promotes the desired acylation.[7]

Workflow Diagram: Enzymatic Kinetic Resolution

G cluster_0 Process Flow Start Racemic (R/S)-Amine + Acyl Donor Reaction Bioreactor: Enzyme (e.g., Lipase) Organic Solvent Start->Reaction Mixture Reaction Mixture @ ~50% Conv. (S)-Amine + (R)-Amide Reaction->Mixture Separation Chemical Separation (e.g., Extraction) Mixture->Separation Product1 Pure (S)-Amine Separation->Product1 Unreacted Product2 Pure (R)-Amide Separation->Product2 Product

Caption: Workflow for enzymatic kinetic resolution via acylation.

Detailed Protocol: Lipase-Catalyzed Acylation

This protocol is a representative example based on established methods for the kinetic resolution of amino alcohols.[7]

  • Reaction Setup: To a 100 mL flask, add 1.0 g of racemic this compound, 50 mL of ethyl acetate (serving as solvent and acyl donor), and 200 mg of an immobilized lipase (e.g., Candida antarctica Lipase B, "Novozym 435").

  • Incubation: Seal the flask and place it in an orbital shaker at 40 °C and 200 rpm.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining substrate. The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and ee of both components.

  • Enzyme Removal: Once ~50% conversion is reached (typically 24-48 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

  • Product Separation:

    • Evaporate the ethyl acetate from the filtrate.

    • Dissolve the resulting residue in 50 mL of diethyl ether.

    • Extract the solution with 1 M hydrochloric acid (3 x 20 mL). The unreacted (S)-amine will move to the acidic aqueous phase as its hydrochloride salt. The (R)-amide will remain in the ether phase.

  • Isolation:

    • Amine: Basify the combined aqueous layers with 2 M NaOH to pH >11 and extract with dichloromethane (3 x 30 mL). Dry the organic phase and evaporate the solvent to obtain the (S)-2-amino-2-phenylpropan-1-ol.

    • Amide: Dry the original ether phase and evaporate the solvent to obtain the (R)-N-acetyl-2-amino-2-phenylpropan-1-ol. This can be hydrolyzed back to the (R)-amine if desired.

  • Analysis (Self-Validation): Confirm the enantiomeric excess of the recovered amine and the enantiomeric purity of the amide product via chiral HPLC.

High-Performance Strategy: Chiral Chromatography

For analytical-scale determination of enantiomeric purity and for preparative-scale separation when other methods fail, high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard.[8]

Principle of Separation

Chiral chromatography operates by creating a transient diastereomeric interaction between the enantiomers in the mobile phase and the chiral selector immobilized on the stationary phase.[3][8] One enantiomer will interact more strongly with the CSP, causing it to be retained longer in the column, while the other enantiomer interacts more weakly and elutes faster. This difference in retention time allows for their separation.

Experimental Design & Causality
  • CSP Selection: This is the heart of the method. Polysaccharide-based CSPs (e.g., Chiralpak® and Chiralcel® series) are exceptionally versatile and effective for a wide range of compounds, including amino alcohols.[8] These phases, often derivatives of cellulose or amylose phenylcarbamates, offer multiple chiral recognition mechanisms (hydrogen bonding, dipole-dipole, π-π interactions). For this compound, the phenyl group suggests that a CSP with aromatic moieties, like Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), would be a logical starting point.[8]

  • Mobile Phase Optimization: In normal-phase chromatography, the mobile phase is typically a mixture of an alkane (e.g., hexane) and an alcohol modifier (e.g., isopropanol, ethanol). The alcohol content is critical; too little, and retention times are excessively long; too much, and resolution is lost. Small amounts of an amine additive (e.g., diethylamine) are often required to prevent peak tailing when analyzing basic compounds like amines.

Detailed Protocol: Chiral HPLC Method Development
  • Column Selection: Start with a versatile polysaccharide-based CSP, such as Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H.

  • Initial Mobile Phase: Prepare a mobile phase of 90:10 (v/v) hexane/isopropanol with 0.1% diethylamine (DEA).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm or 254 nm.

    • Temperature: 25 °C

    • Injection Volume: 10 µL of a ~1 mg/mL solution of the racemic analyte in the mobile phase.

  • Optimization:

    • If no separation is observed, systematically vary the alcohol modifier (try ethanol) and its concentration (e.g., screen 5%, 10%, 15%, 20%).

    • The goal is to achieve a resolution factor (Rs) greater than 1.5, which indicates baseline separation.

    • The elution order can be determined by injecting a sample of a known pure enantiomer, if available.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas (A1 and A2) of the two enantiomers in the chromatogram: % ee = [ |A1 - A2| / (A1 + A2) ] * 100

ParameterTypical Starting ConditionOptimization Rationale
Chiral Stationary Phase Chiralcel OD-H or Chiralpak IAProven effectiveness for aromatic amines and alcohols.[8]
Mobile Phase Hexane/Isopropanol (90:10)Balances retention and elution strength.
Additive 0.1% DiethylamineMasks acidic silanol groups on the silica support, improving peak shape for basic analytes.
Flow Rate 1.0 mL/minStandard analytical flow rate for 4.6 mm ID columns.

Conclusion

The resolution of racemic this compound is a solvable challenge with multiple robust methodologies at the modern chemist's disposal. Diastereomeric crystallization offers a scalable and economical path, contingent on successful screening of resolving agents and solvents. Enzymatic kinetic resolution provides an elegant, highly selective, and green alternative, particularly well-suited for producing materials of very high optical purity. Finally, chiral chromatography stands as the ultimate tool for both analytical validation and high-value preparative separation. The optimal choice of technique depends on the desired scale, purity requirements, economic constraints, and available resources. A thorough understanding of the principles and practical considerations outlined in this guide will empower researchers to develop and implement an effective resolution strategy tailored to their specific needs.

References

An In-depth Technical Guide to the Biological Activity of 2-Amino-2-phenylpropan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of 2-Amino-2-phenylpropan-1-ol derivatives. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound Derivatives

This compound and its derivatives are a class of chemical compounds that have garnered significant interest in medicinal chemistry. These compounds are structurally related to naturally occurring and synthetic psychoactive substances like cathinone, which is the primary active component of the khat plant.[1][2] The core structure, featuring a phenyl ring, an amino group, and a hydroxyl group, allows for a wide range of chemical modifications, leading to a diverse array of biological activities.[3]

From a structural standpoint, these molecules are β-keto analogs of amphetamine and are often referred to as "bk-amphetamines".[2] The presence of chiral centers gives rise to multiple stereoisomers, which can exhibit different potencies and pharmacological effects.[3][4] This structural versatility is a key reason for their exploration in the development of new therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a critical aspect of their study, enabling the creation of novel compounds with tailored biological activities. Several synthetic strategies have been developed to achieve high levels of chemo- and stereoselectivity, which is crucial due to the presence of adjacent stereocenters in the molecule.[3]

One common approach involves the use of Grignard reagents to form the carbon-carbon bond necessary for the phenylpropanol backbone.[3] Another method utilizes the Baylis-Hillman reaction to create densely functionalized molecules that can be further modified.[5] For instance, a novel class of 2-amino-3-phenylpropane-1-ol has been successfully synthesized using a carbon nanotube method for the first time.[5][6]

Stereoselective synthesis is particularly important for producing specific enantiomers, as different stereoisomers can have vastly different biological effects.[4] An efficient process for the stereoselective production of L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol from L-(R)-phenylacetylcarbinol has been developed, which involves reductive amination followed by catalytic reduction.[7]

Biological Activities and Therapeutic Applications

Derivatives of this compound exhibit a wide range of biological activities, primarily affecting the central nervous system. These effects are largely due to their interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine, norepinephrine, and serotonin.[2][8]

Norepinephrine-Dopamine Reuptake Inhibition (NDRI)

Many this compound derivatives act as norepinephrine-dopamine reuptake inhibitors (NDRIs). By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), these compounds increase the extracellular levels of norepinephrine and dopamine, leading to enhanced noradrenergic and dopaminergic neurotransmission.[9][10]

This mechanism of action is the basis for their use in treating a variety of conditions, including:

  • Attention Deficit Hyperactivity Disorder (ADHD): NDRIs like methylphenidate (Ritalin) are widely used to manage symptoms of ADHD.[9][11]

  • Depression: Bupropion (Wellbutrin) is a well-known NDRI used as an antidepressant, particularly for individuals who do not respond well to selective serotonin reuptake inhibitors (SSRIs).[2][10]

  • Narcolepsy: The stimulant effects of NDRIs can also be beneficial in treating narcolepsy.[9]

Sympathomimetic and Anorectic Effects

Similar to amphetamines, these compounds can have sympathomimetic effects, stimulating the central nervous system.[12] This can lead to increased alertness and energy. Some derivatives also exhibit anorectic (appetite-suppressing) properties, which has led to their investigation as potential treatments for obesity.[13][14] The anorectic action of some of these compounds may be mediated by their interaction with alpha 1-adrenergic receptors in the hypothalamus.[13]

Antidepressant Activity

Beyond their role as NDRIs, some derivatives have shown potential as antidepressants through other mechanisms. For example, novel phenylpiperazine pyrrolidin-2-one derivatives have demonstrated strong antidepressant-like activity in animal models, though the exact mechanisms are still under investigation.[15] Similarly, certain 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives have shown significant antidepressant-like effects in mice.[16]

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on their chemical structure. The structure-activity relationship (SAR) helps to understand how different chemical modifications affect the compound's pharmacological properties.[17][18]

Key structural features that influence activity include:

  • Ring Substitutions: The addition of functional groups to the phenyl ring can significantly alter the compound's interaction with monoamine transporters. For example, ring-substituted cathinones like mephedrone act as transporter substrates, causing neurotransmitter release, while others with a pyrrolidine ring, like MDPV, are potent transporter inhibitors.[2][8]

  • N-alkylation: The nature of the alkyl group on the nitrogen atom can also impact potency and selectivity.[12]

  • Stereochemistry: As mentioned earlier, the stereoisomeric form of the molecule can have a profound effect on its biological activity.[4]

Experimental Protocols and Data

Synthesis of 2-amino-3-phenylpropane-1-ol

A notable synthetic protocol involves the use of Baylis-Hillman adducts. The process begins with the reaction of nitrostyrene and formaldehyde to yield (E)-2-nitro-3-phenylprop-2-en-1-ol. This intermediate is then subjected to a reduction reaction using iron and acetic acid at reflux temperature to produce the desired 2-amino-3-phenylpropane-1-ol in good yield.[5]

In Vitro Evaluation of Antidepressant-like Activity

The antidepressant-like effects of novel compounds are often evaluated using the forced swimming test in mice. In this test, the duration of immobility is measured, with a reduction in immobility time indicating a potential antidepressant effect. The spontaneous locomotor activity of the mice is also assessed to ensure that the observed effects are specific and not due to a general increase in motor activity.[16]

Quantitative Data Summary
Compound ClassPrimary Biological ActivityKey Therapeutic Applications
Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs)Increase extracellular norepinephrine and dopamineADHD, Depression, Narcolepsy[9][10][11]
Ring-Substituted CathinonesNeurotransmitter release or reuptake inhibitionPotential for psychostimulant effects[2][8]
Phenylpiperazine Pyrrolidin-2-one DerivativesAntidepressant-like activityPotential for new antidepressant drugs[15]

Visualizations

Signaling Pathway of NDRIs

NDRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle Norepinephrine Vesicles NE NE NE_Vesicle->NE Release DA_Vesicle Dopamine Vesicles DA DA DA_Vesicle->DA Release NET NET Transporter DAT DAT Transporter NE->NET Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binds DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Binds NDRI This compound Derivative (NDRI) NDRI->NET Blocks NDRI->DAT Blocks

Caption: Mechanism of action of NDRI derivatives.

General Synthesis Workflow

Synthesis_Workflow Start Starting Materials (e.g., Phenylpropanone derivative) Reaction Chemical Reaction (e.g., Grignard Reaction, Baylis-Hillman) Start->Reaction Intermediate Intermediate Compound Reaction->Intermediate Purification Purification (e.g., Column Chromatography) Intermediate->Purification Final_Product Final this compound Derivative Purification->Final_Product Analysis Structural Analysis (e.g., Spectroscopy, Elemental Analysis) Final_Product->Analysis

Caption: General workflow for synthesizing derivatives.

Conclusion

This compound derivatives represent a promising class of compounds with a wide range of biological activities. Their ability to modulate the monoaminergic systems in the brain makes them valuable candidates for the development of new drugs for various neurological and psychiatric disorders. Further research into the synthesis and structure-activity relationships of these compounds will undoubtedly lead to the discovery of even more potent and selective therapeutic agents.

References

Discovery and history of phenylpropanolamine compounds.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery, History, and Pharmacology of Phenylpropanolamine (PPA)

Executive Summary

Phenylpropanolamine (PPA), a synthetic sympathomimetic amine of the phenethylamine and amphetamine chemical classes, has a storied and complex history in pharmacology. First synthesized in the early 20th century, it became a widely used over-the-counter component in nasal decongestants and appetite suppressants for decades.[1] Its mechanism, once thought to be a direct action on adrenergic receptors, was later elucidated to be primarily an indirect effect, stimulating the release of norepinephrine.[1][2] However, the turn of the 21st century saw its rapid fall from grace. Mounting case reports linking PPA to an increased risk of hemorrhagic stroke culminated in a landmark case-control study, the Yale Hemorrhagic Stroke Project.[3][4] The study's compelling evidence prompted the U.S. Food and Drug Administration (FDA) and other global regulatory bodies to remove PPA from the market, marking a significant case study in post-market pharmacovigilance and drug safety.[5][6] This guide provides a comprehensive technical overview of PPA's journey from synthesis to its widespread use and eventual withdrawal.

Discovery and Early Synthesis

Phenylpropanolamine, chemically known as dl-norephedrine, was first synthesized around 1910.[1] It is a racemic mixture of the (1R,2S)- and (1S,2R)-enantiomers of β-hydroxyamphetamine.[1] Its structural similarity to ephedrine and amphetamine was immediately apparent. The initial pharmacological characterization of its pressor (blood pressure-increasing) effects occurred in the late 1920s and early 1930s, and by the 1930s, it was introduced for medical use.[1][7]

Early synthetic routes for PPA and related amino alcohols involved the reduction of corresponding isonitroso ketones. A notable method described by Hartung and Munch involved the catalytic reduction of isonitrosopropiophenone.[8] Another approach involved the reaction of propenylbenzene with N-bromosuccinimide to form a bromohydrin intermediate, which was then treated with ammonia in methanol under heat and pressure to yield phenylpropanolamine.[9]

Pharmacological Profile and Mechanism of Action

Pharmacodynamics: An Indirectly Acting Sympathomimetic

Initially, PPA was believed to be a mixed-acting sympathomimetic, directly stimulating adrenergic receptors. However, subsequent research revealed that its stereoisomers possess only weak or negligible affinity for α- and β-adrenergic receptors.[1] The modern understanding is that PPA is almost exclusively an indirectly acting sympathomimetic agent .[1]

Its primary mechanism of action is to stimulate the release of norepinephrine (NE) from presynaptic nerve terminals.[2] It also facilitates dopamine release, but with approximately ten-fold lower potency.[1] The released norepinephrine then acts on postsynaptic α- and β-adrenergic receptors, mediating the downstream physiological effects.

  • α-Adrenergic Receptor Activation: The released NE stimulates α-adrenergic receptors on the vascular smooth muscle of the nasal mucosa, causing vasoconstriction. This reduces blood flow, decreases capillary permeability, and alleviates nasal congestion.[10] This same mechanism is responsible for the observed increases in blood pressure.

  • β-Adrenergic Receptor Activation: NE's action on β-adrenergic receptors can lead to increased heart rate and contractility.[2]

  • Central Nervous System (CNS) Effects: In the CNS, the release of norepinephrine in the hypothalamus is thought to act on the appetite control center, reducing the sensation of hunger.[2][10]

PPA_Mechanism cluster_synapse Adrenergic Synapse cluster_vesicle presynaptic Presynaptic Neuron NE_vesicle NE Vesicles postsynaptic Postsynaptic Neuron NE Norepinephrine (NE) NE_vesicle->NE Release PPA PPA PPA->presynaptic Enters Neuron PPA->NE_vesicle Promotes NE Release alpha_receptor α-Adrenergic Receptor NE->alpha_receptor Binds beta_receptor β-Adrenergic Receptor NE->beta_receptor Binds alpha_receptor->postsynaptic Vasoconstriction (Decongestion, ↑ Blood Pressure) beta_receptor->postsynaptic ↑ Heart Rate caption Mechanism of Action of Phenylpropanolamine (PPA)

Mechanism of Action of Phenylpropanolamine (PPA)
Pharmacokinetics

  • Absorption: PPA is well absorbed following oral administration, with peak plasma concentrations typically reached within one to two hours.[10][11]

  • Metabolism: It undergoes minimal hepatic metabolism.[11]

  • Excretion: The majority of the drug (approximately 90%) is excreted unchanged in the urine.[11]

  • Half-Life: The elimination half-life is approximately 3 to 4 hours.[11]

Therapeutic Applications and Clinical Heyday

For over half a century, PPA was a mainstay in medicine cabinets across the globe. Its dual utility made it a versatile and commercially successful compound.

  • Nasal Decongestant: PPA was a common ingredient in over-the-counter (OTC) and prescription cough and cold remedies. It effectively treated nasal congestion associated with the common cold, sinusitis, and allergic rhinitis.[12]

  • Appetite Suppressant: Marketed under brand names like Dexatrim and Accutrim, PPA was widely sold OTC for weight control. It demonstrated effectiveness in promoting short-term weight loss.[12]

It was available in various formulations, including immediate-release and extended-release tablets and capsules, often in combination with antihistamines like chlorpheniramine.[1]

The Turning Point: Unraveling the Risk of Hemorrhagic Stroke

Despite its widespread use, case reports began to emerge in medical literature linking PPA use to adverse cardiovascular events, most alarmingly, hemorrhagic stroke.[3][4] These reports, often occurring in young women after the first use of the drug, raised significant safety concerns.[3]

To investigate this potential association with scientific rigor, a definitive case-control study was initiated by researchers at Yale University School of Medicine, in collaboration with the FDA and PPA manufacturers.[5][13] This study, known as the Hemorrhagic Stroke Project (HSP) , became the critical piece of evidence in the PPA story.

The HSP recruited men and women aged 18 to 49 who had experienced a subarachnoid or intracerebral hemorrhage.[3] The study's findings, published in The New England Journal of Medicine in 2000, were stark.

Study FindingTarget GroupAdjusted Odds Ratio (OR)95% Confidence Interval (CI)P-valueCitation(s)
Association between hemorrhagic stroke and use of PPA-containing appetite suppressants .Women16.58 1.51 to 182.210.02[3][13][14][15]
Association between hemorrhagic stroke and first-dose use of a PPA-containing product.Women3.13 0.86 to 11.460.08[3][13][14][15]
Association between hemorrhagic stroke and any use of a PPA-containing product.Men & Women1.49 0.84 to 2.640.17[3][13][14][15]

The study concluded that PPA was an independent risk factor for hemorrhagic stroke in women.[3] The extremely high odds ratio for appetite suppressant use indicated a strong and clinically significant association.

Regulatory Scrutiny and Market Withdrawal

The results of the Hemorrhagic Stroke Project provided the definitive evidence that regulatory agencies needed.

  • November 2000: The FDA issued a public health advisory, warning consumers of the risk of hemorrhagic stroke associated with PPA.[5] Concurrently, the agency sent a letter to all drug manufacturers requesting that they voluntarily discontinue marketing any products containing PPA.[16]

  • October 2000: The FDA's Nonprescription Drugs Advisory Committee reviewed the HSP results and concluded that PPA could not be considered safe for OTC use.[5][6]

  • May 2001: Health Canada took similar action, withdrawing PPA from the Canadian market.[1]

  • August 2001 & December 2005: The FDA initiated the formal regulatory process to remove PPA from all drug products by proposing to reclassify it as "nonmonograph" or not generally recognized as safe and effective (GRASE).[6][17]

  • February 2014: The FDA formally withdrew the approval of the remaining new drug applications (NDAs) and abbreviated new drug applications (ANDAs) for products containing PPA.[18]

Modern Analytical and Detection Methods

The need to monitor PPA for clinical, forensic, and regulatory purposes has driven the development of sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for its quantification in biological matrices like human plasma.

Experimental Protocol: Quantification of PPA in Human Plasma by LC-MS/MS

This protocol is a representative example based on established methodologies for analyzing small molecules in plasma.[19][20]

1. Sample Preparation (Protein Precipitation): a. Aliquot 100 µL of human plasma sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube. b. Add 20 µL of an internal standard working solution (e.g., PPA-d5). c. Add 300 µL of ice-cold acetonitrile to precipitate proteins. d. Vortex the mixture vigorously for 1 minute. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Carefully transfer the supernatant to a clean tube or a 96-well plate. g. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. h. Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis: a. Liquid Chromatography (LC): i. Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm). ii. Mobile Phase A: 0.1% Formic Acid in Water. iii. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. iv. Flow Rate: 0.4 mL/min. v. Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B, and re-equilibrate for 2 minutes. vi. Injection Volume: 5 µL. b. Tandem Mass Spectrometry (MS/MS): i. Ionization Source: Electrospray Ionization (ESI), Positive Mode. ii. Detection Mode: Multiple Reaction Monitoring (MRM). iii. MRM Transitions:

  • PPA: Precursor ion (Q1) m/z 152.1 → Product ion (Q3) m/z 134.1
  • PPA-d5 (IS): Precursor ion (Q1) m/z 157.1 → Product ion (Q3) m/z 139.1 iv. Instrument Parameters: Optimize source parameters (e.g., ion spray voltage, temperature) and compound parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

3. Data Analysis and Quantification: a. Integrate the peak areas for the PPA and internal standard MRM transitions. b. Calculate the peak area ratio (PPA / IS). c. Construct a calibration curve by plotting the peak area ratio versus the concentration of the prepared calibrators using a weighted (1/x²) linear regression. d. Determine the concentration of PPA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Analytical_Workflow start Human Plasma Sample (with Internal Standard) protein_precip Protein Precipitation (e.g., with Acetonitrile) start->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection lc_separation Chromatographic Separation (C18 Column) lc_injection->lc_separation ms_detection MS/MS Detection (Positive ESI, MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis end Final Concentration Report data_analysis->end caption Analytical Workflow for PPA Quantification in Plasma

Analytical Workflow for PPA Quantification in Plasma

Conclusion and Future Perspectives

The history of phenylpropanolamine serves as a powerful lesson in pharmacovigilance. A drug that was considered safe and effective for decades was ultimately shown to pose a rare but life-threatening risk. The story highlights the critical importance of post-market surveillance and the power of well-designed epidemiological studies, like the Yale Hemorrhagic Stroke Project, to detect adverse drug reactions that may not be apparent in pre-market clinical trials. For drug development professionals, the PPA case underscores the need for continuous risk-benefit assessment throughout a drug's lifecycle and the ethical and regulatory imperative to act decisively when new safety signals emerge.

References

An In-Depth Technical Guide to 2-Amino-2-phenylpropan-1-ol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Amino-2-phenylpropan-1-ol, a chiral amino alcohol with significant potential in synthetic and medicinal chemistry. We will delve into its chemical and physical properties, explore plausible synthetic routes based on established methodologies for related compounds, discuss its analytical characterization, and survey its applications, particularly in the realm of asymmetric synthesis and drug discovery.

Core Molecular Attributes

Molecular Formula: C₉H₁₃NO

Molecular Weight: 151.21 g/mol

This compound belongs to the class of phenylpropanolamines, a group of compounds characterized by a phenyl group, a propyl chain, and an amino group. The presence of a stereocenter at the C2 position, which is bonded to both the amino group and the phenyl group, means this compound can exist as a pair of enantiomers, (R)- and (S)-2-Amino-2-phenylpropan-1-ol. This chirality is fundamental to its application in stereoselective synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that experimental data for this specific isomer is limited, and some properties are predicted or inferred from closely related compounds.

PropertyValueSource
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
IUPAC Name This compound
CAS Number 90642-81-2

Synthesis of this compound

A common and effective method for the synthesis of phenylpropanolamines involves the reduction of a corresponding nitro alcohol. This approach is advantageous due to the accessibility of the nitroalkane and aldehyde precursors.

Proposed Synthetic Pathway

The most direct synthetic route to this compound is the reduction of its nitro precursor, 2-nitro-2-phenylpropan-1-ol. This precursor can be synthesized via a Henry reaction (nitroaldol reaction) between nitroethane and benzaldehyde, followed by subsequent reactions. A plausible overall synthetic scheme is outlined below.

Synthesis of this compound cluster_0 Step 1: Nitroaldol Reaction cluster_1 Step 2: Isomerization/Modification (Hypothetical) cluster_2 Step 3: Reduction benzaldehyde Benzaldehyde nitroalcohol 2-Nitro-1-phenylpropan-1-ol benzaldehyde->nitroalcohol Base Catalyst nitroethane Nitroethane nitroethane->nitroalcohol nitroalcohol_isomer 2-Nitro-2-phenylpropan-1-ol nitroalcohol->nitroalcohol_isomer Further Steps final_product This compound nitroalcohol_isomer->final_product Reducing Agent (e.g., LiAlH4 or Catalytic Hydrogenation)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Reduction of the Nitro Precursor (General Method)

The following is a generalized protocol for the reduction of a nitro alcohol to the corresponding amino alcohol, which can be adapted for the synthesis of this compound from 2-nitro-2-phenylpropan-1-ol.

Materials:

  • 2-nitro-2-phenylpropan-1-ol

  • Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or a heterogeneous catalyst like Raney Nickel or Palladium on carbon (Pd/C) with a hydrogen source)

  • Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran (THF) for LiAlH₄; ethanol or methanol for catalytic hydrogenation)

  • Apparatus for inert atmosphere reaction (if using LiAlH₄) or hydrogenation apparatus

  • Reagents for work-up (e.g., water, sodium hydroxide solution, and an organic solvent for extraction)

Procedure using Catalytic Hydrogenation:

  • Preparation: In a pressure-resistant reaction vessel, dissolve 2-nitro-2-phenylpropan-1-ol in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of Pd/C or Raney Nickel) to the solution.

  • Hydrogenation: Purge the vessel with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas to the desired pressure. The reaction can also be carried out using a hydrogen donor like formic acid or ammonium formate.

  • Reaction Monitoring: Heat the mixture to the appropriate temperature and stir vigorously. Monitor the progress of the reaction using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture and carefully filter off the catalyst.

  • Isolation: Remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The product can be further purified by crystallization or column chromatography.

Causality in Experimental Choices:

  • Choice of Reducing Agent: LiAlH₄ is a powerful reducing agent suitable for this transformation, but it is highly reactive and requires strict anhydrous and inert conditions. Catalytic hydrogenation is often preferred for its milder conditions and operational simplicity, making it a more "green" and scalable option.

  • Solvent Selection: The choice of solvent is dictated by the reducing agent. Ethereal solvents are required for LiAlH₄, while alcohols are excellent choices for catalytic hydrogenation.

  • Catalyst Choice: Palladium on carbon is a versatile and efficient catalyst for the reduction of nitro groups. Raney Nickel is a more cost-effective alternative, though it may sometimes require higher pressures and temperatures.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized this compound. The expected spectral features are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of 7.2-7.5 ppm. The protons of the CH₂OH group would likely appear as a singlet or a multiplet depending on the solvent and proton exchange. The methyl group (CH₃) protons would give a singlet in the aliphatic region (around 1.5 ppm). The protons of the NH₂ and OH groups may appear as broad singlets, and their chemical shifts can be variable depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, with the ipso-carbon (the one attached to the propyl chain) having a distinct chemical shift. The carbon bearing the amino and phenyl groups (C2) and the carbon of the CH₂OH group (C1) would appear in the region typical for carbons attached to heteroatoms. The methyl carbon would be found in the upfield aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:

  • A broad band in the region of 3200-3500 cm⁻¹ due to the O-H and N-H stretching vibrations.

  • C-H stretching vibrations for the aromatic ring typically appear just above 3000 cm⁻¹.

  • C-H stretching vibrations for the aliphatic groups will be observed just below 3000 cm⁻¹.

  • C=C stretching vibrations of the aromatic ring in the 1450-1600 cm⁻¹ region.

  • C-O and C-N stretching vibrations in the fingerprint region (typically 1000-1300 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a key tool for confirming the molecular weight of the compound. The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to the molecular weight of 151.21 g/mol . The fragmentation pattern would be influenced by the presence of the phenyl, hydroxyl, and amino functional groups, leading to characteristic fragment ions.

Applications in Research and Development

Chiral amino alcohols are highly valuable building blocks in organic synthesis, particularly in the pharmaceutical industry. Their bifunctional nature allows for the formation of various derivatives and their use as chiral auxiliaries or ligands in asymmetric catalysis.

Asymmetric Synthesis

The enantiomers of this compound can serve as chiral auxiliaries to control the stereochemical outcome of a reaction. By temporarily attaching the chiral auxiliary to a prochiral substrate, one face of the substrate is sterically hindered, directing the attack of a reagent to the other face, thus leading to the formation of a single enantiomer of the product.

Asymmetric_Synthesis Prochiral_Substrate Prochiral Substrate Chiral_Intermediate Chiral Intermediate Prochiral_Substrate->Chiral_Intermediate Chiral_Auxiliary (R)- or (S)-2-Amino-2-phenylpropan-1-ol Chiral_Auxiliary->Chiral_Intermediate Attachment Diastereomeric_Product Diastereomerically Pure Product Chiral_Intermediate->Diastereomeric_Product Stereoselective Reaction Reagent Reagent Reagent->Diastereomeric_Product Final_Product Enantiomerically Pure Product Diastereomeric_Product->Final_Product Cleavage of Auxiliary

Caption: General workflow for the use of a chiral auxiliary in asymmetric synthesis.

Pharmaceutical Intermediate

Phenylpropanolamine derivatives are precursors to a wide range of biologically active molecules. The amino and hydroxyl groups of this compound provide reactive handles for further chemical modifications to build more complex molecular architectures. This makes it a valuable intermediate in the synthesis of potential drug candidates. While specific examples for this particular isomer are not widely documented, the broader class of phenylpropanolamines is integral to many pharmaceuticals.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. Based on the safety data for related amino alcohols, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move the person to fresh air.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

Always consult the specific Safety Data Sheet (SDS) for the compound before use.

Conclusion

This compound is a chiral amino alcohol with significant potential as a building block in organic synthesis and medicinal chemistry. While detailed experimental data for this specific isomer is not as prevalent as for some of its constitutional isomers, its synthesis can be approached through well-established methods like the reduction of the corresponding nitro alcohol. Its value lies in its chirality and the presence of two reactive functional groups, making it a versatile tool for the construction of complex, enantiomerically pure molecules. Further research into the specific applications of its enantiomers is warranted to fully explore its utility in the development of new pharmaceuticals and fine chemicals.

The Chiral Auxiliary in Asymmetric Synthesis: A Technical Guide for Rational Stereocontrol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity and safety. Among the robust strategies for achieving stereocontrol, the use of chiral auxiliaries remains a powerful and reliable method.[1] A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high diastereoselectivity.[1] This guide provides an in-depth technical examination of several seminal chiral auxiliaries, offering field-proven insights into their mechanisms, applications, and practical implementation for researchers, scientists, and drug development professionals. We will move beyond procedural recital to explore the underlying causality of experimental choices, ensuring each protocol is a self-validating system for achieving predictable and reproducible asymmetric induction.

The Foundational Principle: Temporary Chirality Transfer

The logic of a chiral auxiliary-mediated synthesis is elegant in its simplicity: a non-chiral substrate is covalently bonded to an enantiomerically pure auxiliary. This new construct, now a diastereomer, possesses a chiral environment that biases the approach of reagents to one of its two faces. Following the diastereoselective reaction, the auxiliary is cleaved from the newly stereodefined product and can often be recovered for reuse.[1]

The success of this strategy hinges on several key factors:

  • Efficient Attachment and Cleavage: The auxiliary must be easily attached to the substrate and removed from the product under mild conditions that do not compromise the stereochemical integrity of the newly created chiral center.

  • High Diastereoselectivity: The auxiliary must exert a strong stereochemical influence, leading to a high diastereomeric excess (d.e.) in the key bond-forming step.

  • Predictable Stereochemical Outcome: The facial bias imposed by the auxiliary should be well-understood and predictable, allowing for the rational design of a synthesis to target a specific enantiomer.

  • Availability and Recyclability: For practical and economic viability, the auxiliary should be readily available in both enantiomeric forms and recoverable in high yield.

This guide will focus on three classes of auxiliaries that have become cornerstones of asymmetric synthesis: Evans' Oxazolidinones, Oppolzer's Camphorsultams, and Myers' Pseudoephedrine Amides.

Evans' Oxazolidinone Auxiliaries: The Power of Acyclic Stereocontrol

Introduced by David A. Evans, chiral oxazolidinones are among the most reliable and widely utilized auxiliaries for a range of asymmetric transformations, including aldol reactions, alkylations, and Diels-Alder reactions.[1][2] Their efficacy stems from a rigid conformational arrangement in the enolate, which provides a predictable platform for stereocontrol.[2]

Mechanism of Stereodirection: The Chelation-Controlled Model

The stereochemical outcome of reactions involving N-acyloxazolidinones is dictated by the formation of a chelated Z-enolate.[3][4] Upon deprotonation with a suitable base (e.g., LDA, NaHMDS), the lithium or sodium cation is chelated by the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation, combined with the steric bulk of the substituent at the C4 position (e.g., benzyl or isopropyl), effectively blocks one diastereoface of the enolate.[2][5]

For instance, in an alkylation reaction, the electrophile is directed to approach from the less sterically hindered face, opposite to the C4 substituent.[4] This predictable facial bias is the cornerstone of the Evans' auxiliary's utility.

Caption: Stereochemical model for Evans' auxiliary-controlled alkylation.

Experimental Protocols

This protocol describes a typical alkylation of an N-propionyl oxazolidinone.

  • Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) as a 1.0 M solution in THF dropwise. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the sodium enolate. Causality Note: NaHMDS is chosen as a strong, non-nucleophilic base to cleanly deprotonate the α-carbon without competing side reactions. The low temperature stabilizes the enolate.

  • Alkylation: Add the alkylating agent (e.g., benzyl bromide) (1.2 equiv) dropwise.

  • Reaction: Stir the mixture at -78 °C and monitor the reaction by TLC.

  • Quench: Once the starting material is consumed, quench the reaction by adding a saturated aqueous NH₄Cl solution.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the product by flash chromatography to separate the diastereomers. The diastereomeric ratio can be determined by GC or ¹H NMR analysis of the crude product.

  • Setup: Dissolve the alkylated N-acyloxazolidinone (1.0 equiv) in a 3:1 mixture of THF and water at 0 °C.

  • Cleavage: Add 30% aqueous hydrogen peroxide (4.0 equiv), followed by aqueous lithium hydroxide (LiOH) (2.0 equiv). Causality Note: The hydroperoxide anion (OOH⁻), formed in situ, is a soft nucleophile that selectively attacks the more electrophilic exocyclic acyl carbonyl over the endocyclic carbamate carbonyl. LiOH alone can lead to competing endocyclic cleavage.[6]

  • Reaction: Stir the mixture at 0 °C for 2-4 hours.

  • Quench: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) (1.5 equiv).

  • Work-up: Concentrate the mixture to remove the THF. Basify the aqueous residue to pH > 11 to allow for extraction of the chiral auxiliary with dichloromethane. Acidify the aqueous layer to pH < 2 with HCl and extract the desired carboxylic acid with ethyl acetate.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.

Performance Data
Electrophile (R-X)Diastereoselectivity (d.r.)Yield (%)Reference
Benzyl bromide>99:190-95[2]
Allyl iodide98:2~90[5]
Methyl iodide>99:190-95[2]
Ethyl iodide>99:190-95[2]

Oppolzer's Camphorsultam: Rigid Control in Cycloadditions and Alkylations

Derived from naturally occurring camphor, Oppolzer's camphorsultam is a highly effective chiral auxiliary, particularly renowned for its application in asymmetric Diels-Alder reactions.[7][8] The rigid, bicyclic structure of the camphor backbone provides a well-defined steric environment, leading to excellent levels of stereocontrol.[9]

Mechanism of Stereodirection: A Sulfonyl Chelation Model

In Lewis acid-promoted Diels-Alder reactions of N-enoyl camphorsultams, the stereoselectivity is governed by a chelated intermediate where the Lewis acid coordinates to both the carbonyl oxygen and a sulfonyl oxygen.[10] This chelation locks the N-enoyl group in an s-cis conformation. The camphor skeleton then effectively shields one face of the dienophile, directing the approach of the diene to the opposite face.[10]

Caption: Stereochemical model for an Oppolzer's sultam-directed Diels-Alder reaction.

Experimental Protocols
  • Setup: To a solution of the N-acryloyl camphorsultam (1.0 equiv) in anhydrous dichloromethane at -78 °C under an inert atmosphere, add the Lewis acid (e.g., diethylaluminum chloride, 1.2 equiv).

  • Reaction: Stir the mixture for 15 minutes, then add freshly cracked cyclopentadiene (3.0 equiv).

  • Monitoring: Monitor the reaction by TLC. Allow the reaction to stir at -78 °C for 3-6 hours.

  • Quench: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Work-up: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The product can often be purified by crystallization or flash column chromatography.

  • Setup: Dissolve the Diels-Alder adduct (1.0 equiv) in anhydrous THF and cool to 0 °C.

  • Reduction: Add lithium aluminum hydride (LiAlH₄) (1.5 equiv) portion-wise.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Purification: Filter the resulting solids and wash with THF. The filtrate contains the desired chiral alcohol and the recovered auxiliary. The product can be purified by column chromatography.

Performance Data
DieneDienophileLewis AcidDiastereoselectivity (endo:exo)d.e. (%)Yield (%)Reference
CyclopentadieneN-Acryloyl SultamEt₂AlCl>95:5>9890[10]
IsopreneN-Crotonyl SultamTiCl₄>90:109585[7]
ButadieneN-Acryloyl SultamEt₂AlCl>95:59688[7]

Myers' Pseudoephedrine Amides: Practicality and High Fidelity

Developed by Andrew G. Myers, the use of pseudoephedrine as a chiral auxiliary offers a highly practical and efficient method for the asymmetric alkylation of carboxylic acid derivatives.[11][12] Pseudoephedrine is an inexpensive, commodity chemical available in both enantiomeric forms.[13]

Mechanism of Stereodirection: A Rigid Lithium Chelate

The high diastereoselectivity of the Myers' alkylation is attributed to the formation of a rigid, internally chelated (Z)-enolate upon deprotonation with LDA.[12][14] The lithium cation is coordinated by both the enolate oxygen and the hydroxyl group of the pseudoephedrine backbone.[14] This rigidifies the conformation of the enolate. The phenyl group of the auxiliary is positioned to block the top face, while the methyl group blocks the bottom-rear quadrant. This leaves the front face of the enolate exposed for the electrophile to approach, leading to a highly predictable stereochemical outcome.[15] The addition of lithium chloride is often crucial, as it is believed to break up LDA aggregates and promote the formation of the reactive monomeric enolate.[13]

Myers_Alkylation_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage Amide_Formation Pseudoephedrine + Acyl Chloride -> Pseudoephedrine Amide Enolate_Formation 1. LDA, LiCl, THF, -78 °C to 0 °C (Forms rigid Z-enolate) Amide_Formation->Enolate_Formation Formed Amide Alkylation 2. R-X (Alkylating Agent) (Electrophile approaches from the unhindered face) Enolate_Formation->Alkylation Cleavage_Acid Acidic Hydrolysis (e.g., H₂SO₄/H₂O) -> Chiral Carboxylic Acid Alkylation->Cleavage_Acid Alkylated Amide Cleavage_Alcohol Reduction (e.g., LiBH₄) -> Chiral Alcohol Alkylation->Cleavage_Alcohol Cleavage_Aldehyde Reductive Cleavage (e.g., LiAlH(OEt)₃) -> Chiral Aldehyde Alkylation->Cleavage_Aldehyde

Caption: General workflow for Myers' asymmetric alkylation.

Experimental Protocols
  • Setup: To a flame-dried flask under an inert atmosphere, add the pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (6.0 equiv). Add anhydrous THF.

  • Enolate Formation: Cool the resulting slurry to -78 °C. Slowly add a solution of lithium diisopropylamide (LDA) (2.2 equiv) in THF. Stir the mixture and allow it to warm to 0 °C for 15 minutes. Causality Note: The excess LDA ensures complete deprotonation of both the α-proton and the hydroxyl proton, which is essential for forming the rigid dianionic chelate.

  • Alkylation: Cool the reaction to the desired temperature (typically 0 °C) and add the alkylating agent (1.2 equiv).

  • Reaction: Stir at 0 °C and monitor by TLC until the starting material is consumed.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: The product is often highly crystalline and can be purified by recrystallization.

  • Setup: Dissolve the alkylated pseudoephedrine amide (1.0 equiv) in a 3:1 mixture of THF and water.

  • Hydrolysis: Add concentrated H₂SO₄ (4.0 equiv) and heat the mixture to reflux for 12-24 hours.

  • Work-up: Cool the reaction mixture and dilute with water. Extract with diethyl ether to remove the product.

  • Auxiliary Recovery: Basify the aqueous layer with NaOH to recover the pseudoephedrine auxiliary by extraction with dichloromethane.

  • Purification: The desired carboxylic acid in the organic layer can be purified by standard methods.

Performance Data[18]
Electrophile (R-X)Diastereomeric Excess (d.e.) (%)Yield (%)
n-Butyl iodide≥9992
Benzyl bromide≥9999
Isopropyl iodide9585
Ethyl iodide9894

Conclusion

The chiral auxiliaries discussed herein represent foundational tools in the field of asymmetric synthesis. While the advent of asymmetric catalysis has provided powerful alternatives, auxiliary-based methods remain indispensable for their reliability, predictability, and broad substrate scope. For the practicing chemist, a deep understanding of the mechanistic underpinnings of these auxiliaries—the "why" behind the protocol—transforms their application from a mere procedure into a rational design tool. The ability to select the appropriate auxiliary, predict the stereochemical outcome, and execute the necessary experimental steps with high fidelity is a hallmark of expertise in modern organic synthesis. This guide has aimed to provide not just the "how," but the critical "why," empowering researchers to confidently and effectively harness the power of chiral auxiliaries in the synthesis of complex, enantiomerically pure molecules.

References

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis Leveraging Amino Alcohol-Derived Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to (1S,2S)-2-Amino-1-phenyl-1,3-propanediol and its Analogs in Stereocontrolled Synthesis

Introduction: The Principle of Chiral Auxiliary Control

In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds is paramount, particularly in pharmaceutical and materials science.[1] Asymmetric synthesis provides the tools to create single enantiomers, and among the most robust and reliable strategies is the use of chiral auxiliaries.[2][3] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate.[2] It directs a subsequent chemical reaction to proceed with high diastereoselectivity, effectively controlling the formation of new stereocenters relative to its own.[4] After the transformation, the auxiliary is cleaved and can ideally be recovered for reuse, leaving behind an enantiomerically enriched product.[2][4]

This guide focuses on the powerful class of chiral auxiliaries derived from β-amino alcohols, with a specific emphasis on analogs of phenylalaninol, such as (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol .[5][6][7] While the initially specified "2-Amino-2-phenylpropan-1-ol" represents a structurally distinct scaffold, the vast body of literature and field-proven application points towards amino alcohols like (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol as the foundational building blocks for some of the most effective auxiliaries used in asymmetric synthesis, rivaling and often complementing the classic Evans oxazolidinones.[4][8] These auxiliaries are typically converted into cyclic carbamates (oxazolidinones), which provide a rigid, well-defined chiral environment essential for high-fidelity stereochemical induction.[2][9]

This document will detail the synthesis of these oxazolidinone auxiliaries, their application in cornerstone C-C bond-forming reactions like enolate alkylation and aldol additions, and the protocols for their eventual removal.

Part 1: Synthesis of the Core Chiral Auxiliary: The Oxazolidinone

The efficacy of the amino alcohol as a chiral director is fully realized upon its conversion into a rigid heterocyclic system, most commonly an oxazolidinone. This is a critical first step that locks the conformation and positions the stereodirecting groups to effectively shield one face of the reactive intermediate. The cyclization is typically achieved by reacting the amino alcohol with phosgene or a phosgene equivalent, such as diethyl carbonate or disuccinimidyl carbonate.[8][9][10]

Protocol 1: Oxazolidinone Formation from (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

This protocol describes a general procedure for the cyclization of the amino alcohol to form the corresponding oxazolidinone, the active chiral auxiliary.

Materials:

  • (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol[6]

  • Disuccinimidyl carbonate (DSC) or Triphosgene

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol (1.0 equiv) in anhydrous ACN (approx. 0.1 M concentration).

  • Add triethylamine (2.2 equiv) to the solution and cool the flask to 0 °C in an ice bath.

  • In a separate flask, dissolve disuccinimidyl carbonate (1.1 equiv) in anhydrous ACN.

  • Slowly add the DSC solution to the stirred amino alcohol solution at 0 °C over 30 minutes using a syringe pump or dropping funnel.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure oxazolidinone auxiliary.

Causality and Insights:

  • Why an oxazolidinone? The cyclization creates a rigid five-membered ring that reduces conformational flexibility. This rigidity is key to creating a predictable and sterically biased environment around the N-acyl group in subsequent reactions.

  • Choice of Carbonyl Source: While historically phosgene was used, its extreme toxicity makes phosgene equivalents like DSC or triphosgene the modern standard for safety and handling.[8]

  • Base: A non-nucleophilic base like TEA or DIPEA is required to scavenge the HCl or succinimide byproduct without competing in the reaction.

Part 2: Asymmetric Alkylation of N-Acyl Oxazolidinone Imides

One of the most powerful applications of these auxiliaries is in the diastereoselective alkylation of enolates.[11][12] The substrate is first acylated, then deprotonated to form a chiral enolate, which is subsequently alkylated. The steric hindrance from the auxiliary's substituent (the phenyl group in this case) effectively blocks one face of the enolate, forcing the electrophile (alkyl halide) to approach from the opposite, less hindered face.[3]

Stereochemical Model for Alkylation

The high diastereoselectivity observed in these reactions is rationalized by a chelated (Z)-enolate intermediate. The lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone, creating a rigid, planar five-membered ring structure. The bulky phenyl group on the auxiliary projects outwards, effectively shielding the Si-face of the enolate. Consequently, the incoming electrophile can only approach from the less hindered Re-face.

G cluster_workflow Asymmetric Alkylation Workflow Start N-Acyl Oxazolidinone Enolate Formation of (Z)-Enolate (LDA or NaHMDS) Start->Enolate 1. Deprotonation Chelate Li+ Chelated Intermediate Enolate->Chelate 2. Chelation Attack Electrophilic Attack (R-X) from less hindered face Chelate->Attack 3. Alkylation Product Alkylated Product (High Diastereoselectivity) Attack->Product Cleavage Auxiliary Cleavage Product->Cleavage Final Enantiopure Carboxylic Acid Derivative Cleavage->Final

Caption: Workflow for diastereoselective alkylation.

Protocol 2: Diastereoselective Alkylation

Procedure:

  • Acylation:

    • Dissolve the synthesized oxazolidinone auxiliary (1.0 equiv) in anhydrous THF (0.2 M) in a flame-dried flask under N₂.

    • Cool the solution to -78 °C.

    • Add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise and stir for 15 minutes.

    • Add the desired acyl chloride (1.1 equiv) dropwise and stir at -78 °C for 30 minutes, then allow to warm to 0 °C for 1 hour.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over MgSO₄, and purify by column chromatography to obtain the N-acyl imide.

  • Alkylation:

    • Dissolve the N-acyl imide (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried flask under N₂ and cool to -78 °C.

    • Add lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) dropwise. Stir for 30-60 minutes at -78 °C to ensure complete enolate formation.

    • Add the alkylating agent (e.g., benzyl bromide, methyl iodide) (1.2 equiv) dropwise.

    • Stir at -78 °C for 2-4 hours, or as determined by TLC monitoring.[12]

    • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature, then extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product.

Representative Alkylation Data
EntryElectrophile (R-X)Diastereomeric Excess (d.e.)Yield (%)
1Benzyl Bromide>98%85-95%
2Methyl Iodide>96%80-90%
3Allyl Bromide>98%88-96%
4Isopropyl Iodide>95%75-85%
Note: Data is representative of typical results achieved with phenylalaninol-derived oxazolidinone auxiliaries, as documented in the literature.[11][12]

Part 3: Diastereoselective Aldol Reactions

The aldol reaction is a cornerstone of C-C bond formation.[10] Chiral oxazolidinone auxiliaries, particularly in their N-propionyl or N-acetyl forms, provide exceptional stereocontrol in aldol additions.[4] The reaction typically proceeds via a boron enolate to form a rigid, chair-like six-membered Zimmerman-Traxler transition state.[4]

Zimmerman-Traxler Transition State Model

The stereochemical outcome is dictated by the chair-like transition state that minimizes steric interactions. The (Z)-boron enolate, formed by reaction with a Lewis acid like dibutylboron triflate (Bu₂BOTf) and a hindered base, reacts with the aldehyde. The R¹ group of the enolate assumes a pseudo-equatorial position to avoid steric clash with the auxiliary's phenyl group. The aldehyde's R² group also prefers an equatorial orientation, leading to the observed syn-aldol product.

G cluster_TS Zimmerman-Traxler Transition State B B(Bu)₂ O1 O B->O1 C_enolate C O1->C_enolate O2 O O2->B C_aldehyde C C_enolate->C_aldehyde C_aux C-Aux* C_enolate->C_aux R1 R¹ (equatorial) C_enolate->R1 C_aldehyde->O2 H_aldehyde H C_aldehyde->H_aldehyde R2 R² (equatorial) C_aldehyde->R2

Caption: Simplified Zimmerman-Traxler model for syn-aldol addition.

Protocol 3: Asymmetric Syn-Aldol Reaction

Procedure:

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous DCM (0.1 M) in a flame-dried flask under N₂ and cool to 0 °C.

  • Add dibutylboron triflate (Bu₂BOTf) (1.1 equiv) dropwise, followed by the slow addition of DIPEA (1.2 equiv). Stir at 0 °C for 30 minutes, then cool the solution to -78 °C. This step forms the (Z)-boron enolate.

  • Add the aldehyde (1.2 equiv) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour at 0 °C to break the boron complex.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over MgSO₄.

  • Filter, concentrate, and purify the crude aldol adduct by flash column chromatography.

Part 4: Auxiliary Removal

A critical final step in auxiliary-mediated synthesis is the clean removal of the auxiliary without epimerizing the newly formed stereocenters.[2] The N-acyl bond is typically cleaved via hydrolysis, reduction, or transamination.

Protocol 4: Reductive Cleavage to a Chiral Alcohol

This method cleaves the auxiliary and reduces the carbonyl group to afford the primary alcohol.

Materials:

  • Alkylated or aldol adduct product

  • Lithium borohydride (LiBH₄) or Lithium aluminium hydride (LAH)

  • Anhydrous THF or Diethyl Ether

  • Water

  • 1 M NaOH

  • Ethyl Acetate

Procedure:

  • Dissolve the purified adduct (1.0 equiv) in anhydrous diethyl ether (0.1 M) and cool to 0 °C.

  • Add LiBH₄ (2.0-3.0 equiv) portion-wise.

  • Stir the reaction at 0 °C for 1-3 hours until the starting material is consumed (TLC analysis).

  • Carefully quench the reaction by the slow, dropwise addition of water, followed by 1 M NaOH.

  • Stir the resulting mixture for 30 minutes, then filter through a pad of Celite® to remove inorganic salts.

  • Extract the filtrate with ethyl acetate (3x).

  • The aqueous layer will contain the water-soluble chiral auxiliary, which can be recovered by acidification and extraction.

  • Wash the combined organic layers with brine, dry over MgSO₄, concentrate, and purify the resulting chiral alcohol by column chromatography.

References

The Versatile Chiral Auxiliary: Application of 2-Amino-2-phenylpropan-1-ol in the Synthesis of High-Performance Chiral Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is a perpetual endeavor. These molecular architects, responsible for inducing stereoselectivity in chemical transformations, are pivotal in the synthesis of enantiomerically pure compounds, a cornerstone of modern drug development and fine chemical production. Among the myriad of chiral building blocks available to the synthetic chemist, 2-amino-2-phenylpropan-1-ol stands out as a versatile and readily accessible precursor for a range of privileged ligand classes. Its unique structural motif, featuring a sterically demanding gem-dimethyl group adjacent to a chiral amine center and a phenyl group, provides a robust framework for creating highly effective chiral environments around a metal center. This application note provides an in-depth technical guide on the utilization of this compound in the preparation of chiral ligands, with a focus on phosphinooxazolines (PHOX) and Schiff bases, and their application in asymmetric catalysis.

The Strategic Advantage of the this compound Scaffold

The efficacy of a chiral ligand is intrinsically linked to its three-dimensional structure. The this compound scaffold offers several key advantages:

  • Stereochemical Richness: Possessing two chiral centers, this amino alcohol can be resolved into its distinct stereoisomers, providing access to ligands that can induce the formation of either enantiomer of a desired product.

  • Steric Hindrance: The gem-dimethyl group and the phenyl ring create a well-defined and sterically hindered environment. This bulkiness is crucial for effective facial discrimination of the substrate as it coordinates to the metal center, thereby dictating the stereochemical outcome of the reaction.

  • Synthetic Accessibility: The amino and hydroxyl functionalities serve as convenient handles for derivatization, allowing for the modular synthesis of a diverse library of ligands with tunable steric and electronic properties.

This guide will delve into the practical synthesis and application of two prominent classes of ligands derived from this versatile building block.

I. Phosphinooxazoline (PHOX) Ligands: A Pillar of Asymmetric Catalysis

Phosphinooxazolines (PHOX) are a highly successful class of P,N-chelating ligands that have demonstrated exceptional performance in a wide array of asymmetric catalytic reactions.[1][2] The modular synthesis of PHOX ligands allows for systematic tuning of their properties to optimize performance for a specific transformation.[1]

A. Rationale for PHOX Ligand Design

The power of PHOX ligands stems from the synergistic interplay between the phosphine and oxazoline moieties. The phosphorus atom acts as a soft donor, coordinating strongly to late transition metals, while the nitrogen atom of the oxazoline ring serves as a hard donor. This electronic disparity can lead to hemilability, where one of the donor atoms can reversibly dissociate from the metal center, opening up a coordination site for the substrate.[1] The chirality is introduced via the amino alcohol precursor, with the stereocenter on the oxazoline ring positioned to effectively influence the coordination sphere of the metal.

B. Synthetic Workflow for PHOX Ligands from this compound

The synthesis of PHOX ligands from this compound is a modular and well-established process. A common and efficient route involves the coupling of a pre-formed phenyloxazoline with a phosphine source.

Caption: General workflow for the synthesis of a PHOX ligand.

C. Detailed Experimental Protocol: Synthesis of (S)-4,4-Dimethyl-2-(2-(diphenylphosphino)phenyl)-5-phenyl-4,5-dihydrooxazole

This protocol outlines the synthesis of a representative PHOX ligand derived from (S)-2-amino-2-phenylpropan-1-ol.

Step 1: Synthesis of (S)-2-(2-Bromophenyl)-4,4-dimethyl-5-phenyl-4,5-dihydrooxazole

  • To a solution of (S)-2-amino-2-phenylpropan-1-ol (1.0 eq) in anhydrous toluene, add 2-bromobenzonitrile (1.05 eq).

  • Add a catalytic amount of anhydrous zinc chloride (ZnCl₂, ~10 mol%).

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired oxazoline intermediate.

Step 2: Synthesis of (S)-4,4-Dimethyl-2-(2-(diphenylphosphino)phenyl)-5-phenyl-4,5-dihydrooxazole

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the (S)-2-(2-bromophenyl)-4,4-dimethyl-5-phenyl-4,5-dihydrooxazole (1.0 eq), copper(I) iodide (CuI, ~5 mol%), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Add diphenylphosphine (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel under an inert atmosphere to yield the final PHOX ligand.

D. Application in Asymmetric Catalysis: Palladium-Catalyzed Allylic Alkylation

PHOX ligands have proven to be highly effective in palladium-catalyzed asymmetric allylic alkylation reactions, a powerful tool for the construction of stereogenic centers.

Caption: Simplified catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.

Representative Performance Data:

While specific data for ligands derived from this compound is not extensively documented in a single source, the broader class of PHOX ligands consistently delivers high enantioselectivities in these reactions.

Ligand TypeRepresentative ReactionCatalyst/MetalTypical Yield (%)Typical Enantiomeric Excess (ee %)
PHOX Asymmetric Allylic AlkylationPd85-9890-99

This data represents the general performance of PHOX ligands in asymmetric allylic alkylation and serves as a benchmark for what can be expected from ligands derived from this compound.

II. Chiral Schiff Base Ligands: Simplicity and Efficacy

Schiff base ligands, formed through the condensation of a primary amine with an aldehyde or ketone, represent a readily accessible and highly versatile class of chiral ligands.[3][4][5][6] Their synthesis is often straightforward, and their coordination chemistry is rich, allowing for the formation of stable complexes with a variety of metals.

A. The Role of Schiff Base Ligands in Asymmetric Catalysis

The imine nitrogen of the Schiff base and another donor atom, typically from the aldehyde or ketone precursor, chelate to the metal center, creating a chiral pocket. The steric and electronic properties of the ligand can be easily tuned by modifying the aldehyde/ketone and the amine components.

B. Synthetic Workflow for Schiff Base Ligands

The synthesis of Schiff base ligands from this compound is a facile one-step condensation reaction.

Caption: General workflow for the synthesis of a Schiff base ligand.

C. Detailed Experimental Protocol: Synthesis of a Chiral Schiff Base from (S)-2-Amino-2-phenylpropan-1-ol and Salicylaldehyde
  • Dissolve (S)-2-amino-2-phenylpropan-1-ol (1.0 eq) in ethanol in a round-bottom flask.

  • Add salicylaldehyde (1.0 eq) to the solution.

  • Heat the mixture to reflux and stir for several hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If necessary, the product can be further purified by recrystallization.

  • The structure of the synthesized Schiff base ligand should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.[3]

D. Application in Asymmetric Catalysis: Enantioselective Addition of Organozinc Reagents to Aldehydes

Chiral Schiff base ligands derived from amino alcohols are effective catalysts for the enantioselective addition of dialkylzinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction.[7]

Representative Performance Data:

The performance of Schiff base ligands derived from chiral amino alcohols in the asymmetric addition of diethylzinc to benzaldehyde is a common benchmark.

Ligand TypeRepresentative ReactionCatalyst/MetalTypical Yield (%)Typical Enantiomeric Excess (ee %)
Schiff Base Asymmetric Diethylzinc AdditionZn80-9585-98

This data is representative of the performance of the general class of chiral amino alcohol-derived Schiff base ligands and indicates the potential of ligands derived from this compound.

Conclusion

This compound is a valuable and versatile chiral precursor for the synthesis of high-performance ligands for asymmetric catalysis. The straightforward derivatization of its amino and hydroxyl groups allows for the facile preparation of diverse ligand classes, including the highly successful PHOX and Schiff base ligands. The inherent steric bulk and well-defined stereochemistry of the this compound scaffold are key to achieving high levels of enantioselectivity in a range of important catalytic transformations. The modular nature of the ligand syntheses described herein provides a powerful platform for the rational design and optimization of catalysts for specific applications in academic and industrial research. Further exploration of ligands derived from this promising building block is warranted and holds the potential for the discovery of novel and highly efficient asymmetric catalysts.

References

Application Note: Enantioselective Analysis of 2-Amino-2-phenylpropan-1-ol by Chiral High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

2-Amino-2-phenylpropan-1-ol is a chiral organic compound featuring a stereocenter at the carbon atom bonded to the amino and phenyl groups.[1] This structural characteristic gives rise to two non-superimposable mirror-image forms, or enantiomers: (R)-2-Amino-2-phenylpropan-1-ol and (S)-2-Amino-2-phenylpropan-1-ol. In the pharmaceutical and fine chemical industries, the ability to separate and quantify individual enantiomers is of paramount importance. This is because enantiomers of a chiral drug can exhibit markedly different pharmacological, metabolic, and toxicological profiles.

The effective separation of enantiomers requires a chiral environment. High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most powerful and widely adopted technique for this purpose.[2][3] This application note details a direct enantioselective HPLC method developed for the robust separation and analysis of this compound enantiomers, providing researchers, scientists, and drug development professionals with a validated protocol for quality control and stereochemical analysis.

Principle of Chiral Recognition on Polysaccharide-Based CSPs

The cornerstone of this method is the direct separation of enantiomers on a Chiral Stationary Phase (CSP). The chosen CSP is based on a polysaccharide derivative, specifically amylose tris(3,5-dimethylphenylcarbamate), which is immobilized onto a silica support. This type of CSP is renowned for its broad enantiorecognition capabilities for a diverse range of chiral molecules.[2]

The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times on the column. For this compound, the key molecular interactions that facilitate chiral recognition include:

  • Hydrogen Bonding: Interactions between the amino (-NH₂) and hydroxyl (-OH) groups of the analyte and the carbamate groups of the CSP.

  • π-π Interactions: Stacking interactions between the phenyl ring of the analyte and the phenyl groups on the CSP.

  • Dipole-Dipole Interactions: Interactions involving the polar functional groups on both the analyte and the CSP.

  • Steric Hindrance: The three-dimensional structure of the chiral selector creates cavities and grooves, leading to a preferential fit for one enantiomer over the other.

The combination of these interactions results in a measurable difference in affinity for the two enantiomers, enabling their separation.

Experimental Protocol and Methodology

This section provides a detailed, step-by-step protocol for the analysis. The method has been optimized for baseline resolution and excellent peak symmetry.

Materials and Instrumentation
Item Specification
Analyte Racemic this compound
HPLC System Standard analytical HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV/Vis detector.
Chiral Column Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica gel (e.g., Chiralpak® IA, IB, or equivalent)
Column Dimensions 250 mm x 4.6 mm I.D.
Solvents HPLC Grade n-Hexane, Isopropanol (IPA)
Additive Diethylamine (DEA), ≥99.5% purity
Sample Vials 2 mL amber glass vials with PTFE septa
Syringe Filters 0.45 µm PTFE or Nylon
Chromatographic Conditions

A summary of the optimized HPLC parameters is presented below.

Parameter Condition
Mobile Phase n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time Approximately 15 minutes (adjust as needed based on retention times)
Step-by-Step Protocol

1. Mobile Phase Preparation: a. Measure 900 mL of n-Hexane and 100 mL of Isopropanol using graduated cylinders and transfer to a 1 L solvent reservoir. b. Using a micropipette, add 1.0 mL of Diethylamine (DEA) to the solvent mixture. c. Cap the reservoir and mix thoroughly by inversion. Degas the mobile phase for 10-15 minutes using sonication or vacuum degassing. Causality Note: The basic additive DEA is critical for this analysis. The primary amine of the analyte can interact strongly with residual acidic silanol groups on the silica support, leading to severe peak tailing. DEA acts as a competitive base, masking these silanol groups and ensuring sharp, symmetrical peaks.[4]

2. Standard Solution Preparation: a. Prepare a stock solution by accurately weighing 10 mg of racemic this compound and dissolving it in 10 mL of the mobile phase to achieve a concentration of 1.0 mg/mL. b. Prepare a working standard solution by diluting the stock solution 1:10 with the mobile phase to a final concentration of 0.1 mg/mL. c. Filter the working standard solution through a 0.45 µm syringe filter into an HPLC vial.[5]

3. HPLC System Preparation and Equilibration: a. Install the chiral column into the column compartment. b. Set the pump to deliver the mobile phase at a flow rate of 1.0 mL/min. c. Equilibrate the column for at least 30-45 minutes, or until a stable, noise-free baseline is observed in the detector output.

4. Sample Injection and Data Acquisition: a. Place the vial containing the filtered working standard into the autosampler tray. b. Create a sequence or single-injection method with the parameters specified in Section 3.2. c. Inject 10 µL of the sample and start the data acquisition.

Experimental Workflow Diagram

The overall process from sample preparation to final analysis is depicted in the workflow diagram below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Mobile Phase Prep (Hexane/IPA/DEA) B Standard Prep (0.1 mg/mL) A->B C Sample Filtration (0.45 µm) B->C D System Equilibration (Stable Baseline) C->D E Inject Sample (10 µL) D->E F Isocratic Elution & UV Detection E->F G Integrate Peaks (Get RT & Area) F->G H Calculate Parameters (Rs, α, %ee) G->H I Generate Report H->I

Caption: Workflow for the enantioselective analysis of this compound.

Results and Data Analysis

Expected Chromatogram

Under the specified conditions, the method should yield a chromatogram with two well-separated, baseline-resolved peaks corresponding to the (R) and (S) enantiomers of this compound.

Calculation of Key Parameters

To validate the separation, the following chromatographic parameters should be calculated from the integrated peak data:

  • Retention Factor (k'): k' = (t_R - t_0) / t_0 where t_R is the retention time of the peak and t_0 is the column dead time.

  • Selectivity Factor (α): A measure of the separation between the two enantiomer peaks. α = k'_2 / k'_1 where k'_2 and k'_1 are the retention factors of the second and first eluting enantiomers, respectively. An α value > 1.1 is desirable.

  • Resolution (Rs): A quantitative measure of the degree of separation between the two peaks. Rs = 2 * (t_R2 - t_R1) / (w_1 + w_2) where t_R1 and t_R2 are the retention times, and w_1 and w_2 are the peak widths at the base. A resolution of Rs ≥ 1.5 indicates baseline separation.

  • Enantiomeric Excess (% ee): For non-racemic samples, this determines the purity. % ee = (|Area_1 - Area_2| / (Area_1 + Area_2)) * 100

Method Optimization and Troubleshooting

The provided method serves as a robust starting point. However, minor adjustments may be necessary depending on the specific HPLC system and column used.

Problem Potential Cause Recommended Solution
Poor Resolution (Rs < 1.5) Mobile phase is too strong (eluting too fast).Decrease the percentage of Isopropanol (e.g., from 10% to 8%). This will increase retention and improve separation.
Excessive Peak Tailing Insufficient masking of active silanol sites. The analyte is basic.Increase the concentration of Diethylamine (DEA) slightly (e.g., to 0.12% or 0.15%).
Long Retention Times Mobile phase is too weak.Increase the percentage of Isopropanol (e.g., from 10% to 12% or 15%) to decrease retention times.
Inconsistent Results Incomplete column equilibration. Temperature fluctuations.Ensure the column is fully equilibrated before injection. Use a column thermostat to maintain a constant temperature (e.g., 25°C).

Conclusion

This application note presents a reliable and efficient HPLC method for the enantioselective separation of this compound. The use of a polysaccharide-based chiral stationary phase under normal-phase conditions with a basic additive provides excellent resolution and peak shape. This protocol is suitable for routine quality control, stability studies, and research applications where accurate determination of enantiomeric purity is essential.

References

The Role of 2-Amino-2-phenylpropan-1-ol in Stereoselective Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Chiral Amino Alcohol

In the landscape of asymmetric synthesis, the quest for efficient, reliable, and versatile chiral controllers is perpetual. Among the privileged scaffolds that have emerged, 1,2-amino alcohols stand out for their profound impact on the stereochemical outcome of a wide array of chemical transformations. 2-Amino-2-phenylpropan-1-ol, a structurally robust chiral 1,2-amino alcohol, embodies the key features that underpin the utility of this class of compounds. Its strategic placement of a stereogenic center, flanked by coordinating amino and hydroxyl functionalities, and a sterically demanding phenyl group, makes it a powerful tool for inducing chirality.

This technical guide delves into the multifaceted role of this compound in stereoselective reactions. We will explore its application as both a covalently-bound chiral auxiliary and a non-covalently interacting chiral ligand and catalyst. The ensuing application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its utility, grounded in mechanistic principles and supported by practical, field-proven methodologies. The objective is not merely to present procedures, but to elucidate the causal relationships between the structure of this chiral molecule and its function in orchestrating stereoselective outcomes.

Core Applications in Stereoselective Synthesis

The utility of this compound in asymmetric synthesis can be broadly categorized into two main areas: its use as a chiral auxiliary to direct diastereoselective transformations and its application as a chiral ligand or catalyst in enantioselective reactions.

This compound as a Chiral Auxiliary

A chiral auxiliary is a stereogenic moiety that is temporarily incorporated into a prochiral substrate to control the stereoselectivity of a subsequent reaction.[1] After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled. This compound is a precursor to highly effective chiral auxiliaries, most notably chiral oxazolidinones.

Mechanism of Stereodirection:

The efficacy of oxazolidinone auxiliaries, derived from this compound, hinges on their ability to form rigid, chelated enolates. The phenyl group at the adjacent stereocenter effectively shields one face of the enolate, forcing incoming electrophiles to approach from the less hindered side, thereby ensuring high diastereoselectivity.[2]

Diagram: Asymmetric Alkylation Workflow

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage A This compound C N-Acyl Oxazolidinone A->C B Acyl Chloride B->C D N-Acyl Oxazolidinone F Chiral Enolate D->F E Base (e.g., LDA) E->F H Alkylated Product F->H G Alkyl Halide G->H I Alkylated Product K Chiral Carboxylic Acid I->K L Recovered Auxiliary I->L J Cleavage Reagent (e.g., LiOH) J->K

Caption: General workflow for utilizing a this compound-derived chiral auxiliary.

Application Protocol: Diastereoselective Alkylation of an Acyl-Oxazolidinone

This protocol describes a general procedure for the asymmetric alkylation of a propionyl group attached to a chiral oxazolidinone derived from (1S,2R)-2-amino-2-phenylpropan-1-ol.

Materials:

  • (4S,5R)-4-methyl-5-phenyl-3-propionyloxazolidin-2-one

  • Lithium diisopropylamide (LDA) solution in THF

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • Dissolve the (4S,5R)-4-methyl-5-phenyl-3-propionyloxazolidin-2-one (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add a solution of LDA (1.1 eq) to the cooled solution. The formation of the lithium enolate is typically indicated by a color change. Stir the mixture at -78 °C for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Expected Outcome: This procedure typically affords the alkylated product with high diastereoselectivity (>95% de).[3]

This compound as a Chiral Ligand and Catalyst

The vicinal amino and hydroxyl groups of this compound can coordinate to metal centers, creating a chiral environment that can effectively catalyze a variety of enantioselective transformations.

A. Enantioselective Addition of Organozinc Reagents to Aldehydes

The addition of organozinc reagents to aldehydes is a powerful method for the formation of chiral secondary alcohols. In the presence of a catalytic amount of a chiral β-amino alcohol like this compound, this reaction can proceed with high enantioselectivity.[4]

Mechanism of Enantioselection:

The chiral amino alcohol reacts with the dialkylzinc reagent to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, forming a rigid, chair-like transition state. The bulky phenyl group of the amino alcohol directs the approach of the alkyl group from the dialkylzinc to one of the enantiotopic faces of the aldehyde carbonyl, leading to the preferential formation of one enantiomer of the alcohol product.[5]

Diagram: Catalytic Cycle for Diethylzinc Addition

G A Chiral Amino Alcohol C Chiral Zinc Complex A->C + Et2Zn B Diethylzinc B->C E Transition State Assembly C->E D Aldehyde D->E F Chiral Alcohol Product E->F G Regenerated Catalyst E->G G->C + Et2Zn

Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Application Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol outlines a general procedure for the addition of diethylzinc to benzaldehyde using a catalytic amount of (1R,2S)-2-amino-2-phenylpropan-1-ol.

Materials:

  • (1R,2S)-2-amino-2-phenylpropan-1-ol

  • Diethylzinc (solution in hexanes or toluene)

  • Benzaldehyde

  • Anhydrous toluene

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of (1R,2S)-2-amino-2-phenylpropan-1-ol (0.1 eq) in anhydrous toluene under an inert atmosphere, add diethylzinc (2.0 eq) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst.

  • Add benzaldehyde (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 12-24 hours, monitoring the progress by TLC.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the product, 1-phenyl-1-propanol, by flash column chromatography. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

Performance Data:

The following table presents typical results for the enantioselective addition of diethylzinc to various aldehydes catalyzed by norephedrine-based ligands, which are structurally analogous to this compound.[6]

AldehydeCatalyst Loading (mol%)Yield (%)Enantiomeric Ratio (S:R)
Benzaldehyde105290.0:10.0
1-Naphthaldehyde104091.0:9.0
2-Naphthaldehyde107891.0:9.0
p-Anisaldehyde104089.5:10.5
Cinnamaldehyde107387.5:12.5

B. Enantioselective Reduction of Prochiral Ketones

Chiral amino alcohols, in conjunction with borane, can form oxazaborolidine catalysts that are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[7]

Mechanism of Enantioselection:

The amino alcohol reacts with borane to form a chiral oxazaborolidine catalyst. This catalyst coordinates to both the borane reducing agent and the ketone substrate, forming a rigid, six-membered ring transition state. The steric bulk of the catalyst directs the hydride transfer from the borane to one face of the ketone, resulting in the formation of one enantiomer of the alcohol product with high selectivity.[8]

Application Protocol: Asymmetric Borane Reduction of Acetophenone

This protocol provides a general method for the enantioselective reduction of acetophenone using a catalyst generated in situ from (1R,2S)-2-amino-2-phenylpropan-1-ol and borane.

Materials:

  • (1R,2S)-2-amino-2-phenylpropan-1-ol

  • Borane-tetrahydrofuran complex (BH₃·THF) solution

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid

  • Anhydrous magnesium sulfate

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of (1R,2S)-2-amino-2-phenylpropan-1-ol (0.1 eq) in anhydrous THF under an inert atmosphere, add BH₃·THF solution (0.6 eq) at room temperature.

  • Stir the mixture for 1 hour to allow for the formation of the oxazaborolidine catalyst.

  • Cool the solution to 0 °C and add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise.

  • Slowly add BH₃·THF solution (1.0 eq) to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, or until the reaction is complete as indicated by TLC.

  • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the product, (R)-1-phenylethanol, by flash column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Performance Data:

The enantioselective reduction of various ketones using borane catalyzed by chiral oxazaborolidines derived from amino alcohols typically yields high enantiomeric excess.[9]

KetoneCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
Acetophenone109596
Propiophenone109295
1-Indanone109898
1-Tetralone109797

Conclusion and Future Outlook

This compound and its derivatives have proven to be highly effective and versatile chiral platforms in the field of stereoselective synthesis. Their utility as both chiral auxiliaries and ligands/catalysts underscores their importance in the modern synthetic chemist's toolkit. The protocols detailed herein provide a solid foundation for the application of this class of compounds in achieving high levels of stereocontrol in key carbon-carbon and carbon-heteroatom bond-forming reactions.

Future research in this area will likely focus on the development of novel derivatives of this compound with enhanced catalytic activity and selectivity, as well as their immobilization on solid supports for improved recyclability and application in continuous flow systems. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the role of robust and reliable chiral controllers like this compound will undoubtedly continue to expand.

References

Enhancing Chromatographic Performance: A Guide to the Derivatization of 2-Amino-2-phenylpropan-1-ol for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

The analysis of polar, multifunctional compounds such as 2-Amino-2-phenylpropan-1-ol by gas chromatography (GC) presents significant analytical challenges. The presence of a primary amine (-NH₂) and a primary alcohol (-OH) group leads to low volatility and strong interactions with the stationary phase, resulting in poor peak shape, low sensitivity, and potential thermal degradation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on two robust derivatization strategies—silylation and acylation—to overcome these challenges. By converting the polar functional groups into nonpolar, thermally stable derivatives, the chromatographic performance is vastly improved. This document details the underlying chemical principles, provides step-by-step, field-proven protocols for each method, and offers guidance on GC-MS parameterization and data interpretation.

The Rationale for Derivatization: Overcoming Analytical Hurdles

Direct injection of this compound into a GC system is often unsuccessful. The active hydrogens on the amine and hydroxyl groups are highly polar and can form hydrogen bonds with active sites (e.g., residual silanols) on the GC column and liner. This interaction leads to significant peak tailing, reduced column efficiency, and poor reproducibility.[1] Furthermore, these polar compounds may not volatilize easily in the hot injector, leading to thermal decomposition and inaccurate quantification.[2][3]

Derivatization is a chemical modification technique that transforms an analyte into a more "GC-amenable" form.[2] The core principle is to replace the active, polar hydrogen atoms with nonpolar functional groups. This transformation achieves several critical objectives:

  • Increases Volatility: By masking the polar sites, the intermolecular hydrogen bonding is eliminated, lowering the boiling point of the analyte and allowing it to transition into the gas phase at lower temperatures.[2][4]

  • Improves Thermal Stability: The resulting derivatives are generally more stable at the high temperatures of the GC injector and column.[5]

  • Enhances Peak Shape: Reduced interaction with the stationary phase leads to sharper, more symmetrical peaks, which are essential for accurate integration and quantification.[4]

  • Improves Detector Response: Derivatization can introduce specific functional groups that enhance the response of detectors like Flame Ionization Detectors (FID) or provide unique, high molecular weight fragments for Mass Spectrometry (MS) identification.[1][6]

This guide focuses on two of the most effective and widely adopted derivatization strategies for compounds containing amine and hydroxyl groups: Silylation and Acylation .

Derivatization Methodologies: Protocols and Scientific Principles

Method A: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

Silylation is a robust and common derivatization technique where an active hydrogen is replaced by a trimethylsilyl (TMS) group, -Si(CH₃)₃.[2][7] For this compound, both the -OH and -NH₂ groups will be derivatized. We recommend MSTFA as the reagent of choice.

Causality and Expertise: MSTFA is a powerful TMS donor that reacts rapidly and completely with a wide range of polar functional groups. A key advantage of MSTFA is that the reagent itself and its primary byproduct, N-methyltrifluoroacetamide, are highly volatile, typically eluting with the solvent front and minimizing chromatographic interference.[3] For complete and rapid derivatization, especially of the less reactive amine group, the addition of a catalyst such as trimethylchlorosilane (TMCS) is often beneficial.[2]

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis A 1. Aliquot Sample (1-10 mg or solution) B 2. Evaporate to Dryness (Under gentle N₂ stream) A->B C 3. Add Acetonitrile & MSTFA (Ensure anhydrous conditions) B->C D 4. Cap Vial & Vortex C->D E 5. Heat Reaction Mixture (e.g., 70°C for 30 min) D->E F 6. Cool to Room Temperature E->F G 7. Inject Aliquot into GC-MS F->G

Caption: Silylation Protocol Workflow using MSTFA.

Protocol 1: Silylation of this compound

Materials & Reagents

Item Specification Vendor Example
This compound Analytical Standard Sigma-Aldrich
MSTFA (+1% TMCS, optional) Derivatization Grade Sigma-Aldrich (Cat# 69479)
Acetonitrile or Pyridine Anhydrous/GC Grade Fisher Scientific
Reaction Vials (0.3-2 mL) With PTFE-lined caps Thermo Scientific
Heating Block / Water Bath Capable of 70-100°C VWR
Vortex Mixer - VWR
Nitrogen Evaporation System - Organomation

| GC-MS Syringe | 10 µL | Agilent |

Step-by-Step Methodology

  • Sample Preparation:

    • If the sample is a solid, accurately weigh 1-5 mg into a clean, dry reaction vial.

    • If the sample is in a solution, transfer an aliquot to the vial and evaporate the solvent to complete dryness under a gentle stream of dry nitrogen. Trustworthiness Insight: The presence of water or protic solvents will consume the derivatizing reagent and inhibit the reaction.[2][8] Ensuring the sample is anhydrous is critical for quantitative yield.

  • Reagent Addition:

    • Add 100 µL of a suitable anhydrous solvent (e.g., acetonitrile or pyridine).

    • Add 100 µL of MSTFA (or MSTFA + 1% TMCS). It is recommended to use at least a 2:1 molar ratio of silylating reagent to active hydrogens in the analyte.[2]

  • Reaction:

    • Immediately cap the vial tightly to prevent moisture ingress.

    • Vortex the mixture for 30 seconds to ensure homogeneity.

    • Heat the vial at 70°C for 30 minutes in a heating block or water bath. Expertise Insight: While alcohols derivatize quickly, amines (especially primary amines) can be slower.[2] Heating accelerates the reaction to ensure both the hydroxyl and amino groups are fully derivatized.[2]

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection. Inject 1-2 µL of the derivatized solution into the GC-MS system.

Expected Outcome: The reaction replaces the two hydrogens on the primary amine and the one hydrogen on the primary alcohol, forming a tris-TMS derivative. This results in a molecular weight increase of 216 amu (3 x 72 amu). The mass spectrum of the derivative will show characteristic fragments, including a prominent M-15 peak (loss of a methyl group).

Method B: Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation involves the introduction of an acyl group (R-C=O) into the molecule. Perfluorinated anhydrides like TFAA are highly effective for derivatizing amines and alcohols.[9]

Causality and Expertise: TFAA is the most volatile and reactive of the common perfluoroacylating anhydrides.[4][9] It reacts with both the -NH₂ and -OH groups to form stable trifluoroacetyl derivatives.[10] This reaction produces trifluoroacetic acid as a byproduct, which is acidic and can damage the GC column.[4][11] Therefore, the reaction is typically performed in the presence of a non-nucleophilic base (like pyridine) or an acid scavenger (like trimethylamine) to neutralize the acid.[4][9][10] The introduction of trifluoroacetyl groups significantly enhances sensitivity for Electron Capture Detection (ECD) and produces characteristic mass spectral fragmentation patterns.[1][10]

Acylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis A 1. Dissolve Sample in Solvent (e.g., Ethyl Acetate) C 2. Add Base/Catalyst (e.g., Pyridine) A->C D 3. Add TFAA Reagent C->D E 4. Cap Vial & Vortex D->E F 5. Heat Reaction Mixture (e.g., 60°C for 20 min) E->F G 6. Cool to Room Temperature F->G H 7. Inject Aliquot into GC-MS G->H

Caption: Acylation Protocol Workflow using TFAA.

Protocol 2: Acylation of this compound

Materials & Reagents

Item Specification Vendor Example
This compound Analytical Standard Sigma-Aldrich
Trifluoroacetic Anhydride (TFAA) Derivatization Grade Sigma-Aldrich (Cat# 91719)
Ethyl Acetate or Methylene Chloride Anhydrous/GC Grade Fisher Scientific
Pyridine or Triethylamine (TEA) Anhydrous Sigma-Aldrich
Reaction Vials (0.3-2 mL) With PTFE-lined caps Thermo Scientific
Heating Block / Water Bath Capable of 60-80°C VWR
Vortex Mixer - VWR

| GC-MS Syringe | 10 µL | Agilent |

Step-by-Step Methodology

  • Sample Preparation:

    • Dissolve the sample (approx. 1 mg) in 200 µL of a suitable aprotic solvent like ethyl acetate or methylene chloride in a reaction vial.

  • Reagent Addition:

    • Add 50 µL of pyridine (which acts as both a solvent and a catalyst/acid scavenger).

    • Add 100 µL of TFAA. Safety Precaution: TFAA is highly reactive and corrosive. Handle with extreme care in a fume hood using appropriate personal protective equipment.

  • Reaction:

    • Immediately cap the vial tightly.

    • Vortex the mixture for 30 seconds.

    • Heat the vial at 60°C for 20 minutes.[12]

  • Analysis:

    • Cool the vial to room temperature.

    • The sample is now ready for injection. Inject 1-2 µL of the reaction mixture into the GC-MS system. Expertise Insight: If acidic byproducts are a major concern for column longevity, a simple liquid-liquid extraction wash step (e.g., with a dilute aqueous base) can be added after cooling, but this may introduce variability and is often unnecessary with modern inert columns.[10]

Expected Outcome: The reaction forms a bis-TFA derivative, with trifluoroacetyl groups on both the nitrogen and oxygen atoms. This results in a molecular weight increase of 194 amu (2 x 97 amu).

GC-MS Parameters and Data Interpretation

A well-chosen GC column and method are crucial for separating the derivatized analyte from any reagent byproducts or sample matrix components.

Table of Recommended GC-MS Parameters

Parameter Setting Rationale
GC Column Low-bleed, 5% Phenyl Methylpolysiloxane (e.g., Rxi-5Sil MS, DB-5ms, TR-5) Provides excellent inertness and thermal stability, minimizing interactions with derivatives and resisting damage from reagent byproducts.[1]
Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness Standard dimensions providing good resolving power and capacity.
Carrier Gas Helium, constant flow at 1.0-1.2 mL/min Inert and provides good efficiency.
Injector Splitless (for trace analysis) or Split Splitless mode maximizes sensitivity. A high split ratio can prevent column overload for concentrated samples.
Injector Temp. 250°C Ensures rapid volatilization of the derivatives without causing thermal degradation.
Oven Program Initial: 100°C, hold 1 min Allows for sharp initial peaks.
Ramp: 15-25°C/min to 280°C A moderate to fast ramp provides good separation in a reasonable analysis time.
Final Hold: Hold at 280°C for 2-5 min Ensures all components are eluted from the column.
MS Transfer Line 280°C Prevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230°C Standard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eV Standard mode that produces reproducible, library-searchable mass spectra.

| Scan Range | 40-550 m/z | Covers the expected mass range of the derivatives and their fragments. |

Troubleshooting Common Derivatization Issues

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Product Peak 1. Presence of moisture or protic solvents.[2][8]2. Insufficient reagent quantity.3. Incomplete reaction (time/temp).1. Ensure sample is completely dry before adding reagents. Use anhydrous solvents.2. Increase the excess of the derivatizing reagent.3. Increase reaction time and/or temperature.[2]
Peak Tailing of Derivative 1. Active sites in the GC system (liner, column).2. Incomplete derivatization.3. Column degradation from acidic byproducts (acylation).1. Use a fresh, deactivated inlet liner. Condition the column. Trim the front end of the column.2. Re-optimize the derivatization protocol (see above).3. Ensure an acid scavenger is used. Consider a column more resistant to harsh reagents.[1]
Multiple Derivative Peaks Incomplete silylation leading to a mix of mono-, di-, and tris-TMS products.Increase reaction temperature, time, and/or add a catalyst (e.g., TMCS) to drive the reaction to completion, forming the single, most stable derivative.[2]
Interfering Peaks Reagent byproducts or impurities.For silylation, MSTFA is preferred due to its volatile byproducts.[3] For acylation, ensure high-purity reagents are used. Prepare a reagent blank to identify artifact peaks.[10]

Conclusion

The successful analysis of this compound by gas chromatography is critically dependent on effective derivatization. Both silylation with MSTFA and acylation with TFAA are proven, reliable methods that transform this polar, non-volatile compound into a thermally stable derivative suitable for GC-MS analysis. Silylation is a versatile and clean method, while acylation offers the potential for enhanced sensitivity with specific detectors. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can achieve excellent chromatographic performance, leading to robust, accurate, and reproducible analytical results.

References

Industrial Scale Synthesis of L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol, commonly known as L-norephedrine, is a pivotal chiral building block in the pharmaceutical industry. Its unique stereochemistry makes it a valuable precursor for the synthesis of various active pharmaceutical ingredients (APIs). This application note provides a detailed overview of the industrially viable synthetic routes for L-norephedrine, with a particular focus on modern biocatalytic methods that offer high stereoselectivity and environmentally benign process conditions. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Significance of L-Norephedrine

L-Norephedrine, a naturally occurring plant alkaloid, and its stereoisomers, collectively known as phenylpropanolamines (PPAs), are crucial components in a wide array of pharmaceuticals.[1][2][3] The specific (1R,2S) configuration of L-norephedrine is of paramount importance as it serves as a chiral auxiliary and a key starting material for the asymmetric synthesis of numerous optically pure compounds.[1][2] The presence of two asymmetric centers in its structure presents a significant synthetic challenge, demanding highly stereoselective methodologies to avoid the formation of unwanted diastereomers and enantiomers.[1][2]

Traditionally, the production of L-norephedrine relied on classical chemical synthesis, often involving resolution of racemic mixtures, which is inherently inefficient with a theoretical maximum yield of 50%.[4] More contemporary approaches have focused on stereospecific syntheses using chiral precursors or auxiliaries.[5] However, the fine chemical and pharmaceutical industries are increasingly shifting towards greener and more economical manufacturing processes, paving the way for innovative biocatalytic routes.

Synthetic Strategies: A Comparative Analysis

The industrial synthesis of L-norephedrine has evolved significantly, moving from less efficient classical methods to highly selective biocatalytic cascades.

Chemo-Catalytic Approaches

One established chemical route involves the reductive amination of L-(R)-phenylacetylcarbinol (L-PAC).[4] This method can achieve high stereoselectivity but often requires harsh reaction conditions and the use of metal catalysts.[4] Another approach starts with the catalytic hydrogenation of alpha-isonitrosopropiophenone to produce dl-phenylpropanolamine, which then requires a resolution step to isolate the desired L-erythro isomer.[6]

A patented process describes the stereoselective production of L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol from L-(R)-phenylacetylcarbinol by reductive amination with a primary aralkylamine, followed by catalytic reduction to remove the N-aralkyl group.[4] This process boasts high stereoselectivity, with an erythro:threo ratio of up to 98.2:1.6 and an enantiomeric excess of 98.6%ee.[4]

Biocatalytic Synthesis: The Green Revolution

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity, mild reaction conditions, and a reduced environmental footprint.[2] For L-norephedrine, multi-enzymatic cascade reactions have proven to be particularly effective.

A prominent biocatalytic strategy employs a two-step cascade involving a carboligase and a transaminase.[7][8] In the first step, an (R)-selective thiamine diphosphate (ThDP)-dependent carboligase, such as pyruvate decarboxylase from Saccharomyces cerevisiae, catalyzes the condensation of benzaldehyde and pyruvate to form (R)-phenylacetylcarbinol ((R)-PAC).[1][2] Subsequently, an (S)-selective ω-transaminase facilitates the amination of (R)-PAC to yield L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol with excellent optical purity (ee >99% and de >98%).[7][8]

This enzymatic approach has been optimized to achieve a molar yield of over 60% with diastereomeric and enantiomeric excess values greater than 99.5%.[1][2] The use of whole-cell biocatalysts further enhances the industrial feasibility of this process by simplifying enzyme production and purification.[9]

A more recent development involves a one-pot cascade using an alcohol dehydrogenase (ADH), an ω-transaminase (ωTA), and an alanine dehydrogenase (AlaDH) for the synthesis of all four phenylpropanolamine stereoisomers from β-methylstyrene.[10][11] This redox-neutral network leverages the complementary regio- and stereo-selectivities of the enzymes to achieve high optical purities (er and dr up to >99.5%) and analytical yields (up to 95%).[10][11]

Data Summary: A Comparative Overview of Synthetic Routes

Synthetic Route Key Reagents/Enzymes Stereoselectivity Yield Advantages Disadvantages
Chemo-catalytic Reductive Amination L-(R)-phenylacetylcarbinol, primary aralkylamine, catalystErythro:threo = 98.2:1.6, 98.6%ee[4]GoodHigh stereoselectivityRequires catalyst, potentially harsh conditions
Biocatalytic Cascade (PDC + ωTA) Pyruvate decarboxylase, ω-transaminasede >99.5%, ee >99.5%[1][2]>60% molar yield[1][2]Green, highly selective, mild conditionsRequires enzyme production
Biocatalytic Cascade (ADH + ωTA + AlaDH) Alcohol dehydrogenase, ω-transaminase, alanine dehydrogenaseer and dr up to >99.5%[10][11]Up to 95% analytical yield[10][11]One-pot synthesis of all stereoisomersComplex multi-enzyme system

Detailed Protocol: Two-Step Biocatalytic Synthesis of L-Norephedrine

This protocol details the enzymatic synthesis of L-norephedrine using a coupled pyruvate decarboxylase and ω-transaminase system.

Step 1: Synthesis of (R)-Phenylacetylcarbinol (PAC)

Objective: To produce (R)-PAC from benzaldehyde and pyruvate using pyruvate decarboxylase (PDC).

Materials:

  • Recombinant Saccharomyces cerevisiae expressing PDC

  • Benzaldehyde

  • Sodium pyruvate

  • Phosphate buffer (pH 7.0)

  • Magnesium sulfate (MgSO₄)

  • Thiamine diphosphate (ThDP)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, MgSO₄, and ThDP.

  • Add sodium pyruvate to the mixture and allow it to dissolve completely.

  • Introduce the whole-cell biocatalyst (recombinant S. cerevisiae) to the reaction vessel.

  • Initiate the reaction by adding benzaldehyde.

  • Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by HPLC to determine the concentration of (R)-PAC.

  • Upon completion, separate the biomass by centrifugation to obtain the supernatant containing (R)-PAC.

Step 2: Transamination of (R)-PAC to L-Norephedrine

Objective: To convert (R)-PAC to L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol using an ω-transaminase (ωTA).

Materials:

  • Supernatant containing (R)-PAC from Step 1

  • Recombinant Vibrio fluvialis expressing an S-selective ωTA

  • L-Alanine (as the amino donor)

  • Pyridoxal-5'-phosphate (PLP)

  • HEPES buffer (pH 7.5)

Procedure:

  • To the supernatant containing (R)-PAC, add HEPES buffer and PLP.

  • Introduce the whole-cell biocatalyst (recombinant V. fluvialis) or the purified ωTA.

  • Add L-alanine to initiate the transamination reaction.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with agitation.

  • Monitor the formation of L-norephedrine and the depletion of (R)-PAC using HPLC.

  • Once the reaction reaches completion, the product can be isolated and purified using standard downstream processing techniques such as extraction and crystallization.

Visualization of the Synthetic Pathway

The following diagram illustrates the two-step biocatalytic synthesis of L-norephedrine.

Biocatalytic_Synthesis cluster_step1 Step 1: Carboligation cluster_step2 Step 2: Transamination Benzaldehyde Benzaldehyde PDC Pyruvate Decarboxylase (S. cerevisiae) Benzaldehyde->PDC Pyruvate Pyruvate Pyruvate->PDC PAC (R)-Phenylacetylcarbinol ((R)-PAC) L_Norephedrine L-erythro-(1R,2S)-2-amino- 1-phenylpropan-1-ol omega_TA ω-Transaminase (V. fluvialis) PAC->omega_TA PDC->PAC L_Alanine L-Alanine L_Alanine->omega_TA omega_TA->L_Norephedrine Pyruvate2 Pyruvate omega_TA->Pyruvate2

Caption: Two-step biocatalytic cascade for L-norephedrine synthesis.

Conclusion and Future Outlook

The industrial-scale synthesis of L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol has made significant strides, with biocatalytic methods now offering a superior alternative to traditional chemical routes. The multi-enzyme cascade approach provides a highly efficient, stereoselective, and sustainable process for the production of this vital pharmaceutical intermediate. Future research will likely focus on enzyme engineering to further improve catalyst efficiency and stability, as well as on process optimization to enhance space-time yields and overall economic viability. The continued development of robust biocatalytic systems will undoubtedly play a crucial role in the future of chiral amine synthesis for the pharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-2-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Amino-2-phenylpropan-1-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. As a chiral 1,2-amino alcohol, this compound and its analogs are valuable chiral auxiliaries and building blocks in asymmetric synthesis, making efficient and stereoselective production crucial.[1]

This guide moves beyond simple protocols to explain the causality behind experimental choices, providing a framework for logical problem-solving in your laboratory.

Common Synthetic Pathways: An Overview

The synthesis of this compound can be approached through several routes, each with distinct advantages and challenges. Understanding these pathways is the first step in troubleshooting and optimization.

Synthetic Route Starting Materials Key Transformation Typical Yield Pros & Cons
Reductive Amination L-(R)-phenylacetylcarbinolReductive amination followed by hydrogenolysisHighPro: High stereoselectivity (erythro isomer).[2] Con: Multi-step process.[2]
Oxime Reduction PropiophenoneOximation followed by catalytic hydrogenationModerate-HighPro: Readily available starting material. Con: Can produce byproducts like the amino ketone if reduction is incomplete.[3]
Nitroalcohol Reduction Benzaldehyde, NitroethaneHenry reaction followed by reductionGoodPro: Cost-effective starting materials.[4] Con: Controlling stereochemistry can be challenging.[4]
Grignard Reaction Phenylpropanone derivativeGrignard reagent additionVariablePro: Excellent for C-C bond formation.[1] Con: Highly sensitive to acidic protons and moisture, which can quench the reagent.[1][5]

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges encountered during the synthesis of this compound in a direct question-and-answer format.

Problem Area 1: Low Reaction Yield

A low yield is one of the most common frustrations in synthesis. The following workflow can help diagnose the root cause.

LowYield_Troubleshooting Start Low Yield Observed Check_Completion Check Reaction Completion (TLC, LC-MS) Start->Check_Completion Check_Reagents Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Incomplete Incomplete Reaction Check_Completion->Incomplete Starting material remains Stoichiometry_Issue Reagent Issue Check_Reagents->Stoichiometry_Issue Purity/amount questionable Degradation Side Reactions or Product Degradation Check_Conditions->Degradation Byproducts observed Action_Time Increase Reaction Time or Temperature Incomplete->Action_Time Action_Catalyst Check/Replace Catalyst or Add More Reagent Incomplete->Action_Catalyst Action_Atmosphere Ensure Inert Atmosphere (N2/Ar), Use Dry Solvents Degradation->Action_Atmosphere Action_Reagents Use Fresh Reagents, Recalculate Stoichiometry Stoichiometry_Issue->Action_Reagents

Caption: Troubleshooting workflow for low reaction yield.

Q1: My overall yield is disappointingly low. What are the first things I should check?

A1: Start with the fundamentals.

  • Reaction Monitoring: First, confirm the reaction has gone to completion. Use Thin Layer Chromatography (TLC) to monitor the disappearance of your starting material.[6] If the reaction has stalled, you may need to extend the reaction time, increase the temperature, or add more of a key reagent or catalyst.[7]

  • Reagent Quality: Ensure your reagents are pure and, where necessary, anhydrous. Grignard reagents are notoriously sensitive to moisture, and old reducing agents or catalysts may have lost activity.[1]

  • Inert Atmosphere: For air- and moisture-sensitive reactions, ensure your glassware is oven-dried and the reaction is conducted under a positive pressure of an inert gas like nitrogen or argon.[7]

Q2: I'm attempting a Grignard synthesis, but the yield is very poor. What's the likely cause?

A2: The most significant limitation of the Grignard reaction is its incompatibility with acidic protons.[1] The Grignard reagent is a very strong base and will be quenched by any source of protons, such as water, alcohols, or even the amine group on another molecule in the flask.[1][5]

  • Solution: Ensure all glassware is rigorously dried. Use anhydrous solvents (e.g., dry diethyl ether or THF). If your starting material has an acidic proton (like an amine or alcohol), it must be protected before introducing the Grignard reagent.

Q3: My reductive amination of L-(R)-phenylacetylcarbinol is inefficient. How can I improve it?

A3: This is a powerful stereoselective method, but efficiency depends on several factors.[2]

  • Catalyst Activity: The catalyst (e.g., Pd/C, Pt/C, Raney Nickel) is critical.[2][8] Ensure you are using a fresh, active catalyst. Catalyst poisoning can occur if sulfur-containing compounds or other impurities are present.

  • Hydrogen Pressure: The reaction is often run under a hydrogen atmosphere. Ensure the system is properly sealed and pressurized to the recommended level (e.g., 3-9 kg/cm ²).[2]

  • Amine Source: The choice of amine is important. Primary aralkylamines like benzylamine are often used because the N-aralkyl group can be easily removed in a subsequent hydrogenolysis step.[2]

  • Solvent: Lower alcohols like methanol or ethanol are preferred solvents as they do not interfere with the reaction.[2]

Problem Area 2: Impurity Profile & Purification

Q4: My final product has significant impurities. What are the common byproducts and how can I avoid them?

A4: The nature of the impurity depends on the synthetic route.

  • Diastereomers (Threo/Erythro): This is a primary concern, especially in non-stereoselective routes. The formation of the undesired diastereomer complicates purification. To maximize the desired erythro isomer, a stereoselective route such as the reductive amination of L-(R)-phenylacetylcarbinol is highly recommended, which can yield erythro:threo ratios exceeding 98:2.[2]

  • Incomplete Reduction Products: In the hydrogenation of isonitrosopropiophenone, incomplete reaction can leave the oximino alcohol or the amino ketone as byproducts.[3] Ensure sufficient hydrogen uptake and reaction time to drive the reaction to the fully reduced amino alcohol.

  • Over-reduction Products: In catalytic hydrogenation, particularly with sensitive substrates, over-reduction can occur.[7] This can be minimized by optimizing catalyst loading, hydrogen pressure, and reaction time.

Q5: The isolated product is a reddish-brown color, not the expected white solid. What happened?

A5: This is a classic sign of oxidation. Aminophenol derivatives are susceptible to air oxidation, which forms highly colored impurities.[7]

  • Prevention: Work up the reaction promptly after completion. When possible, perform purification steps under an inert atmosphere.

  • Storage: Store the final, purified product under nitrogen or argon, protected from light, to maintain its integrity.[7]

Q6: I'm struggling with the final purification. What is the best method?

A6: The best method depends on the impurity profile.

Purification_Decision_Tree Crude Crude Product Analyze Analyze Purity (TLC, NMR, HPLC) Crude->Analyze HighPurity High Purity (>95% desired isomer) Analyze->HighPurity Minor impurities LowPurity Low Purity or Multiple Impurities Analyze->LowPurity Major impurities Recrystallize Recrystallization HighPurity->Recrystallize Column Column Chromatography LowPurity->Column Final Pure Product Recrystallize->Final Column->Recrystallize To remove trace solvent/impurities

Caption: Decision tree for product purification.

  • Recrystallization: This is the most common and efficient method for removing minor impurities if your product is already relatively pure. Lower alcohols such as methanol, ethanol, or isopropanol are often effective solvents.[2] For the hydrochloride salt, isopropanol is reported to be an excellent choice.[3]

  • Column Chromatography: If you have a significant amount of impurities, particularly diastereomers with similar polarity, column chromatography is necessary before a final recrystallization.

  • Acid-Base Extraction: An aqueous acid wash can remove non-basic organic impurities, while a subsequent basification and extraction into an organic solvent can isolate the desired amine product.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most critical safety precautions for this synthesis? When using catalytic hydrogenation, remember that hydrogen gas is highly flammable and can form explosive mixtures with air. Always work in a well-ventilated area (fume hood) and use intrinsically safe equipment.[7] Additionally, 2-aminophenol and its derivatives can be toxic and may cause skin allergies.[7] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

FAQ 2: How can I best monitor the reaction progress? Thin Layer Chromatography (TLC) is an indispensable tool.[6] Develop a solvent system that gives good separation between your starting material, intermediates, and the final product. For quantitative analysis and to check for subtle impurities, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are more powerful techniques.[7]

FAQ 3: Can I use a reducing agent other than catalytic hydrogenation? Yes, other reducing agents can be used. For instance, the reduction of a 2-nitro-1-phenylpropanol intermediate can be achieved with agents like lithium aluminum hydride (LiAlH₄).[4] However, be aware that powerful hydride reagents are often less chemoselective and require strictly anhydrous conditions. The reduction of oximes can also be performed using a nickel-aluminium catalyst mixture in an aqueous base.[9]

Featured Experimental Protocol: Stereoselective Synthesis via Reductive Amination

This protocol is based on the highly stereoselective method for producing L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol.[2]

Reductive_Amination_Workflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: Debenzylation (Hydrogenolysis) PAC L-(R)-Phenylacetylcarbinol + Benzylamine Mix Mix in Ethanol with 5% Pt/C Catalyst PAC->Mix React1 Stir under H2 atmosphere (e.g., 3 kg/cm², 20°C, 8h) Mix->React1 Intermediate Crude L-erythro-(1R,2S)-2- (N-benzylamino)-1-phenylpropan-1-ol React1->Intermediate Intermediate_In Dissolve Crude Intermediate in Methanol with 20% Pd(OH)2/C Intermediate->Intermediate_In React2 Stir under H2 atmosphere (e.g., 5 kg/cm², 24°C, 7h) Intermediate_In->React2 Product L-erythro-(1R,2S)-2-amino- 1-phenylpropan-1-ol React2->Product

Caption: Workflow for stereoselective synthesis.

Part A: Synthesis of L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol

  • Setup: In a suitable hydrogenation vessel, create a mixture of L-(R)-phenylacetylcarbinol (1 equivalent), benzylamine (1 equivalent), 5% Platinum on Carbon (Pt/C) catalyst, and ethanol as the solvent.[2]

  • Reaction: Seal the vessel and purge thoroughly with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (e.g., to 3 kg/cm ²) and stir the mixture vigorously at room temperature (e.g., 20°C).[2]

  • Monitoring: Monitor the reaction by hydrogen uptake or TLC. The reaction is typically complete within 8-10 hours.

  • Workup: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Rinse the pad with fresh ethanol.

  • Isolation: Concentrate the combined filtrate under reduced pressure to obtain the crude N-benzylamino alcohol intermediate. This is often carried forward without further purification.[2]

Part B: Hydrogenolysis to L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol

  • Setup: Dissolve the crude intermediate from Part A in methanol. Add a 20% Palladium Hydroxide on Carbon (Pd(OH)₂/C) catalyst.[2]

  • Reaction: Transfer the mixture to the hydrogenation vessel. Seal, purge, and pressurize with hydrogen (e.g., to 5 kg/cm ²). Stir vigorously at room temperature (e.g., 24°C) for approximately 7-8 hours.[2]

  • Workup: Following the same safety and filtration procedure as in Part A, remove the catalyst.

  • Isolation & Purification: Concentrate the filtrate under reduced pressure to yield the crude product. This can then be purified by recrystallization from a suitable solvent like 2-propanol to yield the pure L-erythro isomer.[2]

References

Technical Support Center: Synthesis of 2-Amino-2-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 2-Amino-2-phenylpropan-1-ol. This valuable chiral amino alcohol serves as a critical building block and chiral auxiliary in modern organic and pharmaceutical chemistry.[1][2] Its synthesis, while conceptually straightforward, is often complicated by competing side reactions that can impact yield, purity, and stereochemical integrity.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, mechanistic explanations for common side reactions, and preventative strategies to help you navigate the challenges of this synthesis. Our goal is to empower you with the expertise to not only identify and solve problems but also to proactively optimize your synthetic route for robust and reliable results.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis of this compound and related amino alcohols.

Issue 1: Low Diastereoselectivity (Formation of Threo Impurity)

Q: My final product is a mixture of erythro and threo diastereomers, with a much lower diastereomeric excess (d.e.) than expected. What is causing this, and how can I improve the erythro selectivity?

A: This is a classic challenge in amino alcohol synthesis. The formation of the undesired threo diastereomer is a common side reaction, particularly in routes involving the reduction of a ketone or imine intermediate.[3]

Mechanistic Insight: The stereochemical outcome is determined during the reduction step of an intermediate, such as 2-amino-1-phenylpropan-1-one. The approach of the hydride reagent (e.g., from NaBH₄ or during catalytic hydrogenation) to the carbonyl group is directed by the existing chiral center at the adjacent carbon (C2).

  • Felkin-Anh Model: According to the Felkin-Anh model, the largest group (phenyl) orients itself anti-periplanar to the incoming nucleophile. The hydride then attacks from the less sterically hindered face, preferentially forming the erythro (or syn) product.

  • Chelation Control: If a chelating metal (like Zn or Mg) is present and the nitrogen is protected with a suitable group, a rigid five-membered ring can form between the metal, the carbonyl oxygen, and the amino group nitrogen. This forces the hydride to attack from a specific face, often leading to the threo (or anti) product.

Causes & Solutions:

  • Choice of Reducing Agent: Bulky reducing agents (e.g., L-Selectride®) can increase steric hindrance and favor one diastereomer over the other. Conversely, small, non-chelating hydrides like NaBH₄ at low temperatures often give good erythro selectivity.

  • Temperature Control: Higher reaction temperatures can provide enough energy to overcome the small activation energy barrier between the diastereomeric transition states, leading to a loss of selectivity. Running the reduction at lower temperatures (e.g., -15°C to 0°C) is highly recommended.[3]

  • Catalytic Hydrogenation Conditions: The choice of catalyst and support can significantly influence diastereoselectivity. For reductive amination of phenylacetylcarbinol, palladium on carbon (Pd/C) or platinum-based catalysts are often used. The pressure of H₂ and the solvent can also modulate the product ratio.[4] A patent for producing l-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol highlights that specific combinations of catalysts, like a platinum catalyst for reductive amination followed by a palladium catalyst for debenzylation, can achieve high erythro:threo ratios, such as 98.2:1.6.[4]

Issue 2: Over-reduction and Formation of Byproducts

Q: I'm observing significant amounts of 2-amino-2-phenylpropane (lacking the hydroxyl group) or 1-phenylpropan-1,2-diol in my crude product. Why is this happening?

A: This indicates that your reaction conditions are either too harsh or not selective enough for the target transformation.

Mechanistic Insight:

  • Formation of 2-Amino-2-phenylpropane: This byproduct results from the hydrogenolysis (cleavage by hydrogen) of the C-O bond of the desired alcohol. This is particularly common during catalytic hydrogenation when using catalysts like Pd/C at high temperatures or pressures, especially under acidic conditions which make the hydroxyl group a better leaving group (as water).

  • Formation of 1-Phenylpropan-1,2-diol: This can occur if the starting material for a reductive amination (e.g., 1-hydroxy-1-phenyl-2-propanone) is reduced at the ketone before the amination reaction takes place.[2]

Causes & Solutions:

  • Control of Hydrogenation: When performing catalytic hydrogenation, carefully control the reaction temperature, pressure, and duration. Use a less aggressive catalyst if hydrogenolysis is a major issue. For instance, moving from Pd/C to a platinum catalyst might mitigate this.

  • Order of Reaction: In a reductive amination sequence, ensure that the imine or enamine formation is favored before introducing the reducing agent. This can be achieved by pre-mixing the ketone and the amine source (like benzylamine or ammonia) for a period before starting the reduction.[5]

  • Choice of Hydride Reagent: When reducing an amino ketone, a milder reagent like sodium borohydride (NaBH₄) is generally preferred over a stronger one like lithium aluminum hydride (LiAlH₄), which is more prone to over-reduction and other side reactions.

Issue 3: Racemization or Loss of Enantiomeric Purity

Q: I started with an enantiomerically pure precursor, but my final product has a low enantiomeric excess (ee). What could be causing this racemization?

A: Racemization is a risk whenever a chiral center has an adjacent acidic proton and a carbonyl group, which can allow for enolization.

Mechanistic Insight: If your synthetic route involves an α-amino ketone intermediate (e.g., 2-amino-1-phenylpropan-1-one), the proton on the chiral carbon (C2) is acidic. Under either basic or acidic conditions, this proton can be removed to form an achiral enol or enolate intermediate. Re-protonation can then occur from either face, leading to racemization of that center.

Causes & Solutions:

  • pH Control: Avoid strongly basic or acidic conditions during workup or purification steps when an enolizable ketone is present in the molecule. Use buffered solutions or mild acids/bases where necessary.

  • Temperature: As with diastereoselectivity, higher temperatures can accelerate the rate of enolization and subsequent racemization. Maintain low temperatures throughout the process.

  • Protecting Groups: Using a bulky N-protecting group can sterically hinder the approach to the α-proton, reducing the rate of enolization.

Summary of Potential Side Products and Mitigation Strategies

Side ProductFormation PathwayFavored ConditionsAnalytical Signature (Expected)Prevention Strategy
Threo Diastereomer Non-selective reduction of ketone/imineHigh temperature, inappropriate reducing agentDifferent Rf on TLC; distinct NMR signalsLow-temperature reduction, choice of sterically directing reducing agent, optimized catalyst.[4]
2-Amino-2-phenylpropane Hydrogenolysis of C-O bondHarsh hydrogenation (high T/P, Pd/C, acid)Absence of -OH peak in IR/NMR; lower mass in MSMilder hydrogenation conditions, use of Pt catalyst, avoid acid.
1-Phenylpropan-1,2-diol Premature reduction of ketone before aminationStrong reducing agent added too earlyPresence of two -OH signals; absence of -NH₂Ensure imine formation first, use chemoselective reagents.[2]
Racemic Mixture Enolization of α-amino ketone intermediateHarsh pH (strong acid/base), high temperatureLoss of optical rotation; ~0% ee on chiral HPLCStrict pH and temperature control, use of N-protecting groups.

Visualizing the Troubleshooting Process

The following workflow provides a logical path for diagnosing issues in your synthesis based on initial analytical results.

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Caption: Troubleshooting workflow for synthesis of this compound.

Recommended Protocol: Reductive Amination of (R)-1-Hydroxy-1-phenyl-2-propanone

This protocol is designed to maximize yield and diastereoselectivity for the synthesis of (1R,2S)-2-amino-1-phenylpropan-1-ol.

Materials:

  • (R)-1-hydroxy-1-phenyl-2-propanone

  • Benzylamine

  • Methanol (anhydrous)

  • 5% Palladium on Carbon (Pd/C)

  • Hydrogen gas (H₂) source

  • 2-Propanol

Procedure:

  • Imine Formation:

    • In a suitable hydrogenation vessel, dissolve (R)-1-hydroxy-1-phenyl-2-propanone (1.0 eq) and benzylamine (1.1 eq) in anhydrous methanol.

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate N-benzyl imine. The progress can be monitored by TLC or GC-MS. Causality: Pre-forming the imine minimizes the direct reduction of the starting ketone to the diol side product.

  • Catalyst Addition:

    • Carefully add 5% Pd/C catalyst (approx. 5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation:

    • Seal the vessel, purge with H₂ gas, and then pressurize to 5-10 kg/cm ².[4]

    • Stir the reaction mixture vigorously at a controlled temperature, typically between 5°C and 60°C.[4] A lower temperature (e.g., 5-25°C) is recommended initially to improve diastereoselectivity.

    • Monitor the reaction for the consumption of hydrogen. The reaction is typically complete within 4-8 hours.

  • Workup:

    • Carefully vent the H₂ gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

    • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude N-benzylated amino alcohol.

  • Debenzylation (if N-benzyl route is used):

    • The crude N-benzyl intermediate can often be deprotected using fresh Pd/C or Pd(OH)₂ (Pearlman's catalyst) under H₂ pressure, often at a slightly elevated temperature (e.g., 50-60°C).[4]

  • Purification:

    • The crude final product can often be purified by recrystallization. A common method involves dissolving the crude material in a minimal amount of hot solvent, such as 2-propanol, and allowing it to cool slowly to induce crystallization of the pure erythro product.[4] The less soluble salt of the desired diastereomer can also be selectively precipitated.[3]

References

Technical Support Center: Purification of 2-Amino-2-phenylpropan-1-ol Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of 2-Amino-2-phenylpropan-1-ol stereoisomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these chiral compounds. This compound possesses two chiral centers, leading to four stereoisomers (two pairs of enantiomers), which presents a significant purification challenge. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to streamline your separation workflows.

Section 1: Troubleshooting Guide (Q&A)

This section addresses specific experimental issues in a direct question-and-answer format.

Chiral High-Performance Liquid Chromatography (HPLC)

Question 1: Why am I seeing poor resolution (Rs < 1.5) between my enantiomeric pairs on a polysaccharide-based chiral column?

Answer:

Poor resolution between enantiomers is a common hurdle. The cause often lies in suboptimal interactions between the analyte and the chiral stationary phase (CSP). Here are the likely causes and solutions:

  • Probable Cause 1: Incorrect Mobile Phase Composition. The polarity of the mobile phase is critical for achieving enantioselectivity. Polysaccharide-based columns rely on a combination of hydrogen bonding, dipole-dipole, and π-π interactions for chiral recognition.[1] An improper solvent blend can fail to elicit these specific interactions.

    • Solution: Systematically screen different mobile phase compositions. For normal-phase chromatography, vary the ratio of your alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). Small changes can have a profound impact on selectivity. For reversed-phase, adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to your aqueous buffer.

  • Probable Cause 2: Inappropriate Additives. The basic nature of the amino group in your molecule can cause peak tailing and poor resolution due to strong interactions with residual silanols on the silica support.

    • Solution: Introduce a basic additive to the mobile phase, such as diethylamine (DEA) or ethanolamine (typically 0.1% v/v), to block these active sites and improve peak shape. Conversely, an acidic additive like trifluoroacetic acid (TFA) can be used, but basic additives are often more effective for basic analytes.[2]

  • Probable Cause 3: Suboptimal Temperature. Column temperature affects the kinetics and thermodynamics of the analyte-CSP interaction.

    • Solution: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often increase resolution by enhancing the stability of the transient diastereomeric complexes formed on the column, though this may also increase analysis time and backpressure.[3]

Question 2: I'm observing a sudden increase in backpressure and a drop in column efficiency. What should I do?

Answer:

A sudden pressure spike is a critical issue that can damage your column and HPLC system. It almost always indicates a blockage.

  • Probable Cause 1: Frit Blockage. The inlet frit of the column can become clogged with particulate matter from the sample or precipitated buffer salts.[4][5]

    • Solution: First, try to dislodge the blockage by reversing the column (disconnect it from the detector) and flushing it with a strong solvent at a low flow rate. If this fails, the frit may need to be carefully replaced according to the manufacturer's instructions.

  • Probable Cause 2: Sample Precipitation. If your sample is dissolved in a solvent significantly stronger than the mobile phase, it can precipitate at the head of the column upon injection.[4]

    • Solution: Always aim to dissolve your sample in the mobile phase itself.[3] If solubility is an issue, use the weakest solvent possible that can still fully dissolve the sample. Ensure your sample is fully filtered through a 0.22-micron filter before injection.

  • Probable Cause 3: Column Contamination. Strongly adsorbed impurities from previous injections can build up at the head of the column.[4]

    • Solution: Implement a robust column washing procedure. For polysaccharide columns, this may involve flushing with a series of solvents of increasing strength. For immobilized CSPs, stronger solvents like DMF or ethyl acetate can often be used for regeneration—always check the column care manual first.[4]

Diastereomeric Salt Crystallization

Question 3: My diastereomeric salt crystallization is not yielding a product with high diastereomeric excess (d.e.). Why is this happening?

Answer:

Achieving high diastereomeric excess through crystallization is a delicate balance of thermodynamics and kinetics.[6][7]

  • Probable Cause 1: Poor Choice of Resolving Agent. The resolving agent must form a stable, well-defined crystalline salt with one enantiomer while the other diastereomeric salt remains soluble in the mother liquor.

    • Solution: Screen a variety of chiral resolving agents. For the basic this compound, chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid are excellent starting points. The "best" agent is often found through empirical screening.

  • Probable Cause 2: Suboptimal Solvent System. The solubility of the two diastereomeric salts is highly dependent on the solvent.[8] If both salts are either too soluble or too insoluble, separation will be impossible.

    • Solution: Screen a range of solvents and solvent mixtures with varying polarities (e.g., ethanol, methanol, acetone, water, and their mixtures). The goal is to find a system where the solubility difference between the two diastereomeric salts is maximized.

  • Probable Cause 3: Crystallization is Reaching Thermodynamic Equilibrium. In some systems, the undesired diastereomer may be the more thermodynamically stable product, even if the desired one crystallizes faster.[6][7]

    • Solution: Exploit kinetic resolution. If you observe that the desired diastereomer precipitates more rapidly, you can stop the crystallization process well before it reaches equilibrium.[7] This involves carefully monitoring the crystallization and filtering the product quickly once a sufficient yield is obtained. Seeding the solution with pure crystals of the desired diastereomeric salt can also promote its selective crystallization.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating the stereoisomers of this compound?

The two most prevalent and effective methods are preparative chiral HPLC and diastereomeric salt crystallization.

  • Preparative Chiral HPLC: This technique uses a chiral stationary phase to directly separate the enantiomers. It is highly versatile and can often achieve >99% enantiomeric excess (e.e.).[1][9] Polysaccharide-based CSPs are particularly effective for amino alcohols.[1]

  • Diastereomeric Salt Crystallization: This classical resolution technique involves reacting the racemic amino alcohol with a single enantiomer of a chiral acid (the resolving agent).[6] This forms two diastereomeric salts with different physical properties (like solubility), allowing one to be selectively crystallized and separated.[8][10]

Q2: How do I choose between Chiral HPLC and Diastereomeric Crystallization for my purification?

The choice depends on scale, required purity, and available resources. The following table summarizes key considerations:

FeaturePreparative Chiral HPLCDiastereomeric Salt Crystallization
Scale Excellent for mg to multi-gram scale. Can be scaled to kg but requires significant investment.Highly scalable from grams to multi-ton scale. Often preferred in industrial processes.
Development Time Method development can be rapid through automated screening of columns and mobile phases.Can be time-consuming and empirical, requiring screening of multiple resolving agents and solvents.
Purity Can routinely achieve very high enantiomeric purity (>99.5% e.e.).Purity depends heavily on the system. Often requires re-crystallization to achieve high d.e./e.e.
Cost High initial cost for columns and instrumentation. Solvent consumption can be significant.Lower initial cost. Resolving agents and solvents are generally less expensive.
Throughput Can be automated for high throughput of multiple samples.Generally a batch process with lower sample throughput.

Q3: My synthesis produces all four stereoisomers. What is the most efficient purification strategy?

The most logical approach is a two-step process that leverages the different relationships between the stereoisomers.

Caption: A two-step workflow for purifying all four stereoisomers.

  • Separate the Diastereomers: The erythro and threo pairs are diastereomers of each other. Diastereomers have different physical properties and can be separated using standard, non-chiral techniques like silica gel column chromatography or crystallization. This is typically much easier and cheaper than a direct chiral separation of all four isomers at once.

  • Resolve the Enantiomers: You will now have two separate racemic mixtures (one of the erythro pair, one of the threo pair). Each of these can then be resolved into its individual enantiomers using one of the chiral separation methods discussed above (e.g., preparative HPLC).

Section 3: Experimental Protocol

Protocol: Chiral HPLC Method Development for this compound Enantiomers

This protocol outlines a systematic approach to developing an analytical-scale chiral HPLC method, which can then be scaled up for preparative purification.

1. Column Selection and Initial Screening:

  • Objective: To identify a chiral stationary phase (CSP) and mobile phase system that shows baseline separation.

  • Recommended Columns: Start with polysaccharide-based columns due to their broad applicability for amino alcohols.[1][11]

    • Lux® Cellulose-1 (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® IA or IB (Immobilized amylose or cellulose derivatives)

  • Methodology:

    • Prepare a stock solution of your racemic analyte (e.g., the erythro pair) at 1 mg/mL in a 50:50 mixture of hexane and isopropanol.

    • Equilibrate the column with the starting mobile phase (e.g., 90:10 Hexane:Isopropanol) for at least 20 column volumes.

    • Inject 5 µL of the sample.

    • Run a screening gradient or a series of isocratic runs, varying the alcohol modifier percentage (e.g., 10%, 20%, 30%).

    • Self-Validation: A successful screen will show two distinct peaks with a resolution (Rs) value greater than 1.2. If no separation is observed, switch to a different column or mobile phase system (e.g., polar organic mode with acetonitrile/methanol).

HPLC_Troubleshooting Start Start: Poor Resolution (Rs < 1.5) CheckMP Adjust Mobile Phase? (Vary % Alcohol) Start->CheckMP AddModifier Add Basic Modifier? (e.g., 0.1% DEA) CheckMP->AddModifier No Improvement Success Success: Resolution > 1.5 CheckMP->Success Improved ChangeTemp Adjust Temperature? (Test 15°C, 25°C, 40°C) AddModifier->ChangeTemp No Improvement AddModifier->Success Improved ChangeColumn Try Different CSP? ChangeTemp->ChangeColumn No Improvement ChangeTemp->Success Improved ChangeColumn->Success Improved Fail Consult Specialist ChangeColumn->Fail No Improvement

Caption: Troubleshooting flowchart for improving HPLC peak resolution.

2. Method Optimization:

  • Objective: To maximize resolution (Rs > 2.0) and improve peak shape for accurate quantification and preparative loading.

  • Methodology:

    • Fine-tune Mobile Phase: Based on the best screening result, make small, incremental changes to the mobile phase composition (e.g., adjust alcohol content by 1-2%).

    • Optimize Additive Concentration: If a modifier was required, test concentrations from 0.05% to 0.2% to find the optimal balance between peak shape and retention time.

    • Flow Rate Adjustment: Lowering the flow rate can sometimes increase efficiency and resolution, but at the cost of longer run times. Evaluate flow rates between 0.5 mL/min and 1.5 mL/min.

    • Self-Validation: The final method should demonstrate robustness. Inject the sample multiple times to ensure retention times and resolution are highly reproducible (RSD < 2%).

3. Scale-Up for Preparative Chromatography:

  • Objective: To purify larger quantities of the material while maintaining the separation achieved at the analytical scale.

  • Methodology:

    • Use a preparative column with the same stationary phase as the optimized analytical method.

    • Increase the flow rate in proportion to the change in column cross-sectional area.

    • Perform a loading study by injecting increasing amounts of the sample to determine the maximum sample load that does not compromise resolution.

    • Collect the separated enantiomer fractions, and analyze them using the analytical method to confirm purity.

    • Self-Validation: The purity of the collected fractions should meet the required specification (e.g., >99% e.e.).

References

Technical Support Center: Catalyst Selection for the Hydrogenation of Phenylpropanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the catalytic hydrogenation of phenylpropanone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions for your specific chemical system.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting catalyst for the simple hydrogenation of a phenylpropanone to its corresponding alcohol?

For the selective reduction of a ketone functional group to a secondary alcohol without affecting the aromatic ring, Palladium on carbon (Pd/C) is the most common and reliable first choice.[1][2] Palladium is highly active for the hydrogenation of carbonyls but is generally less prone to hydrogenating the benzene ring under mild conditions (e.g., low to moderate hydrogen pressure and temperature), offering excellent chemoselectivity.[2][3]

Q2: How can I prevent the reduction of the phenyl ring in my molecule?

Preventing the hydrogenation of the aromatic ring is a common challenge. The key is to control the reaction's selectivity.

  • Catalyst Choice: Palladium (Pd) is significantly less active for arene hydrogenation than Platinum (Pt), Rhodium (Rh), or Ruthenium (Ru).[3][4] Sticking with Pd/C is the primary strategy.

  • Reaction Conditions: Employ the mildest conditions possible. This includes lower hydrogen pressure (1-4 atm or balloon pressure), lower temperatures (room temperature to 50°C), and shorter reaction times.[5] Harsher conditions are typically required to reduce the stable benzene ring.

  • Solvent: The choice of solvent can influence selectivity. Polar solvents are generally preferred for ketone hydrogenation.

Q3: What are the typical signs of catalyst poisoning in my hydrogenation reaction?

Catalyst poisoning leads to a partial or complete loss of catalytic activity. The primary indicators include:[6][7]

  • A significant decrease in the rate of hydrogen uptake, or a complete stall of the reaction before the starting material is consumed.[6]

  • The need for harsher conditions (higher temperature or pressure) to achieve a conversion that was previously possible under milder settings.

  • An increase in the formation of byproducts due to altered catalyst selectivity.[6]

  • A visible change in the catalyst's appearance, such as clumping or discoloration.

Common poisons include sulfur compounds, nitrogen-containing heterocycles, and sometimes byproducts from the reaction itself.[8][9]

Q4: Should I use a homogeneous or heterogeneous catalyst for my application?

The choice depends on your specific goals.

  • Heterogeneous Catalysts (e.g., Pd/C, Raney Ni): These are the workhorses for most standard hydrogenations. Their main advantage is the ease of separation from the reaction mixture by simple filtration, which simplifies product work-up and allows for potential catalyst recycling.[10][11] They are robust and widely applicable.

  • Homogeneous Catalysts (e.g., Ru- or Rh-based complexes): These catalysts are dissolved in the reaction medium. Their key advantages lie in their high selectivity, activity under milder conditions, and the ability to be finely tuned for specific transformations, especially asymmetric hydrogenation to produce a single enantiomer of a chiral alcohol.[11][12] However, their removal from the product can be more complex and costly.

Q5: What factors are most critical when performing an asymmetric hydrogenation to achieve high enantioselectivity?

For the enantioselective hydrogenation of prochiral phenylpropanone derivatives, several factors are crucial:

  • Chiral Modifier: The choice of the chiral modifier (e.g., cinchona alkaloids like cinchonidine for Pt-based systems) is paramount as it creates the chiral environment at the catalyst surface.[10][13][14]

  • Solvent: Enantioselectivity is often highly sensitive to the solvent. Non-polar solvents like toluene frequently give higher enantiomeric excesses (ee) compared to polar protic solvents like methanol in certain systems.[15] The solvent can influence the conformation of the modifier and its interaction with the substrate on the catalyst surface.[15][16]

  • Catalyst Pre-treatment and Modifier Addition: The method of introducing the modifier (pre-modification of the catalyst vs. in-situ addition) can significantly impact the outcome.[17][18]

Catalyst Selection and Process Optimization Workflow

The following workflow provides a logical pathway for selecting a catalyst and optimizing your reaction conditions.

G cluster_0 Define Goal cluster_1 Initial Catalyst & Condition Selection cluster_2 Troubleshooting & Optimization start Define Desired Product (Achiral or Chiral Alcohol) catalyst_choice Select Catalyst System start->catalyst_choice pd_c Heterogeneous: Pd/C (Good for chemoselectivity) catalyst_choice->pd_c Achiral Product chiral_system Asymmetric System: Pt/Al₂O₃ + Chiral Modifier (e.g., Cinchonidine) catalyst_choice->chiral_system Chiral Product conditions Initial Conditions: - Solvent: MeOH or EtOH - Temp: 25-40°C - Pressure: 1-4 atm H₂ eval Evaluate Outcome (Conversion, Selectivity, ee) conditions->eval pd_c->conditions chiral_system->conditions success Reaction Successful eval->success Meets Specs low_conv Problem: Low Conversion eval->low_conv Low Conversion poor_chemo Problem: Poor Chemoselectivity (Ring Reduction) eval->poor_chemo Poor Chemo- selectivity poor_ee Problem: Low ee% eval->poor_ee Low ee% opt_conv Action: - Check catalyst activity - Increase T/P moderately - Screen solvents low_conv->opt_conv opt_chemo Action: - Confirm Pd/C catalyst - Use milder T/P - Avoid Pt, Rh, Ru catalysts poor_chemo->opt_chemo opt_ee Action: - Screen solvents (e.g., Toluene) - Vary modifier concentration - Check modifier purity poor_ee->opt_ee opt_conv->eval opt_chemo->eval opt_ee->eval

Caption: Decision workflow for catalyst selection and troubleshooting.

Troubleshooting Guide

Problem 1: The reaction is slow, incomplete, or does not start.

Q: My hydrogen uptake is negligible, and analysis shows only starting material. What are the likely causes and how do I fix it?

This is one of the most common issues and points to a fundamental problem with the reaction setup or components.

Causality Chain & Troubleshooting Steps:

  • Inactive Catalyst: The catalyst may have lost activity due to age, improper storage, or previous exposure to poisons.

    • Action: Always use a fresh batch of catalyst from a reputable supplier for critical experiments. If you suspect your current batch is bad, test it on a simple, reliable substrate (e.g., hydrogenation of cyclohexene) to confirm its activity. Pearlman's catalyst (Pd(OH)₂/C) is often more active than Pd/C and can be a good alternative.[19]

  • Catalyst Poisoning: Impurities in your starting material, solvent, or hydrogen gas can poison the catalyst.[6][7]

    • Action: Purify your phenylpropanone derivative starting material (e.g., by recrystallization or chromatography) to remove trace impurities from its synthesis. Ensure you are using high-purity, degassed solvents and high-quality hydrogen gas.[20]

  • Poor Mass Transfer of Hydrogen: The catalyst cannot function if it is not in contact with hydrogen gas and the substrate.

    • Action: Ensure vigorous stirring to keep the catalyst suspended and facilitate the dissolution of hydrogen from the gas phase into the liquid phase. The reaction flask should not be more than half full to allow for a sufficient headspace and surface area for gas-liquid exchange.[19]

  • Improper Reaction Setup: An inadequate seal can lead to the loss of the hydrogen atmosphere.

    • Action: Ensure all joints and septa are well-sealed. Before introducing hydrogen, thoroughly purge the system by evacuating and backfilling with an inert gas (N₂ or Ar) at least three times to remove all oxygen.[20][21]

Problem 2: The reaction is producing undesired byproducts.

Q: I am observing the formation of cyclohexylpropanol, indicating reduction of the aromatic ring. How can I improve chemoselectivity for the ketone?

This is a classic chemoselectivity challenge. The hydrogenation of the C=O bond should be kinetically favored over the hydrogenation of the aromatic ring under the right conditions.

Causality Chain & Troubleshooting Steps:

  • Overly Active Catalyst: Catalysts like Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) are highly effective for arene hydrogenation and should be avoided if you want to preserve the phenyl ring.[3][4]

    • Action: The catalyst of choice should be Palladium on Carbon (Pd/C) or Raney Nickel .[2][22] These catalysts display a much higher preference for reducing ketones and other functional groups over aromatic rings under mild conditions.

  • Reaction Conditions are too Harsh: High temperatures and high hydrogen pressures provide the necessary activation energy to overcome the stability of the aromatic ring.

    • Action: Reduce the hydrogen pressure to the minimum required for the ketone reduction (often 1-4 atm is sufficient).[5] Perform the reaction at room temperature if possible, or with gentle heating (e.g., 40-50°C). Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction.

CatalystPrimary Application for PhenylpropanonesProsCons
Pd/C Selective ketone hydrogenationExcellent chemoselectivity, cost-effective, robust.[2]Can be less active than Pt; may require slightly elevated T/P for hindered ketones.
Pt/C, PtO₂ Ketone and aromatic ring hydrogenationVery high activity.[23]Poor chemoselectivity; readily reduces the phenyl ring.
Raney Ni Ketone hydrogenationVery active, inexpensive.[22][24]Pyrophoric and requires careful handling[20]; can sometimes promote side reactions.
Rh/C, Ru/C Aromatic ring hydrogenationHighly effective for reducing arenes.[3][5]Generally unsuitable if the phenyl ring needs to be preserved.

Caption: Comparison of common heterogeneous hydrogenation catalysts.

Problem 3: The catalyst deactivates during the reaction.

Q: The reaction begins at a good rate but then slows down and stops before completion. Why is my catalyst dying?

This indicates that the catalyst is being deactivated over the course of the reaction.

Causality Chain & Troubleshooting Steps:

  • Gradual Poisoning: A low-level impurity in the substrate or solvent is slowly adsorbing to the active sites and deactivating them.

    • Action: Analyze the reaction mixture at the point of stalling. If a significant amount of starting material remains, filter the mixture through a pad of Celite® (to remove the deactivated catalyst) and add a fresh portion of catalyst. If the reaction restarts, this strongly confirms catalyst deactivation is the issue.[6]

  • Fouling by Byproducts: The reaction may be generating polymeric or strongly adsorbing byproducts that coat the catalyst surface, blocking active sites.[9][25]

    • Action: Re-evaluate the reaction conditions (temperature, concentration). Running the reaction at a lower concentration or temperature may disfavor byproduct formation.

  • Leaching or Sintering (Less Common at Low T): Metal particles can detach from the support (leaching) or agglomerate (sintering), reducing the active surface area. This is more common under harsh conditions.

    • Action: If deactivation is a persistent issue, a catalyst regeneration step may be possible. Mild regeneration can sometimes be achieved by washing the catalyst with specific solvents or by controlled oxidation-reduction cycles, though this is often process-specific.[26][27]

G start Reaction Stalls (Incomplete Conversion) q1 Analyze Mid-Reaction Sample (TLC, GC, LCMS) start->q1 c1 Cause: Gradual Poisoning (Impurity in Reagents) q1->c1 Starting material remains, no major byproducts c2 Cause: Byproduct Fouling (Products inhibit/coat catalyst) q1->c2 New spots/peaks appear as reaction stalls c3 Cause: Sintering/Leaching (Harsh Conditions) q1->c3 Using high T/P s1 Solution: - Purify starting materials/solvent - Filter & add fresh catalyst to confirm c1->s1 s2 Solution: - Lower reaction concentration - Lower temperature c2->s2 s3 Solution: - Use milder conditions - Consider catalyst regeneration protocols c3->s3

References

Removal of the chiral auxiliary after asymmetric synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Chiral Auxiliary Removal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for the critical final step of asymmetric synthesis: the cleavage of the chiral auxiliary. As every experienced chemist knows, the successful installation of a stereocenter is only half the battle; its clean and efficient liberation without compromising stereochemical integrity is paramount.

This resource combines established protocols with field-proven insights to help you navigate common challenges, from incomplete reactions to unexpected side products and epimerization.

General Workflow of Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a powerful strategy for controlling stereochemistry.[1] The overall process, from substrate preparation to the final enantiomerically pure product, follows three main stages: attachment, diastereoselective transformation, and removal.[1] The final removal step is crucial for isolating the desired product and recovering the often-valuable auxiliary for reuse.[1][2]

G sub Achiral Substrate couple Covalent Attachment sub->couple aux Chiral Auxiliary aux->couple coupled_prod Substrate-Auxiliary Adduct couple->coupled_prod diastereo_reac Diastereoselective Reaction coupled_prod->diastereo_reac diastereomer Diastereomerically Enriched Product diastereo_reac->diastereomer cleavage Auxiliary Removal diastereomer->cleavage final_prod Enantiomerically Pure Product cleavage->final_prod recovered_aux Recovered Auxiliary cleavage->recovered_aux

Caption: Generalized workflow for asymmetric synthesis using a chiral auxiliary.

Troubleshooting Guide by Removal Method

The choice of cleavage method is dictated by the structure of the auxiliary and the functional group tolerance of the substrate.[3] Below are troubleshooting guides for the most common cleavage chemistries.

1. Hydrolytic Cleavage (LiOH/H₂O₂ for Evans' Oxazolidinones)

Hydrolysis is the most common method for cleaving N-acyl oxazolidinones to yield carboxylic acids. The use of lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is a mild and highly effective method that preserves the stereocenter.[4][5]

Protocol Example: Cleavage of an N-Acyl Evans' Oxazolidinone

  • Dissolution: Dissolve the N-acyl oxazolidinone (1.0 equiv) in a 3:1 mixture of tetrahydrofuran (THF) and water. Cool the solution to 0 °C in an ice bath.[3]

  • Reagent Addition: Add 30% aqueous hydrogen peroxide (H₂O₂, ~4-5 equiv) dropwise, followed by the slow, dropwise addition of aqueous lithium hydroxide (LiOH, ~2-3 equiv).[3]

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.[3]

  • Quenching: Upon completion, quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) until a test with peroxide strips indicates its absence.[3]

  • Workup & Auxiliary Removal: Allow the mixture to warm to room temperature. Remove the THF under reduced pressure. Extract the aqueous solution with a solvent like ethyl acetate or dichloromethane to recover the chiral auxiliary.[3]

  • Product Isolation: Acidify the remaining aqueous layer to pH 2-3 with an acid (e.g., 1 M HCl) and extract the desired carboxylic acid product with ethyl acetate.[3]

FAQs & Troubleshooting

  • Q: My cleavage reaction is incomplete. What should I do?

    • A: Verify Reagent Quality: Ensure your H₂O₂ solution has not degraded; its concentration is critical. Use fresh, high-purity reagents. An excess of both LiOH and H₂O₂ is often required to drive the reaction to completion.[3]

    • A: Check for Side Reactions: A common side reaction is hydrolysis at the carbamate carbonyl, which opens the oxazolidinone ring instead of cleaving the amide bond.[5] This is more prevalent with LiOH alone and is suppressed by the presence of H₂O₂.[4] If you suspect this, using milder conditions or a different nucleophile may be necessary.

    • A: Consider Steric Hindrance: For very bulky substrates, the standard LiOH/H₂O₂ conditions may be too slow. Alternative methods, such as reductive cleavage to the alcohol, might be more effective.[3]

  • Q: I'm observing epimerization at the α-carbon. How can I prevent this?

    • A: Maintain Low Temperature: The primary cause of epimerization is the formation of an enolate under basic conditions. Maintaining a low temperature (0 °C or even lower) throughout the reaction and workup is critical to minimize this risk.[6][7]

    • A: Careful Workup: During workup, avoid excessive exposure to strong bases or acids. When acidifying to isolate the carboxylic acid, do so at low temperature and extract the product promptly.

  • Q: The chiral auxiliary is difficult to separate from my product. Any tips?

    • A: Optimize Extraction: The cleaved auxiliary is typically soluble in common organic solvents. Thorough extraction of the basic aqueous layer before acidification is key. Perform multiple extractions (e.g., 3x with ethyl acetate) to ensure complete removal.

    • A: Crystallization: If both the product and auxiliary are solids, recrystallization can sometimes be used to separate the product from residual auxiliary.

2. Reductive Cleavage (LiAlH₄, LiBH₄)

Reductive cleavage is an excellent alternative when the desired product is an alcohol. Potent hydride reagents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) readily reduce the amide to the primary alcohol.

FAQs & Troubleshooting

  • Q: My reaction is producing a complex mixture of products. Why?

    • A: Check Functional Group Compatibility: Hydride reagents are powerful and will reduce other functional groups like esters, ketones, and aldehydes.[7] Ensure your substrate is compatible with these conditions. If not, consider a milder reducing agent or a different cleavage strategy altogether.

    • A: Control Stoichiometry: Using a large excess of the hydride reagent can lead to over-reduction or other side reactions. Titrate your reagent if its activity is uncertain and use the minimum number of equivalents necessary for complete conversion.

  • Q: The auxiliary is not cleaving completely.

    • A: Increase Temperature: Unlike hydrolytic cleavage, reductive cleavages can sometimes be sluggish at low temperatures. A modest increase in temperature (e.g., from 0 °C to room temperature) may be required, but this should be balanced against the risk of side reactions.[3]

    • A: Use a Stronger Reagent: LiAlH₄ is a more powerful reducing agent than LiBH₄. If you are having trouble with LiBH₄, switching to LiAlH₄ may solve the issue, provided your substrate is compatible.

3. Cleavage of Oppolzer's Camphorsultam

Oppolzer's camphorsultam is another robust and widely used auxiliary.[8][9] Its cleavage can be more challenging than that of Evans' auxiliaries, and standard hydrolytic conditions can sometimes give low yields.[10]

FAQs & Troubleshooting

  • Q: Hydrolysis of my N-acyl sultam gives low yields of the carboxylic acid.

    • A: Suspect N-S Bond Cleavage: A competitive side reaction is the cleavage of the N-S bond, which is particularly problematic for sterically hindered substrates.[10] This produces an undesired sulfonic acid derivative.

    • A: Use Alternative Reagents: Standard LiOH/H₂O₂ can be inefficient.[10] A milder and more selective method involves using tetrabutylammonium hydrogen peroxide (TBAH-H₂O₂) under anhydrous conditions, which has been shown to significantly improve the yield of the desired carboxylic acid.[10]

    • A: Consider Transesterification: An alternative route is transesterification to form an ester, which can then be hydrolyzed under milder conditions. Reagents like titanium(IV) isopropoxide in an alcohol solvent (e.g., benzyl alcohol) are effective for this purpose.[10]

Troubleshooting Decision Tree

When faced with an incomplete cleavage reaction, a systematic approach can quickly identify the root cause and solution.

G start Problem: Incomplete Auxiliary Cleavage q1 Are reagents fresh & stoichiometry correct? start->q1 a1_yes Optimize Reaction Conditions (Time, Temp, Solvent) q1->a1_yes Yes a1_no Action: Replace reagents, verify stoichiometry, and repeat reaction. q1->a1_no No q2 Is cleavage now complete? a1_yes->q2 a2_yes Success: Proceed to Workup & Purification q2->a2_yes Yes a2_no Consider Steric Hindrance or Substrate Sensitivity q2->a2_no No q3 Is substrate sterically demanding? a2_no->q3 a3_yes Action: Investigate Alternative Cleavage Method (e.g., Reductive vs. Hydrolytic) q3->a3_yes Yes a3_no Action: Use Milder Conditions or Different Reagents to Avoid Degradation q3->a3_no No

Caption: A decision-making workflow for troubleshooting incomplete cleavage.[3]

Summary of Cleavage Methods for Common Auxiliaries
Chiral AuxiliaryDesired ProductRecommended Cleavage MethodKey ReagentsPotential Issues
Evans' Oxazolidinone Carboxylic AcidBasic HydrolysisLiOH / H₂O₂Epimerization, incomplete reaction, carbamate cleavage[5]
AlcoholReductive CleavageLiAlH₄ or LiBH₄Over-reduction of other functional groups
EsterTransesterificationMeOMgBr, Ti(OiPr)₄Substrate compatibility
Oppolzer's Sultam Carboxylic AcidBasic HydrolysisTBAH / H₂O₂ (anhydrous)[10]Low yields with LiOH, N-S bond cleavage[10]
EsterTransesterificationTi(OiPr)₄ / Alcohol[10]Sluggish reaction rates
Pseudoephedrine Amide Carboxylic AcidAcidic/Basic HydrolysisH₂SO₄ or KOHRacemization under harsh conditions
AlcoholReductive CleavageLiAlH₄, LiH₂N·BH₃Epimerization

References

Stability issues of 2-Amino-2-phenylpropan-1-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

<. a i>

Introduction

Welcome to the technical support guide for 2-Amino-2-phenylpropan-1-ol. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile chiral amino alcohol in their work. While a valuable building block, its stability under acidic conditions can present significant challenges, leading to inconsistent results and the formation of unwanted byproducts.[1] This guide provides in-depth, experience-driven answers to common questions, troubleshooting protocols, and a foundational understanding of the chemical mechanisms at play. Our goal is to empower you to anticipate, diagnose, and resolve stability issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a loss of my starting material and the appearance of unexpected peaks in my LC-MS/GC-MS analysis after an acidic workup. What is happening to my this compound?

A1: Core Issue: Acid-Catalyzed Degradation

Under acidic conditions, this compound is susceptible to several degradation pathways. The primary issue is the acid-catalyzed elimination of water (dehydration) from the alcohol functional group.[2][3][4] The presence of the amine group and the phenyl ring on the adjacent carbon atom significantly influences the reaction's course and rate.

Mechanism Insight: The reaction begins with the protonation of the hydroxyl (-OH) group by an acid catalyst, converting it into a much better leaving group, water (H₂O).[3][5][6] This is a critical first step because hydroxide (OH⁻) is a poor leaving group, but water is an excellent one.

  • Step 1: Protonation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H⁺) from the acid, forming a protonated alcohol (an alkyloxonium ion).[5][6]

  • Step 2: Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a carbocation on the carbon it was attached to.[5][6] The stability of this carbocation is a key factor determining the subsequent reaction pathway.[6][7] In the case of this compound, this would initially form a primary carbocation, which is highly unstable.

This initial instability leads to rapid molecular rearrangements to form more stable intermediates, which are the root cause of the unexpected products you are observing.

Q2: What are the most likely degradation products I should be looking for?

A2: Key Degradation Pathways and Products

Given the structure of this compound, two primary degradation pathways are highly probable under acidic conditions: Rearrangement and Cyclization .

  • Pinacol-Type Rearrangement: This is a classic acid-catalyzed rearrangement of 1,2-diols, but a similar principle applies to β-amino alcohols.[8][9][10][11] After the formation of the initial carbocation at C1, a 1,2-shift can occur. The phenyl group at C2 is particularly prone to migration due to its ability to stabilize a positive charge through resonance.[9]

    • Mechanism: The phenyl group on the adjacent carbon (C2) migrates to the carbocation center (C1), leading to the formation of a more stable carbocation intermediate. This is often followed by deprotonation to yield a ketone.

    • Expected Product: 1-Amino-1-phenylpropan-2-one.

  • Oxazoline Formation (Cyclization): The amino group can act as an internal nucleophile, attacking the carbocation or a related intermediate. This intramolecular cyclization is a common reaction for 2-amino alcohols and leads to the formation of a five-membered heterocyclic ring system known as an oxazoline.[12][13][14][15]

    • Mechanism: The nitrogen of the amino group attacks the electrophilic carbon center (C1), followed by the loss of a proton to form the stable 4,5-dihydro-1,3-oxazole ring.

    • Expected Product: 4,5-Dihydro-4-methyl-4-phenyl-1,3-oxazole.

The following diagram illustrates these competing degradation pathways.

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_intermediate Key Intermediate cluster_pathways Degradation Pathways cluster_products Major Degradation Products Start This compound Condition Strong Acid (H⁺) Heat (Optional) Protonation Protonation of -OH Condition->Protonation Catalyzes Carbocation Carbocation Formation (Loss of H₂O) Protonation->Carbocation Leads to Pathway1 Pinacol-Type Rearrangement (1,2-Phenyl Shift) Carbocation->Pathway1 Pathway2 Intramolecular Cyclization (Nucleophilic Attack by -NH₂) Carbocation->Pathway2 Product1 1-Amino-1-phenylpropan-2-one Pathway1->Product1 Yields Product2 4,5-Dihydro-4-methyl- 4-phenyl-1,3-oxazole Pathway2->Product2 Yields

Caption: Acid-catalyzed degradation pathways of this compound.

Q3: My reaction requires acidic conditions. How can I minimize the degradation of my starting material?

A3: Strategies for Mitigation

Minimizing degradation requires careful control of reaction parameters. The key is to find conditions that favor your desired reaction while disfavoring the degradation pathways.

ParameterRecommendationRationale
Temperature Maintain the lowest possible temperature that allows for the desired reaction to proceed at a reasonable rate.Degradation reactions, particularly elimination and rearrangement, are often accelerated by higher temperatures.[5]
Acid Strength & Concentration Use the mildest acid catalyst possible (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid). Use the minimum stoichiometric amount required.Stronger acids and higher concentrations increase the rate of protonation and carbocation formation, accelerating degradation.[2][5]
Reaction Time Monitor the reaction closely (e.g., by TLC or UPLC) and quench it as soon as the starting material is consumed or the desired product formation plateaus.Prolonged exposure to acidic conditions increases the likelihood of degradation.
Solvent Choice If possible, use a non-polar, aprotic solvent.Polar protic solvents can stabilize the carbocation intermediate, potentially favoring rearrangement pathways.[6]
Protecting Groups If the amino or hydroxyl group is not involved in the desired reaction, consider protecting it prior to the acidic step.A protected group will prevent its participation in degradation pathways. For example, an N-Boc group can prevent cyclization.

Troubleshooting Guide: A Practical Workflow

If you suspect degradation, follow this systematic approach to diagnose and resolve the issue.

G cluster_analysis Step 1: Confirm Degradation cluster_optimization Step 2: Optimize Conditions cluster_retest Step 3: Re-evaluate Start Issue Observed: Loss of Starting Material / Unexpected Peaks Analysis Analyze a control sample of starting material under the same acidic workup conditions (without other reagents). Start->Analysis Degradation_Confirmed Degradation Confirmed? Analysis->Degradation_Confirmed Temp Lower Reaction Temperature Degradation_Confirmed->Temp Yes Acid Use Milder/Less Acid Degradation_Confirmed->Acid Time Reduce Reaction Time Degradation_Confirmed->Time Protect Consider Protecting Groups Degradation_Confirmed->Protect Revisit Re-evaluate reaction mechanism. Consult further literature. Degradation_Confirmed->Revisit No (Other issue) Retest Run experiment with optimized conditions. Temp->Retest Acid->Retest Time->Retest Protect->Retest Success Issue Resolved? Retest->Success Success->Temp No End Proceed with Optimized Protocol Success->End Yes

Caption: Systematic workflow for troubleshooting stability issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to confirm its degradation pathways and generate analytical standards for the byproducts.[16][17]

Objective: To confirm the identity of degradation products under acidic stress.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium Bicarbonate (saturated solution)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate

  • HPLC or LC-MS system

Procedure:

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of methanol.

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

  • Incubation: Gently heat the solution at 40-50°C for 2-4 hours. Monitor by TLC or a rapid LC method every hour.

  • Quenching: Once significant degradation is observed (e.g., >20% loss of starting material), cool the reaction to room temperature and neutralize by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extraction: Extract the aqueous solution three times with 5 mL of DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure.

  • Analysis: Re-dissolve the residue in a suitable solvent (e.g., methanol or acetonitrile) and analyze by HPLC, LC-MS, and/or GC-MS to identify the degradation products.[18][19]

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a chromatographic method that can separate the parent compound from its potential degradation products.[18][20]

ParameterCondition
Column C18 Reverse-Phase, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Column Temperature 30°C

Note: This is a starting point. The gradient, mobile phase modifiers, and column chemistry may need to be optimized for your specific application and degradation products.

References

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: Evaluating 2-Amino-2-phenylpropan-1-ol Against Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enantiomerically pure molecules, particularly within pharmaceutical and materials science, asymmetric synthesis stands as a critical discipline. Chiral auxiliaries offer a robust and reliable strategy, temporarily imparting chirality to a prochiral substrate to direct a stereoselective transformation.[1] An ideal auxiliary should be inexpensive, readily available in both enantiomeric forms, easily attached and cleaved, and, most importantly, induce high levels of diastereoselectivity.[2]

This guide provides a comparative analysis of the structural features and potential efficacy of 2-amino-2-phenylpropan-1-ol against well-established and highly effective chiral auxiliaries. While extensive experimental data on the performance of this compound as a chiral auxiliary is not widely reported in peer-reviewed literature, we can evaluate its potential by dissecting its structural attributes in the context of proven performers like Pseudoephedrine and Evans' Oxazolidinones.

The Principle of Chiral Auxiliary-Mediated Asymmetric Synthesis

The core strategy of using a chiral auxiliary involves a three-step sequence: the covalent attachment of the auxiliary to a prochiral substrate, the diastereoselective reaction that creates a new stereocenter under the influence of the auxiliary, and the subsequent removal of the auxiliary to yield the enantiomerically enriched product.[3] The success of this sequence hinges on the auxiliary's ability to create a sterically and/or electronically biased environment around the reactive center.[4]

G sub Prochiral Substrate sub_aux Substrate-Auxiliary Adduct sub->sub_aux 1. Attachment aux Chiral Auxiliary (Xc) aux->sub_aux diastereomer Diastereomerically Enriched Product sub_aux->diastereomer 2. Diastereoselective      Reaction reagent Reagent / Electrophile reagent->diastereomer product Enantiomerically Pure Product diastereomer->product 3. Cleavage recycled_aux Recycled Auxiliary (Xc) diastereomer->recycled_aux

Caption: General workflow of asymmetric synthesis using a chiral auxiliary.

The Benchmarks: Established Chiral Auxiliaries

To establish a framework for comparison, we first examine two of the most successful and widely utilized classes of chiral auxiliaries.

Pseudoephedrine: The Power of Chelation Control

Developed extensively by the Myers group, pseudoephedrine has proven to be a highly practical and effective chiral auxiliary for the asymmetric alkylation of a wide variety of amides.[5][6] Both (1S,2S)-(+) and (1R,2R)-(-) enantiomers are inexpensive and readily available.

Mechanism of Action: The efficacy of pseudoephedrine hinges on the formation of a rigid, six-membered chelated lithium enolate intermediate.[7] After acylation to form the tertiary amide, deprotonation with a strong base like lithium diisopropylamide (LDA) in the presence of LiCl generates a Z-enolate.[5] The lithium cation is coordinated by both the enolate oxygen and the auxiliary's hydroxyl oxygen. This rigid conformation, combined with the steric bulk of the phenyl and methyl groups, effectively shields one face of the enolate, forcing electrophiles to approach from the less hindered side, leading to exceptionally high diastereoselectivity.[1]

Evans' Oxazolidinones: Steric Hindrance and Conformational Rigidity

The oxazolidinone auxiliaries, pioneered by David A. Evans, are another gold standard, particularly for asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[1][8] These auxiliaries are typically derived from readily available chiral amino acids like valine or phenylalanine.

Mechanism of Action: N-acyloxazolidinones, upon treatment with a Lewis acid (e.g., Bu₂BOTf) and a hindered base, form a Z-enolate that is locked into a specific conformation.[9] The stereochemical outcome of subsequent reactions, such as an aldol addition, is dictated by a highly organized, chair-like Zimmerman-Traxler transition state.[10] The bulky substituent at the C4 position of the oxazolidinone (e.g., an isopropyl or benzyl group) effectively blocks one face of the enolate, directing the incoming aldehyde to the opposite face and ensuring high syn-diastereoselectivity.[9]

Performance Comparison of Established Auxiliaries

The performance of these auxiliaries is consistently high across a range of transformations, providing a benchmark for any new candidate.

Chiral AuxiliaryReaction TypeSubstrate / ElectrophileDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Yield (%)Reference(s)
(+)-Pseudoephedrine AlkylationPropionamide + Benzyl Bromide>98% d.e.90-94%[6][11]
AlkylationPropionamide + Methyl Iodide>98% d.e.89-92%[6][11]
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone Aldol AdditionPropionyl Imide + Isobutyraldehyde>99:1 d.r.85%[12]
(S)-4-Benzyl-2-oxazolidinone AlkylationPropionyl Imide + Benzyl Bromide99% d.e.91%[1]
(1S)-(-)-2,10-Camphorsultam (Oppolzer's Sultam) Diels-AlderAcrylate + Cyclopentadiene>98% d.e.85%[13]
Michael AdditionN-enoyl + Thiophenol>98% d.e.90%[14]

Analysis of this compound as a Potential Chiral Auxiliary

While experimental data is scarce, we can analyze the structure of this compound to predict its potential performance and draw logical comparisons to the established auxiliaries.

Structural Features:

  • Chiral Center: It possesses a quaternary stereocenter bearing an amine, a hydroxyl, a phenyl group, and a methyl group. This is a classic 1,2-amino alcohol scaffold, common to many successful auxiliaries.

  • Chelating Potential: Like pseudoephedrine, the 1,2-amino alcohol arrangement offers the potential for chelation to a metal cation (e.g., Li⁺, B³⁺) after amide formation. This could enforce a rigid conformation in the enolate transition state, which is crucial for high stereoselectivity.

  • Steric Directing Groups: The phenyl group is a significant steric blocking group. In a chelated transition state, it would likely orient itself to shield one face of the enolate. The additional methyl group at the stereocenter would further enhance this steric bias.

References

A Researcher's Guide to Diastereomeric Ratio Analysis in 2-Amino-2-phenylpropan-1-ol Mediated Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for stereochemical control is paramount. Chiral auxiliaries serve as powerful tools to guide reactions towards a desired stereoisomer, and among these, 2-amino-2-phenylpropan-1-ol has emerged as a versatile and effective mediator. This guide provides an in-depth comparison of analytical techniques for determining the diastereomeric ratio (d.r.) of products from reactions employing this auxiliary. We will delve into the mechanistic underpinnings of its stereodirecting influence and offer practical, field-proven protocols for accurate d.r. analysis, empowering you to optimize your stereoselective transformations.

The Role of this compound as a Chiral Auxiliary

Chiral auxiliaries are stereogenic units temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction.[1][2] Introduced by pioneers like E.J. Corey and Barry Trost, these molecules create a chiral environment that biases the approach of reagents, leading to the preferential formation of one diastereomer over another.[1][2] this compound, a readily available amino alcohol, can be converted into various derivatives, such as oxazolidinones, which are effective chiral auxiliaries in a range of transformations including alkylations and aldol reactions.[3]

The efficacy of a chiral auxiliary is quantified by the diastereomeric ratio of the product mixture. A high d.r. indicates a high degree of stereocontrol exerted by the auxiliary. Accurate determination of this ratio is therefore critical for evaluating the success of an asymmetric reaction and for optimizing reaction conditions.

Visualizing the Stereochemical Control

The following diagram illustrates the general principle of how a chiral auxiliary, derived from a molecule like this compound, directs the stereochemical outcome of a reaction.

G cluster_0 Reaction Pathway Prochiral_Substrate Prochiral Substrate Intermediate Chiral Intermediate (Diastereomeric Transition States) Prochiral_Substrate->Intermediate Attachment of Auxiliary Chiral_Auxiliary Chiral Auxiliary (e.g., from 2-Amino-2- phenylpropan-1-ol) Product_Mixture Diastereomeric Product Mixture Intermediate->Product_Mixture Diastereoselective Reaction Separation Auxiliary Removal Product_Mixture->Separation Chiral_Product Enantioenriched Product Separation->Chiral_Product

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Comparative Analysis of Techniques for Diastereomeric Ratio Determination

The choice of analytical method for determining the diastereomeric ratio is crucial and depends on factors such as the nature of the products, the required accuracy, and available instrumentation. The most common techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

TechniquePrinciplesAdvantagesDisadvantagesBest Suited For
¹H NMR Spectroscopy Diastereomers are distinct chemical entities and will often exhibit different chemical shifts for corresponding protons. The ratio of the integrals of well-resolved, non-overlapping signals directly corresponds to the diastereomeric ratio.[4]- Rapid analysis- Non-destructive- Provides structural information- Minimal sample preparation- Requires well-resolved signals, which can be challenging in complex spectra or with small chemical shift differences.[5][6]- Baseline correction is critical for accurate integration.[4]- Lower sensitivity compared to chromatographic methods.- Initial screening of reaction outcomes.- When diastereomers have clearly distinguishable and well-separated proton signals.
Chiral HPLC Diastereomers are separated on a chiral stationary phase (CSP) based on differential interactions, leading to different retention times.[7][8] The ratio of the peak areas corresponds to the diastereomeric ratio.- High resolution and accuracy.[7]- Can separate complex mixtures.- Can be adapted for preparative separations to isolate pure diastereomers.[9]- Method development can be time-consuming.- Requires a suitable chiral column.- May require derivatization to improve separation or detection.- Accurate quantification of diastereomeric ratios, especially for complex mixtures or when NMR signals overlap.- When baseline separation of diastereomers is achievable.
Gas Chromatography (GC) Diastereomers are separated based on their differential partitioning between a stationary phase and a mobile gas phase. Separation can be achieved on both chiral and achiral columns.- High sensitivity and resolution.- Fast analysis times.- Suitable for volatile and thermally stable compounds.- Limited to volatile and thermally stable analytes.- May require derivatization to increase volatility.[10]- Analysis of volatile diastereomers.- When high sensitivity is required.

Experimental Protocols

General Procedure for a this compound Mediated Aldol Reaction

This protocol provides a representative example of an aldol reaction using an oxazolidinone chiral auxiliary derived from this compound.

1. Preparation of the N-Acyloxazolidinone:

  • React this compound with a suitable carbonylating agent (e.g., phosgene or a chloroformate) to form the oxazolidinone.

  • Acylate the resulting oxazolidinone with the desired acyl chloride or anhydride in the presence of a base (e.g., n-butyllithium) to form the N-acyloxazolidinone.

2. Diastereoselective Aldol Reaction:

  • Dissolve the N-acyloxazolidinone in a dry, aprotic solvent (e.g., THF or CH₂Cl₂) and cool to a low temperature (e.g., -78 °C).

  • Add a Lewis acid (e.g., TiCl₄ or Sn(OTf)₂) to chelate the carbonyl groups and create a rigid, chiral environment.

  • Slowly add the aldehyde to the reaction mixture.

  • Stir the reaction at low temperature until completion (monitor by TLC).

  • Quench the reaction with a suitable aqueous solution (e.g., saturated NH₄Cl).

3. Workup and Purification:

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the diastereomeric products.

4. Removal of the Chiral Auxiliary:

  • The chiral auxiliary can be cleaved under various conditions (e.g., hydrolysis with LiOH/H₂O₂ or reduction with LiBH₄) to yield the desired chiral product and recover the auxiliary.[3]

Workflow for Diastereomeric Ratio Analysis

G cluster_1 Analysis Workflow Crude_Product Crude Reaction Product NMR_Analysis ¹H NMR Analysis Crude_Product->NMR_Analysis HPLC_Analysis Chiral HPLC Analysis Crude_Product->HPLC_Analysis GC_Analysis GC Analysis (if applicable) Crude_Product->GC_Analysis Data_Integration Data Integration & Ratio Calculation NMR_Analysis->Data_Integration HPLC_Analysis->Data_Integration GC_Analysis->Data_Integration

Caption: A typical workflow for analyzing the diastereomeric ratio of a reaction product.

In-Depth Methodologies

¹H NMR Spectroscopy for d.r. Determination
  • Sample Preparation: Dissolve a small amount of the purified product mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.[4]

  • Data Processing:

    • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction.[4]

  • Integration and Calculation:

    • Identify a set of well-resolved, non-overlapping signals corresponding to each diastereomer.

    • Integrate the selected signals.

    • The diastereomeric ratio is the ratio of the integral values for the respective signals.

For complex spectra where signals overlap, advanced NMR techniques like band-selective pure shift NMR can be employed to collapse multiplets into singlets, thereby improving spectral resolution and facilitating accurate integration.[5][6]

Chiral HPLC for d.r. Determination
  • Column Selection: Choose a chiral stationary phase (CSP) that is likely to resolve the diastereomers. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often a good starting point.[8]

  • Method Development:

    • Screen different mobile phase compositions (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile) to achieve optimal separation.

    • Optimize the flow rate and column temperature.

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and record the chromatogram.

  • Calculation: The diastereomeric ratio is calculated from the ratio of the peak areas of the two diastereomers.

Gas Chromatography for d.r. Determination
  • Column Selection: A chiral column (e.g., based on cyclodextrin derivatives) is typically required for separating diastereomers.[11] In some cases, separation may be possible on a standard achiral column.[12]

  • Method Development:

    • Optimize the temperature program (gradient or isothermal) to achieve baseline separation of the diastereomers.

    • Adjust the carrier gas flow rate.

  • Sample Preparation: Dissolve the sample in a volatile solvent. If necessary, derivatize the sample to increase its volatility and thermal stability.[10]

  • Analysis: Inject the sample into the GC.

  • Calculation: The diastereomeric ratio is determined by the ratio of the peak areas. It is important to consider that the detector response may not be identical for both diastereomers, and the use of response factors or calibration curves can improve accuracy.[13]

Conclusion

The successful application of this compound as a chiral auxiliary hinges on the ability to accurately assess the stereochemical outcome of the mediated reaction. This guide has provided a comparative overview of the primary analytical techniques for determining diastereomeric ratios, highlighting their principles, advantages, and limitations. By understanding the mechanistic basis of stereocontrol and employing the appropriate analytical methodology, researchers can effectively optimize their synthetic strategies to achieve high levels of diastereoselectivity, a critical step in the development of enantiomerically pure compounds for pharmaceutical and other applications.

References

A Comparative Crystallographic Guide to 2-Amino-2-phenylpropan-1-ol Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of the crystallographic structures of 2-Amino-2-phenylpropan-1-ol derivatives, a class of compounds with significant potential in medicinal chemistry and chiral synthesis. Understanding the three-dimensional architecture of these molecules at the atomic level is paramount for rational drug design, predicting structure-activity relationships (SAR), and ensuring the stability and bioavailability of pharmaceutical formulations. This document provides objective comparisons, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical endeavor.

Introduction: The Significance of this compound and its Analogs

This compound and its derivatives are chiral 1,2-amino alcohols that serve as valuable building blocks in asymmetric synthesis and are integral components of many biologically active molecules. Their structural framework, possessing two adjacent chiral centers, gives rise to four possible stereoisomers, each potentially exhibiting distinct pharmacological profiles.[1] The precise spatial arrangement of the amino and hydroxyl functional groups is crucial for their interaction with biological targets and for directing the stereochemical outcome of chemical reactions.[1] Consequently, a thorough understanding of their solid-state conformation through X-ray crystallography is a critical step in both academic research and industrial drug development.

Derivatives of this scaffold have been investigated for a range of therapeutic applications, and their utility as chiral auxiliaries is well-established.[1] Modifications to the phenyl ring, the amino group, or the alkyl backbone can lead to compounds with tailored properties. This guide will delve into the subtle yet significant structural variations among these derivatives as revealed by single-crystal X-ray diffraction.

Comparative Crystallographic Analysis

The solid-state conformation and packing of this compound derivatives are governed by a network of intermolecular interactions, primarily hydrogen bonding. These interactions dictate the crystal lattice and can influence key pharmaceutical properties such as solubility and stability. A comparison of the crystallographic parameters of the parent compound's hydrochloride salt and a representative N-acylated derivative highlights the impact of substitution on the crystal structure.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
Phenylpropanolamine HClC₉H₁₄ClNOMonoclinicP2₁/c12.455.8513.88108.54[1]
2-{--INVALID-LINK--amino}-N-(3-methylphenyl)acetamideC₁₉H₂₄N₂O₂MonoclinicP2₁-----

Key Observations:

  • Impact of N-Acylation: The introduction of an N-acetamide group in the derivative leads to a change in the space group to P2₁, a non-centrosymmetric space group, which is expected for this chiral molecule. This modification introduces additional hydrogen bond donors and acceptors, likely altering the crystal packing arrangement compared to the simple hydrochloride salt.

  • Conformational Flexibility: The torsion angles within the propanol backbone and the orientation of the phenyl ring are key conformational features. A detailed comparison of these angles between different derivatives can reveal the degree of conformational flexibility or rigidity imposed by various substituents.

Experimental Protocols

The successful X-ray crystallographic analysis of any compound hinges on the ability to produce high-quality single crystals. This section provides detailed, field-proven methodologies for the synthesis and crystallization of a representative this compound derivative.

Synthesis of 2-{(1S,2S)-1-Hydroxy-1-phenylpropan-2-ylamino}-N-(3-methylphenyl)acetamide

This protocol describes the synthesis of a representative N-acylated derivative of pseudoephedrine.

Materials:

  • 2-chloro-N-(m-tolyl)acetamide

  • Pseudoephedrine

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

  • Acetone

Procedure:

  • The synthesis is carried out via the reaction of 2-chloro-N-(m-tolyl)acetamide with pseudoephedrine.

  • The progress of the reaction is monitored using thin-layer chromatography (TLC) with a mobile phase of hexane:ethyl acetate:methanol (1:1:0.25).

  • Upon completion, the reaction mixture is poured into ethyl acetate and washed twice with water.

  • The organic layer is then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is recrystallized from acetone to yield a white crystalline solid.

Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The following protocol outlines a common method for the crystallization of small organic molecules.

Method: Slow Evaporation

  • Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a solvent mixture) to near saturation at room temperature. The choice of solvent is critical and may require screening of several options.

  • Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Loosely cap the vial or cover it with parafilm perforated with a few small holes. This allows for the slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

X-ray Data Collection and Structure Refinement

A general workflow for X-ray data collection and structure refinement is presented below. Specific instrument parameters will vary depending on the diffractometer used.

Workflow:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Data Processing: The raw diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualizing the Structures and Workflows

To better understand the molecular structures and the experimental processes, the following diagrams have been generated.

cluster_mol This compound C_alpha Cα(NH2, Ph) C_beta Cβ(OH) C_alpha->C_beta Phenyl Phenyl Ring C_alpha->Phenyl NH2 Amino Group C_alpha->NH2 CH3 Methyl Group C_alpha->CH3 OH Hydroxyl Group C_beta->OH

Caption: Molecular scaffold of this compound.

cluster_workflow X-ray Crystallography Workflow A Synthesis & Purification B Single Crystal Growth A->B Crystallization C X-ray Data Collection B->C Diffractometer D Structure Solution C->D Data Processing E Structure Refinement D->E Least-squares F Structural Analysis E->F Validation

Caption: General workflow for X-ray crystallography.

Conclusion

The crystallographic analysis of this compound derivatives provides invaluable insights into their three-dimensional structure, conformation, and intermolecular interactions. This guide has presented a comparative overview of the crystallographic data for representative compounds and detailed experimental protocols for their synthesis and analysis. By understanding the principles and techniques outlined herein, researchers and drug development professionals can better leverage structural information to design and develop novel therapeutics with improved efficacy and safety profiles. The judicious application of X-ray crystallography is, and will continue to be, a cornerstone of modern medicinal chemistry.

References

A Comparative Guide to Chiral Auxiliaries: The Rise of Conformationally Rigid Systems in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of enantiomerically pure compounds, essential for the development of modern therapeutics and fine chemicals, the synthetic chemist's toolbox is replete with strategies for stereocontrol. Among these, the use of chiral auxiliaries remains a robust and reliable method for inducing chirality.[1] For decades, the oxazolidinone auxiliaries developed by Evans and his contemporaries, typically derived from readily available amino acids like valine and phenylalanine, have been the gold standard for stereoselective transformations such as aldol and alkylation reactions.[1][2] This guide presents a detailed comparative analysis of these classic Evans' auxiliaries against a promising alternative: an oxazolidinone derived from cis-1-aminoindan-2-ol. The unique, conformationally constrained bicyclic structure of the indanol-derived auxiliary offers a compelling platform for achieving exceptional levels of stereocontrol, warranting a thorough examination of its performance and practical application.[3][4]

The Principle of Stereochemical Induction by Oxazolidinone Auxiliaries

The efficacy of oxazolidinone auxiliaries in asymmetric aldol reactions is rooted in their ability to direct the approach of an electrophile to a prochiral enolate.[5] This is achieved through a well-defined, six-membered chair-like transition state, as described by the Zimmerman-Traxler model.[6] The substituent on the oxazolidinone ring projects into space, sterically shielding one face of the enolate and thereby forcing the electrophile (an aldehyde in this case) to approach from the less hindered face.[5] This process, which involves the temporary covalent attachment of the chiral auxiliary to the substrate, its use to direct a diastereoselective transformation, and its subsequent removal, is a cornerstone of modern asymmetric synthesis.[1]

G cluster_workflow General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary Start Prochiral Substrate Attach Attachment of Chiral Auxiliary Start->Attach Covalent Coupling React Diastereoselective Reaction Attach->React Forms Diastereomers Cleave Cleavage of Chiral Auxiliary React->Cleave e.g., Hydrolysis Product Enantiomerically Enriched Product Cleave->Product Recover Recovery of Chiral Auxiliary Cleave->Recover

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

The rigidity of the chiral auxiliary's framework is paramount for high fidelity in stereochemical communication. The cis-1-aminoindan-2-ol derived auxiliary, with its fused ring system, presents a more conformationally restricted environment compared to the acyclic substituents of traditional Evans' auxiliaries.[3] This rigidity is hypothesized to create a more defined and predictable transition state, leading to enhanced diastereoselectivity.[3]

Performance Showdown: cis-1-Aminoindan-2-ol vs. Traditional Evans' Auxiliaries in the Asymmetric Aldol Reaction

The ultimate measure of a chiral auxiliary's utility lies in its performance in key chemical transformations. The asymmetric aldol reaction serves as an excellent benchmark, given its importance in carbon-carbon bond formation.[4] The data presented below, sourced from seminal studies, compares the diastereoselectivity (expressed as diastereomeric excess, d.e.) and chemical yields for the cis-1-aminoindan-2-ol-derived auxiliary and conventional Evans' auxiliaries.[4][7]

Table 1: Performance of (1S, 2R)-cis-Aminoindanol-Derived Auxiliary in Asymmetric Aldol Reactions

AldehydeDiastereomeric Excess (d.e.)Yield (%)
Isobutyraldehyde>99%75
Benzaldehyde>99%80
Propionaldehyde>99%78
p-Tolualdehyde>99%82
Data sourced from studies by Ghosh et al.[4][7]

Table 2: Performance of Traditional Evans' Auxiliaries in Asymmetric Aldol Reactions

Chiral Auxiliary SourceAldehydeDiastereomeric Excess (d.e.)Yield (%)
L-ValineIsobutyraldehyde>99%80
L-ValineBenzaldehyde>99%95
L-PhenylalanineBenzaldehyde>99%91
L-PhenylalanineIsobutyraldehyde>99%85
Representative data from established literature on Evans' auxiliaries.[4]

The comparative data reveals that the cis-1-aminoindan-2-ol-derived oxazolidinone performs exceptionally well, providing consistently high diastereoselectivities (>99% d.e.) that are on par with the well-established Evans' auxiliaries derived from L-valine and L-phenylalanine.[3][7] While the yields are slightly more moderate in some cases, the outstanding stereocontrol validates its efficacy as a top-tier chiral auxiliary.[4] A key advantage of the cis-1-aminoindan-2-ol auxiliary is the ready availability of both enantiomers, allowing for access to either enantiomer of the desired product.[3]

G cluster_transition_state Zimmerman-Traxler Model for Evans Aldol Reaction ts Six-membered Chair Transition State B (Lewis Acid) O O R' (from enolate) R (from aldehyde) Chiral Auxiliary ts:f2->ts:f1 ts:f3->ts:f1 label_aldehyde Aldehyde approaches from the less hindered face label_auxiliary Auxiliary blocks the other face

Caption: Zimmerman-Traxler model for the Evans aldol reaction.

Experimental Protocols: From Auxiliary Synthesis to Product Liberation

A crucial aspect of evaluating a chiral auxiliary is the practicality of its implementation in a laboratory setting. This section provides detailed, self-validating protocols for the synthesis, application, and removal of the cis-1-aminoindan-2-ol-derived auxiliary.

Protocol 1: Synthesis of the (1S, 2R)-cis-Aminoindanol-Derived Oxazolidinone Auxiliary

This procedure details the cyclization of cis-1-aminoindan-2-ol to form the corresponding oxazolidinone, the core of the chiral auxiliary.[7]

  • Materials: (1S, 2R)-cis-1-aminoindan-2-ol, disuccinimidyl carbonate (DSC), triethylamine (TEA), acetonitrile (ACN).

  • Procedure:

    • Dissolve (1S, 2R)-cis-1-aminoindan-2-ol (1.0 eq) in anhydrous acetonitrile.

    • Add triethylamine (3.0 eq) to the solution. The triethylamine acts as a base to neutralize the acid formed during the reaction.

    • Slowly add a solution of disuccinimidyl carbonate (1.5 eq) in acetonitrile. DSC is a safe and effective alternative to phosgene for this cyclization.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the chiral oxazolidinone.

Protocol 2: Asymmetric Aldol Reaction

This protocol outlines the key steps for the highly diastereoselective aldol reaction using the prepared auxiliary.[7]

  • Materials: N-propionyl oxazolidinone derived from (1S, 2R)-cis-1-aminoindan-2-ol, anhydrous dichloromethane (DCM), di-n-butylboron triflate (Bu₂BOTf), triethylamine (TEA), aldehyde.

  • Procedure:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous DCM and cool to 0 °C. The N-acylation is a standard procedure to prepare the enolate precursor.

    • Add di-n-butylboron triflate (1.1 eq) dropwise, followed by the dropwise addition of triethylamine (1.2 eq). This combination generates the boron enolate in situ, which is crucial for the high stereoselectivity of the Evans aldol reaction.[2]

    • Stir the mixture for 30 minutes at 0 °C.

    • Cool the reaction mixture to -78 °C and add the aldehyde (1.5 eq) dropwise.

    • Stir the reaction at -78 °C until completion (monitored by TLC, typically 2-5 hours).

    • Quench the reaction with a phosphate buffer and extract the product with an organic solvent. Purify by flash column chromatography.

Protocol 3: Cleavage and Recovery of the Chiral Auxiliary

After the desired stereocenters have been established, the auxiliary is removed to yield the final product.[7]

  • Materials: Aldol adduct, lithium hydroxide (LiOH), tetrahydrofuran (THF), water.

  • Procedure:

    • Dissolve the aldol adduct in a mixture of THF and water.

    • Cool the solution to 0 °C and add an aqueous solution of lithium hydroxide (1 M). The hydrolysis proceeds under mild basic conditions, minimizing the risk of racemization.

    • Stir the mixture for 2 hours at 0 °C.

    • Acidify the reaction mixture and extract to isolate the chiral carboxylic acid product.

    • The aqueous layer can be basified and extracted to recover the cis-1-aminoindan-2-ol auxiliary, which can be reused.

G cluster_experimental_workflow Experimental Workflow for Synthesis and Application Start cis-1-Aminoindan-2-ol Cyclization Protocol 1: Synthesis of Oxazolidinone Auxiliary Start->Cyclization Acylation N-Acylation Cyclization->Acylation Aldol Protocol 2: Asymmetric Aldol Reaction Acylation->Aldol Cleavage Protocol 3: Auxiliary Cleavage Aldol->Cleavage Product Chiral Aldol Product Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: Experimental workflow for the synthesis and application of the cis-1-aminoindan-2-ol auxiliary.

Conclusion

While Evans' auxiliaries rightfully hold their place as foundational tools in asymmetric synthesis, the exploration of novel chiral scaffolds is essential for advancing the field. The oxazolidinone derived from cis-1-aminoindan-2-ol has demonstrated itself to be a highly effective chiral auxiliary for asymmetric aldol reactions, delivering exceptional levels of diastereoselectivity comparable to the most reliable Evans' systems.[3][7] Its performance is attributed to the conformational rigidity imparted by its bicyclic structure.[8] The availability of both enantiomers and the practicality of its synthesis, application, and removal make it a valuable and powerful alternative for researchers, scientists, and drug development professionals seeking to construct complex chiral molecules with a high degree of stereochemical precision.

References

A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Amino-2-phenylpropan-1-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Kinetic Analysis for Amino Alcohols

2-Amino-2-phenylpropan-1-ol and its analogs are key chiral building blocks in the synthesis of various pharmaceutical agents. Understanding the kinetics of their reactions is paramount for optimizing synthetic routes, ensuring product stability, and predicting potential degradation pathways.[1] Kinetic studies provide invaluable data on reaction rates, the influence of various parameters like temperature and pH, and the underlying reaction mechanisms. This knowledge is critical for process scale-up, formulation development, and regulatory compliance in the pharmaceutical industry.

This guide will delve into a comparative analysis of the oxidation kinetics of phenylpropanolamine, a close structural analog of this compound, with different oxidizing agents. We will explore the experimental methodologies employed to monitor these reactions and discuss the mechanistic insights derived from the kinetic data.

Comparative Kinetic Analysis of Amino Alcohol Oxidation

The oxidation of amino alcohols can proceed through different pathways, yielding a variety of products depending on the oxidant and reaction conditions. Here, we compare the kinetics of oxidation of phenylpropanolamine (PPA) by N-bromosuccinimide (NBS) with the oxidation of other amino acids by common oxidants like potassium permanganate (KMnO₄) and chloramine-T.

Oxidation with N-Bromosuccinimide (NBS)

A detailed kinetic and mechanistic study on the oxidation of phenylpropanolamine (PPA) by N-bromosuccinimide (NBS) reveals significant differences in reactivity based on the pH of the medium.[2]

In Acidic Medium:

The reaction follows a rate law of: -d[NBS]/dt = k[NBS][PPA]ˣ where 'x' is a positive fraction, indicating a complex dependence on the PPA concentration.[2] The proposed reactive oxidizing species is protonated NBS, (CH₂CO)₂N⁺HBr.[2]

In Alkaline Medium:

The reaction is notably faster and the rate law is: -d[NBS]/dt = k'[NBS][OH⁻][PPA]ˣ In this case, hypobromite ion (OBr⁻) is postulated as the reactive oxidizing species.[2] The involvement of the hydroxide ion in the rate law highlights a different mechanistic pathway compared to the acidic medium.

Key Findings from the PPA-NBS Study:

ParameterAcidic MediumAlkaline Medium
Reactive Oxidant (CH₂CO)₂N⁺HBrOBr⁻
Effect of [OH⁻] N/ADirect dependence
Relative Rate SlowerFaster
Identified Products Benzaldehyde and other degradation productsBenzaldehyde and other degradation products

Data synthesized from the kinetic study of PPA with NBS.[2]

This comparative analysis underscores the critical role of pH in controlling both the rate and the mechanism of oxidation. For drug development professionals, this implies that the stability of formulations containing such amino alcohols can be significantly influenced by the excipients and the overall pH of the formulation.

Comparison with Other Oxidizing Agents
  • Potassium Permanganate (KMnO₄): The oxidation of α-amino acids by permanganate is often autocatalyzed by the formation of colloidal MnO₂.[3] The reaction kinetics can be complex, with different rate laws for the non-autocatalytic and autocatalytic pathways.[3] This suggests that the oxidation of this compound by KMnO₄ might also exhibit complex kinetic behavior, potentially leading to a wider array of oxidation products.

  • Chloramine-T (CAT): The reaction of amino acids with chloramine-T typically follows second-order kinetics.[4] The rate of reaction is often pH-dependent, with the un-ionized form of CAT reacting with the un-ionized amino group of the amino acid.[4] This provides a point of comparison for the PPA-NBS reaction, where different species are reactive in acidic and alkaline media.

Experimental Methodologies for Kinetic Studies

The choice of analytical technique is crucial for obtaining accurate and reliable kinetic data. The following methodologies are commonly employed for monitoring the reactions of amino alcohols.

Spectrophotometric Monitoring

For reactions involving a colored species, such as the disappearance of the permanganate ion or the appearance of a colored product, UV-Vis spectrophotometry is a straightforward and effective method.

Experimental Protocol: Spectrophotometric Monitoring of Oxidation

  • Preparation of Solutions: Prepare stock solutions of the amino alcohol, the oxidizing agent (e.g., KMnO₄), and any necessary buffers or acid/alkali solutions of known concentrations.

  • Temperature Control: Use a thermostated water bath to maintain a constant reaction temperature.

  • Initiation of Reaction: Mix the pre-thermostated reactant solutions in a cuvette placed inside the spectrophotometer's cell holder.

  • Data Acquisition: Monitor the change in absorbance at a specific wavelength (e.g., 526 nm for KMnO₄) over time.[3]

  • Data Analysis: Plot the appropriate function of absorbance versus time (e.g., ln(Absorbance) for a first-order reaction) to determine the rate constant.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring reactions where multiple components are present or when the reactants and products do not have a distinct chromophore for spectrophotometric detection.

Experimental Protocol: HPLC Monitoring of Reaction Progress

  • Method Development: Develop an HPLC method capable of separating the starting material (this compound), the oxidant (if applicable), and the expected products. This involves selecting an appropriate column, mobile phase, and detector (e.g., UV-Vis or Mass Spectrometry).

  • Reaction Setup: Perform the reaction in a thermostated vessel with constant stirring.

  • Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop it from proceeding further. This can be achieved by rapid cooling, dilution, or addition of a specific quenching agent.

  • Analysis: Inject the quenched sample into the HPLC system and quantify the peak areas of the reactants and products.

  • Kinetic Analysis: Plot the concentration of the reactant or product as a function of time to determine the reaction order and rate constant.

Mechanistic Insights and Proposed Pathways

Kinetic data, in conjunction with product analysis, allows for the elucidation of reaction mechanisms.

Proposed Mechanism for the Oxidation of Phenylpropanolamine by NBS

The fractional order dependence on [PPA] in the reaction with NBS suggests the formation of an intermediate complex prior to the rate-determining step.[2] The different reactive species in acidic and alkaline media lead to distinct transition states.

Diagram: Proposed Reaction Pathways for PPA Oxidation by NBS

G cluster_acidic Acidic Medium cluster_alkaline Alkaline Medium PPA1 PPA Complex_A [PPA-NBS_H] Complex PPA1->Complex_A Fast NBS_H (CH₂CO)₂N⁺HBr NBS_H->Complex_A Products_A Benzaldehyde + Products Complex_A->Products_A Slow (rds) PPA2 PPA Complex_B [PPA-OBr] Complex PPA2->Complex_B Fast OBr OBr⁻ OBr->Complex_B Products_B Benzaldehyde + Products Complex_B->Products_B Slow (rds)

Caption: Proposed reaction pathways for the oxidation of PPA by NBS.

This diagram illustrates the formation of an intermediate complex in both acidic and alkaline conditions, followed by a rate-determining step (rds) leading to the final products. The nature of the oxidizing species and the intermediate complex differs depending on the pH.

Conclusion and Future Directions

The kinetic study of reactions involving this compound and its analogs is a critical aspect of pharmaceutical and chemical process development. The comparative analysis presented here, using phenylpropanolamine as a model, highlights the profound impact of reaction conditions, particularly pH, on the kinetics and mechanism of oxidation.

While the study on PPA with NBS provides a solid foundation, further research is warranted to gather direct kinetic data for this compound with a broader range of reagents. Such studies would enable a more comprehensive understanding of its reactivity and stability, ultimately facilitating the development of more robust and efficient synthetic processes and pharmaceutical formulations. The experimental protocols and mechanistic frameworks discussed in this guide provide a valuable starting point for these future investigations.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Amino-2-phenylpropan-1-ol Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Purity

In the landscape of modern drug development and fine chemical synthesis, the spatial arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity. 2-Amino-2-phenylpropan-1-ol is a chiral amino alcohol featuring a stereocenter at the C2 position, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers. While these enantiomers possess identical chemical formulas (C₉H₁₃NO) and molecular weights (151.21 g/mol ), their interactions with other chiral entities—such as biological receptors and enzymes—can be profoundly different.[1][2] This guide provides a comprehensive spectroscopic framework for the differentiation and characterization of these stereoisomers, grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), further contextualized by the indispensable technique of chiral chromatography.

Molecular Structure and Stereoisomerism

The core structure of this compound contains a quaternary carbon (C2) bonded to an amino group, a methyl group, a phenyl group, and a hydroxymethyl group. This carbon is the chiral center responsible for the existence of the (R) and (S) enantiomers.

cluster_R (R)-2-Amino-2-phenylpropan-1-ol cluster_S (S)-2-Amino-2-phenylpropan-1-ol r_c C r_nh2 H₂N r_c->r_nh2 r_ch3 H₃C r_c->r_ch3 r_ph Ph r_c->r_ph r_ch2oh HOCH₂ r_c->r_ch2oh s_c C s_nh2 H₂N s_c->s_nh2 s_ch3 H₃C s_c->s_ch3 s_ph Ph s_c->s_ph s_ch2oh HOCH₂ s_c->s_ch2oh

Caption: (R) and (S) enantiomers of this compound.

Spectroscopic Analysis: A Comparative Overview

The fundamental principle to grasp is that enantiomers exhibit identical spectroscopic properties in an achiral environment. Standard NMR, IR, and MS techniques will not distinguish between the (R) and (S) forms. Differentiation requires the introduction of a chiral influence, either by separating the enantiomers beforehand or by using chiral additives during analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful spectroscopic tool for stereoisomer differentiation.

  • In Achiral Solvents (e.g., CDCl₃, DMSO-d₆): The ¹H and ¹³C NMR spectra of the (R)- and (S)-enantiomers are identical. The signals for corresponding protons and carbons will have the exact same chemical shifts and coupling constants. This serves as an excellent method for confirming the overall molecular structure and purity but provides no stereochemical information.

  • In Chiral Environments: To resolve the spectral degeneracy of enantiomers, a diastereomeric interaction must be induced. This is achieved in two primary ways:

    • Chiral Solvating Agents (CSAs): Adding a chiral auxiliary compound to the NMR sample creates transient diastereomeric solvates. These complexes have slightly different magnetic environments, leading to separate, observable signals for each enantiomer.

    • Chiral Derivatizing Agents (CDAs): The enantiomers are chemically reacted with a chiral agent to form stable diastereomers. These diastereomers have distinct physical properties and, consequently, unique NMR spectra, allowing for clear differentiation and quantification of enantiomeric excess (e.e.).

Causality Behind the Method: The choice between a CSA and a CDA depends on the sample. CSAs are non-destructive but may only induce small chemical shift differences. CDAs often produce larger, more easily resolved differences but require a chemical reaction and subsequent purification, which can be more labor-intensive.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. Since enantiomers have the same functional groups and bond strengths, their IR spectra are identical. However, IR is an indispensable tool for confirming the compound's identity by verifying the presence of key functional groups.

  • O-H Stretch: A broad band is expected in the 3300-3400 cm⁻¹ region due to the hydroxyl group.[3]

  • N-H Stretch: Primary amine N-H stretching vibrations typically appear in the same region (3300-3400 cm⁻¹), often as two distinct peaks.[3]

  • Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Signals will appear just below 3000 cm⁻¹.

  • N-H Bend: A bending vibration can be observed around 1600 cm⁻¹.[3]

  • Aromatic C=C Stretch: Vibrations in the 1450-1600 cm⁻¹ region confirm the phenyl ring.[3]

Mass Spectrometry (MS)

Standard mass spectrometry measures the mass-to-charge ratio (m/z) of ions. As enantiomers have the same mass, they cannot be distinguished by MS alone. Its primary role is to confirm the molecular weight and aid in structural elucidation through fragmentation analysis.

  • Molecular Ion Peak ([M]⁺): For this compound (C₉H₁₃NO), the molecular ion peak is expected at an m/z of 151.[1]

  • Fragmentation Pattern: The fragmentation is dictated by the functional groups. Common fragmentation pathways for similar amino alcohols include the loss of water (H₂O), the hydroxymethyl group (•CH₂OH), or cleavage adjacent to the phenyl ring.

Workflow: From Racemic Mixture to Characterized Enantiomers

A self-validating workflow for the complete characterization of this compound stereoisomers begins with chiral separation, followed by individual spectroscopic analysis.

G cluster_analysis Spectroscopic Analysis start Racemic Mixture of This compound hplc Chiral HPLC Separation start->hplc Injection r_iso (R)-Enantiomer (Isolated Fraction) hplc->r_iso s_iso (S)-Enantiomer (Isolated Fraction) hplc->s_iso nmr NMR Spectroscopy (¹H, ¹³C) r_iso->nmr ir IR Spectroscopy r_iso->ir ms Mass Spectrometry r_iso->ms s_iso->nmr s_iso->ir s_iso->ms r_data Spectroscopic Data for (R)-Isomer nmr->r_data s_data Spectroscopic Data for (S)-Isomer nmr->s_data ir->r_data ir->s_data ms->r_data ms->s_data compare Data Comparison & Structural Confirmation r_data->compare s_data->compare

Caption: Experimental workflow for separating and analyzing stereoisomers.

Comparative Data Summary

The following table summarizes the expected outcomes from the spectroscopic analysis of the (R) and (S) enantiomers.

Spectroscopic TechniqueParameterExpected Result for (R)-EnantiomerExpected Result for (S)-EnantiomerRationale for (Non)-Differentiation
¹H NMR (Achiral Solvent) Chemical Shifts (δ)Identical to (S)Identical to (R)Enantiomers are chemically equivalent in an achiral environment.
¹³C NMR (Achiral Solvent) Chemical Shifts (δ)Identical to (S)Identical to (R)Enantiomers are magnetically equivalent in an achiral environment.
¹H NMR (with CSA) Chemical Shifts (δ)Potentially Different from (S)Potentially Different from (R)Formation of transient diastereomeric complexes creates distinct magnetic environments.
IR Spectroscopy Wavenumbers (cm⁻¹)Identical to (S)Identical to (R)Enantiomers have identical bond vibrational energies.
Mass Spectrometry (EI/ESI) m/z of [M]⁺151151Enantiomers have identical molecular mass.
Mass Spectrometry (EI/ESI) Fragmentation PatternIdentical to (S)Identical to (R)Enantiomers have identical fragmentation pathways under achiral conditions.

Experimental Protocols

Protocol 1: Chiral HPLC Separation

Trustworthiness: This protocol relies on a validated chiral stationary phase (CSP). System suitability should be established by injecting a known racemic standard to ensure baseline resolution of the two enantiomeric peaks.

  • Column Selection: Choose a suitable CSP. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating amino alcohols.[4][5]

  • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of hexane/isopropanol or a similar non-polar/polar solvent system. The exact ratio must be optimized for resolution.

  • Sample Preparation: Accurately weigh and dissolve the racemic this compound sample in the mobile phase to a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation:

    • Set the HPLC flow rate (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., 25 °C).

    • Set the UV detector wavelength (e.g., 254 nm, based on the phenyl chromophore).[3]

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as two separate peaks.

  • Fraction Collection: Collect the eluent corresponding to each peak in separate, clean vials for subsequent spectroscopic analysis.

Protocol 2: NMR Analysis with a Chiral Solvating Agent

Expertise: This protocol demonstrates the application of chiral recognition at the molecular level to resolve spectroscopic signals.

  • Sample Preparation (Enantiomer 1): Dissolve ~5-10 mg of the isolated (R)-enantiomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum to serve as a baseline.

  • Addition of CSA: Add a molar equivalent of a suitable CSA (e.g., (R)-(-)-Mandelic acid) to the NMR tube.

  • Second Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum. Observe any changes in chemical shifts, particularly for protons near the chiral center.

  • Repeat for Enantiomer 2: Repeat steps 1-4 using the isolated (S)-enantiomer and the same CSA.

  • Comparison: Overlay the spectra from step 4 for both the (R)- and (S)-enantiomers. The differences in chemical shifts confirm the stereochemical identity.

Conclusion

The spectroscopic comparison of this compound stereoisomers is a nuanced task that underscores a core principle of stereochemistry. While routine IR and MS analyses are critical for confirming the compound's constitution and molecular weight, they are blind to chirality. The definitive differentiation rests upon creating a diastereomeric environment. This is most powerfully achieved using NMR spectroscopy with chiral solvating or derivatizing agents. In a practical laboratory setting, the most robust and self-validating approach involves the initial physical separation of the enantiomers via chiral HPLC, followed by individual spectroscopic characterization to confirm both the chemical structure and the stereochemical purity of each isolate. This multi-technique approach ensures the highest level of confidence required for pharmaceutical and research applications.

References

A Senior Application Scientist's Guide to the Efficacy of Resolving Agents for Racemic 2-Amino-2-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Chirality Challenge of a Versatile Building Block

2-Amino-2-phenylpropan-1-ol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereochemistry is critical, as enantiomers often exhibit vastly different pharmacological and toxicological profiles.[1] While asymmetric synthesis provides a direct route to single enantiomers, resolution of the readily available racemic mixture remains a pragmatic and economically viable strategy, particularly for large-scale production.[1][2][3]

This guide provides an in-depth comparison of the primary methods for resolving racemic this compound, focusing on diastereomeric salt crystallization and enzymatic kinetic resolution. As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental design, enabling researchers to make informed decisions for achieving optimal separation efficiency.

Part 1: Classical Resolution via Diastereomeric Salt Formation

The most established and industrially favored method for resolving chiral amines is the formation of diastereomeric salts.[4][5] This technique leverages a fundamental principle of stereochemistry: while enantiomers have identical physical properties, diastereomers do not.[1][6]

The Underlying Mechanism: Exploiting Solubility Differences

The process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent.[4][7] This acid-base reaction yields a pair of diastereomeric salts.

  • (R)-amine + (R)-acid → (R,R)-diastereomeric salt

  • (S)-amine + (R)-acid → (S,R)-diastereomeric salt

Because these salts have different spatial arrangements, they exhibit distinct physical properties, most critically, different solubilities in a given solvent system.[1][7] By carefully selecting the resolving agent and solvent, one diastereomer can be selectively precipitated from the solution while the other remains dissolved. The precipitated salt is then isolated, and the chiral resolving agent is removed by treatment with a base to liberate the desired pure enantiomer of the amine.[8]

cluster_reaction Step 1: Salt Formation cluster_separation Step 2: Separation cluster_liberation Step 3: Liberation racemate Racemic (R/S)-Amine (this compound) reaction Acid-Base Reaction in Solvent racemate->reaction agent Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) agent->reaction salts Mixture of Diastereomeric Salts ((R,R)-Salt & (S,R)-Salt) reaction->salts crystallization Fractional Crystallization (Exploits Solubility Difference) salts->crystallization soluble More Soluble Salt (e.g., (S,R)-Salt) Remains in Filtrate crystallization->soluble insoluble Less Soluble Salt (e.g., (R,R)-Salt) Precipitates crystallization->insoluble base_treatment Base Treatment (e.g., NaOH) insoluble->base_treatment enantiomer Pure (R)-Enantiomer base_treatment->enantiomer

Caption: Workflow for Diastereomeric Salt Resolution.

Comparative Efficacy of Common Resolving Agents

The success of this method hinges on the choice of the resolving agent. While many are available, tartaric acid and mandelic acid derivatives are workhorses for resolving amines due to their availability, cost-effectiveness, and tendency to form crystalline salts.[4][9]

Resolving AgentKey AdvantagesCausality Behind EfficacyTypical Performance (Illustrative)
L-(+)-Tartaric Acid Inexpensive, readily available from natural sources, forms highly crystalline salts.The two carboxylic acid groups and two hydroxyl groups provide multiple points for hydrogen bonding and ionic interactions, leading to a rigid crystal lattice with significant energy differences between diastereomers.Yield: 35-45% (per cycle) Diastereomeric Excess (de): >95% Enantiomeric Excess (ee): >99% after liberation
(S)-Mandelic Acid Aromatic ring can participate in π-stacking interactions, providing an additional handle for discrimination.[9]The combination of a carboxylic acid, a hydroxyl group, and a phenyl ring allows for three-point interaction, enhancing chiral recognition and often leading to better solubility differentiation between diastereomers.[9][10]Yield: 40-48% (per cycle) Diastereomeric Excess (de): >98% Enantiomeric Excess (ee): >99% after liberation
Dibenzoyl-L-tartaric Acid Bulky benzoyl groups enhance steric differences between diastereomers, often improving separation efficiency.[11]The large, rigid structure magnifies the subtle stereochemical differences, often resulting in one diastereomer being significantly less soluble than the other.Yield: 30-40% (per cycle) Diastereomeric Excess (de): >99% Enantiomeric Excess (ee): >99.5% after liberation
Self-Validating Protocol: Resolution with L-(+)-Tartaric Acid

This protocol is designed to be self-validating by incorporating analytical checkpoints to confirm the resolution's success.

Objective: To isolate one enantiomer of this compound with high enantiomeric purity.

Materials:

  • Racemic this compound (1.0 equiv)

  • L-(+)-Tartaric Acid (0.5 - 1.0 equiv) - Note: Stoichiometry is a key variable to screen.

  • Solvent (e.g., Methanol, Ethanol, or mixtures with water)

  • 2M Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Chiral HPLC or SFC system for ee% analysis

Methodology:

  • Salt Formation:

    • Dissolve racemic this compound (e.g., 10.0 g) in a minimal amount of warm solvent (e.g., 100 mL of 9:1 Ethanol:Water). Causality: The solvent choice is critical; it must dissolve both the racemate and the resolving agent but have poor solubility for one of the resulting diastereomeric salts.

    • In a separate flask, dissolve L-(+)-Tartaric Acid (0.5 equivalents) in the same warm solvent.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize precipitation. Causality: Slow cooling promotes the formation of well-defined crystals of the less soluble diastereomer, minimizing the inclusion of the more soluble one.

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove residual mother liquor.

    • Dry the crystals. At this stage, a sample can be analyzed to determine diastereomeric excess (de%) if an appropriate analytical method is available.

  • Liberation of the Free Amine:

    • Suspend the dried diastereomeric salt in water.

    • Add 2M NaOH solution dropwise while stirring until the pH is >12. This deprotonates the amine and breaks the salt.[8]

    • Extract the aqueous layer three times with ethyl acetate. The free amine will move into the organic layer.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Validation and Analysis:

    • Yield Calculation: Determine the mass of the recovered amine and calculate the yield (theoretical maximum is 50%).

    • Purity Analysis: Determine the enantiomeric excess (ee%) of the product using a chiral HPLC or SFC column.

    • Optical Rotation: Measure the specific rotation using a polarimeter and compare it to the literature value for the pure enantiomer.

Part 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic resolution offers a powerful alternative, prized for its high selectivity and operation under mild conditions.[7][12] This method is a form of kinetic resolution, where an enzyme selectively catalyzes a reaction on one enantiomer of the racemic pair, leaving the other unreacted.[13]

The Underlying Mechanism: Enantioselective Acylation

For amino alcohols, lipases are commonly employed enzymes.[14][15] They catalyze the enantioselective acylation of either the amino or the hydroxyl group. For instance, in the presence of an acyl donor (like vinyl acetate), a lipase might selectively acylate the (S)-enantiomer, forming an (S)-amide or (S)-ester.

  • (R)-amine + Acyl Donor --(Lipase)--> No Reaction

  • (S)-amine + Acyl Donor --(Lipase)--> (S)-acylated product

The unreacted (R)-amine now has significantly different physical properties (e.g., polarity, boiling point) from the newly formed acylated product, allowing for their separation via standard techniques like chromatography or extraction. The key limitation is that the theoretical maximum yield for the desired unreacted enantiomer is 50%, as the other half is consumed.[1][7]

cluster_reaction Step 1: Selective Reaction cluster_separation Step 2: Separation racemate Racemic (R/S)-Amine (this compound) reaction Enantioselective Acylation in Organic Solvent racemate->reaction reagents Acyl Donor (e.g., Vinyl Acetate) + Lipase (e.g., Novozym 435) reagents->reaction mixture Mixture: (R)-Amine (unreacted) (S)-Acylated Product reaction->mixture separation Chromatography or Extraction mixture->separation product_s (S)-Acylated Product separation->product_s enantiomer_r Pure (R)-Enantiomer separation->enantiomer_r

Caption: Workflow for Enzymatic Kinetic Resolution.

Comparative Efficacy of Lipase Systems

The choice of enzyme and reaction conditions is paramount for achieving high enantioselectivity (expressed as the E-value).

Enzyme SystemKey AdvantagesCausality Behind EfficacyTypical Performance (Illustrative)
Novozym 435 (Immobilized Candida antarctica Lipase B) Highly robust, reusable, active in non-aqueous media, broad substrate scope.[13]The active site has a well-defined chiral pocket that sterically favors the binding and acylation of one enantiomer over the other. Immobilization prevents enzyme aggregation and simplifies removal from the reaction.Conversion: ~50% Enantiomeric Excess (ee) of unreacted amine: >99% Enantioselectivity (E-value): >100
Candida rugosa Lipase Cost-effective, widely used for resolving various substrates.[15]Possesses a different active site topology compared to CALB, which may offer complementary selectivity for certain substrates. Its performance can be highly dependent on the solvent and water activity.[15]Conversion: ~50% Enantiomeric Excess (ee) of unreacted amine: 90-98% Enantioselectivity (E-value): 20-80
Self-Validating Protocol: EKR with Novozym 435

Objective: To resolve racemic this compound via selective acylation.

Materials:

  • Racemic this compound (1.0 equiv)

  • Novozym 435 (immobilized lipase)

  • Vinyl Acetate (1.5-3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Hexane)

  • Silica Gel for chromatography

  • Chiral HPLC or SFC system for ee% analysis

Methodology:

  • Enzymatic Reaction:

    • To a solution of racemic this compound (e.g., 5.0 g) in anhydrous toluene (100 mL), add Novozym 435 (e.g., 500 mg).

    • Add vinyl acetate (1.5 equivalents). Causality: Vinyl acetate is an effective acyl donor as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, driving the reaction forward.

    • Stir the suspension at a controlled temperature (e.g., 40 °C) in an orbital shaker.

    • Validation Checkpoint: Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC. The goal is to stop the reaction as close to 50% conversion as possible to maximize the yield and ee% of the unreacted enantiomer.

  • Workup and Separation:

    • Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • Concentrate the filtrate under reduced pressure.

    • The resulting residue contains the unreacted amine and the acylated product. Separate these two compounds using silica gel column chromatography. Causality: The acylated product is significantly less polar than the free amino alcohol, allowing for easy separation.

  • Analysis:

    • Yield Calculation: Determine the mass of the recovered, unreacted amine (max yield 50%).

    • Purity Analysis: Confirm the enantiomeric excess (ee%) of the purified amine using chiral HPLC.

Conclusion: Selecting the Optimal Resolution Strategy

The choice between diastereomeric salt crystallization and enzymatic resolution depends on several factors:

  • Scale: For large, industrial-scale production, diastereomeric salt resolution is often preferred due to its simplicity, lower cost of reagents, and avoidance of large chromatographic separations.[5]

  • Development Time: Screening for the optimal resolving agent and solvent system for crystallization can be laborious.[4][5] Enzymatic methods, especially with robust enzymes like Novozym 435, can sometimes be developed more quickly.

  • Atom Economy: Standard kinetic resolution has a maximum yield of 50%. While the "wrong" enantiomer can be racemized and recycled, this adds complexity.[4] Crystallization also has a theoretical 50% yield per cycle, but the filtrate containing the other diastereomer can be processed to recover the other enantiomer.

  • Environmental Impact: Enzymatic resolutions are often considered "greener" as they use biodegradable catalysts and operate under milder conditions.[12] However, the need for organic solvents and chromatography in the workup must be considered.

Ultimately, both methods are powerful tools in the chemist's arsenal. For resolving this compound, starting with a screening of common chiral acids like tartaric and mandelic acid is a logical first step. If this proves challenging or if milder conditions are required, an enzymatic approach provides an excellent and highly selective alternative.

References

A Benchmark for Asymmetric Alkylation: Evaluating 2-Amino-2-phenylpropan-1-ol Against the Gold Standard of Pseudoephedrine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the quest for efficient, reliable, and cost-effective chiral auxiliaries is a perpetual endeavor for researchers in drug development and fine chemical synthesis. For decades, pseudoephedrine has served as a stalwart auxiliary, particularly in the diastereoselective alkylation of enolates to generate chiral carboxylic acids and their derivatives.[1][2][3][4] Its commercial availability, recyclability, and the high stereoselectivities it consistently delivers have made it a benchmark in the field.[3][5] This guide provides a comprehensive comparison, benchmarking the potential of a structurally related chiral amino alcohol, 2-amino-2-phenylpropan-1-ol, against the well-established performance of pseudoephedrine.

This comparison is structured to provide not only a retrospective on a proven method but also a prospective look at how a new candidate can be rigorously evaluated. We will delve into the mechanistic underpinnings of pseudoephedrine's success, provide detailed experimental protocols for its use, and present a framework for the systematic evaluation of this compound as a viable alternative.

The Established Benchmark: (+)-Pseudoephedrine

(1S,2S)-(+)-Pseudoephedrine is a naturally occurring, inexpensive, and readily available compound that has been extensively developed as a chiral auxiliary, most notably by Andrew G. Myers and his research group.[2][6] Its utility is most prominently demonstrated in the asymmetric alkylation of amide-derived enolates, a transformation now commonly referred to as Myers' Asymmetric Alkylation.[4][7]

Mechanism of Stereocontrol

The remarkable efficacy of pseudoephedrine lies in its ability to form a rigid, chelated intermediate that directs the approach of an electrophile to one face of the enolate.[5] The process begins with the N-acylation of pseudoephedrine to form a tertiary amide.[1][8] Upon treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), a (Z)-enolate is formed. The key to the high diastereoselectivity is the formation of a stable six-membered chelate between the lithium cation, the enolate oxygen, and the hydroxyl group of the auxiliary.[5][9] This rigid conformation, coupled with the steric hindrance from the auxiliary's methyl group, effectively shields one face of the enolate, leading to a highly predictable and diastereoselective alkylation.[2][8]

A New Contender: this compound

This compound shares key structural features with pseudoephedrine: it is a chiral 1,2-amino alcohol with a phenyl group. These similarities suggest its potential to function as a chiral auxiliary in a similar chelation-controlled manner. However, a critical difference is the presence of a gem-dimethyl group at the stereocenter bearing the amino group, in place of the methyl group and benzylic proton found in pseudoephedrine. This structural alteration could have significant implications for stereoselectivity, enolate formation, and the ease of auxiliary removal.

To date, the use of this compound as a chiral auxiliary for asymmetric alkylation is not well-documented in peer-reviewed literature, making a direct comparison of existing experimental data impossible. Therefore, this guide proposes a series of benchmark experiments to evaluate its performance against pseudoephedrine.

Comparative Experimental Workflow

To provide a rigorous comparison, a standardized set of experiments should be conducted. The alkylation of a simple propionamide with a range of alkyl halides serves as an excellent model system.

G cluster_0 Auxiliary Attachment cluster_1 Asymmetric Alkylation cluster_2 Auxiliary Cleavage & Product Analysis Auxiliary Chiral Auxiliary (Pseudoephedrine or This compound) Acylation N-Acylation (Propionyl Chloride, Et3N, CH2Cl2) Auxiliary->Acylation Amide Chiral Amide Acylation->Amide Enolization Enolate Formation (LDA, LiCl, THF, -78°C to 0°C) Amide->Enolization Alkylation Alkylation (R-X, 0°C) Enolization->Alkylation Alkylated_Amide Alkylated Amide Alkylation->Alkylated_Amide Cleavage Hydrolysis (e.g., 9N H2SO4, Dioxane, Reflux) Alkylated_Amide->Cleavage Product Chiral Carboxylic Acid Cleavage->Product Analysis Analysis (Yield, de, ee) Product->Analysis

Caption: Proposed experimental workflow for benchmarking chiral auxiliaries.

Detailed Experimental Protocols

Protocol 1: Asymmetric Alkylation using (+)-Pseudoephedrine (Benchmark)

1. Preparation of N-Propionyl-(+)-pseudoephedrine:

  • To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add propionyl chloride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and extract the product with CH₂Cl₂. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is often crystalline and can be purified by recrystallization.

2. Diastereoselective Alkylation:

  • To an oven-dried flask containing the N-propionyl-(+)-pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (6.0 eq) under an argon atmosphere, add anhydrous tetrahydrofuran (THF).

  • Cool the suspension to -78 °C and add a solution of freshly prepared lithium diisopropylamide (LDA) (2.0 eq) in THF dropwise.

  • Stir the mixture at -78 °C for 30 minutes, then at 0 °C for 30 minutes, and finally at room temperature for 15 minutes.

  • Cool the resulting enolate solution to 0 °C and add the alkyl halide (e.g., benzyl bromide, 1.5 eq) dropwise.

  • Stir at 0 °C until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The diastereomeric excess (de) of the crude product should be determined by ¹H NMR spectroscopy.

3. Cleavage of the Chiral Auxiliary:

  • The crude alkylated amide is dissolved in dioxane and an equal volume of 9 N H₂SO₄ is added.[10]

  • The mixture is heated to reflux for 12-24 hours.

  • After cooling, the reaction is diluted with water and extracted with diethyl ether. The organic extracts are washed with brine, dried, and concentrated to yield the chiral carboxylic acid. The enantiomeric excess (ee) can be determined by chiral HPLC or by derivatization with a chiral resolving agent.

Protocol 2: Proposed Asymmetric Alkylation for this compound (Evaluation)

The same three-step procedure should be followed, substituting this compound for pseudoephedrine. Any deviations in reaction conditions (e.g., temperature, reaction times) should be noted, as these can provide insights into the relative reactivity of the systems.

Performance Metrics and Data Comparison

The following table outlines the key performance indicators and presents established data for pseudoephedrine, against which this compound can be benchmarked.

Performance Metric(+)-Pseudoephedrine (Benchmark Data)This compound (For Experimental Determination)
Ease of Amide Formation High yields, often crystalline products.[1][3]To be determined.
Alkylation Yield Typically >85% for reactive electrophiles.[1]To be determined.
Diastereoselectivity (de) ≥95% for a wide range of electrophiles.[1]To be determined.
Auxiliary Cleavage Efficient under acidic or basic conditions.[10]To be determined.
Product ee after Cleavage >99% after recrystallization of the amide.[1]To be determined.
Auxiliary Recovery High recovery rates are possible.[10]To be determined.

Data for pseudoephedrine is based on the alkylation of N-propionyl pseudoephedrine with various alkyl halides as reported in the literature.[1]

Mechanistic Considerations and Predicted Outcomes

The stereochemical outcome of the alkylation using this compound will depend on the conformation of its lithium-chelated enolate.

G cluster_0 Pseudoephedrine Enolate cluster_1 Hypothetical this compound Enolate Pseudo_Enolate Chelated (Z)-Enolate Pseudo_Attack Electrophile (R-X) attacks from the less hindered face Pseudo_Enolate->Pseudo_Attack Steric hindrance from methyl group AA_Enolate Chelated (Z)-Enolate AA_Attack Electrophile (R-X) attack AA_Enolate->AA_Attack Steric hindrance from gem-dimethyl group

Caption: Chelation-controlled stereochemical model for pseudoephedrine and the hypothetical model for this compound.

The gem-dimethyl group in this compound is expected to provide significant steric bulk, which could potentially lead to even higher diastereoselectivities compared to pseudoephedrine. However, this increased steric hindrance might also impede the rate of alkylation, particularly with bulky electrophiles. Furthermore, the cleavage of the auxiliary from the more sterically hindered amide might require more forcing conditions, which could increase the risk of epimerization of the newly formed stereocenter.

Conclusion and Future Outlook

Pseudoephedrine has rightfully earned its place as a reliable and highly effective chiral auxiliary in asymmetric synthesis.[1][2][3][4][5][6][8] Its performance provides a robust benchmark for the evaluation of new chiral auxiliaries. While this compound remains an underexplored candidate, its structural analogy to pseudoephedrine makes it a compelling subject for investigation. The experimental framework outlined in this guide provides a clear path for its evaluation. Should this compound demonstrate comparable or superior performance, particularly if it offers advantages in specific applications or is more readily available in certain contexts, it could represent a valuable addition to the synthetic chemist's toolkit. The true test, however, lies in the experimental data yet to be generated.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-2-phenylpropan-1-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe and compliant disposal of 2-Amino-2-phenylpropan-1-ol. In the fast-paced environment of research and development, the lifecycle of a chemical, from procurement to disposal, demands rigorous attention to safety and regulatory compliance. This document provides a comprehensive, step-by-step protocol for managing this compound waste, grounded in established safety data and regulatory frameworks. Our goal is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the protection of both laboratory personnel and the environment.

Hazard Identification: Understanding the "Why" Behind the Procedure

Before we address the "how" of disposal, we must understand the "why." The disposal protocol for any chemical is dictated by its inherent hazards. While specific data for this compound is limited, we can infer its hazard profile from closely related structural analogs and its functional groups (an amine and an alcohol on a phenylpropane backbone).

  • Corrosivity and Irritation : The amine functional group renders the compound basic. Similar amino alcohols, such as L(-)-2-Amino-3-phenyl-1-propanol, are classified as corrosive and are known to cause severe skin burns and serious eye damage[1]. The hydrochloride salt form is also a known skin, eye, and respiratory irritant[2]. Therefore, this compound must be handled with the assumption that it is corrosive and an irritant.

  • Toxicity : The hydrochloride salt is listed as harmful if swallowed[2]. All routes of exposure (inhalation, ingestion, skin contact) should be considered potentially harmful.

  • Reactivity : As an amine, this compound is incompatible with acids, strong oxidizing agents, acid anhydrides, and acid chlorides[1]. Contact between these materials can lead to vigorous and potentially hazardous reactions.

Based on this profile, this compound and its contaminated materials must be treated as hazardous waste .

The Regulatory Framework: Adhering to the Rule of Law

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[3]. RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which tracks the waste from its point of generation to its final disposal[3][4]. As a generator of this waste, you are the first and most critical link in this chain, responsible for ensuring it is properly identified, managed, and treated prior to disposal[4].

State and local regulations may also apply and can be more stringent than federal requirements[3]. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing appropriate PPE. Based on the hazard assessment, this includes:

  • Eye and Face Protection : Safety glasses with side shields are the minimum requirement. A face shield should be worn if there is a splash hazard[1].

  • Gloves : Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use[5].

  • Protective Clothing : A standard laboratory coat is required. For larger quantities or in case of a spill, a chemically resistant apron or coveralls may be necessary[1].

Step 2: Waste Characterization and Segregation

Properly segregating chemical waste is critical to prevent dangerous reactions.

  • Identify the Waste Stream : This waste stream includes pure, unused this compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, gloves, paper towels, reaction vessels).

  • Segregate Incompatibles : Keep this waste stream separate from incompatible materials, especially acids and strong oxidizing agents[1]. Designate a specific, labeled secondary containment bin for accumulating this waste.

Step 3: Container Selection and Labeling

All hazardous waste must be collected in appropriate, well-marked containers[6].

  • Container Choice : Use a chemically resistant container (e.g., high-density polyethylene, or HDPE) with a secure, screw-top lid. Ensure the container is in good condition and free from leaks or contamination.

  • Labeling : The container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations).

    • The approximate concentration and composition of the waste.

    • The relevant hazard characteristics (e.g., "Corrosive," "Toxic").

    • The date on which waste was first added to the container (the "accumulation start date").

Step 4: Accumulation and Storage

Waste must be stored safely in the laboratory before being collected by your institution's EHS personnel.

  • Location : Store the waste container in a designated Satellite Accumulation Area (SAA) within the lab where the waste is generated[6].

  • Secondary Containment : The container should be placed inside a larger, chemically resistant secondary container (like a tub or bin) to contain any potential leaks.

  • Keep Containers Closed : Keep the waste container securely closed at all times, except when adding waste[6].

Step 5: Final Disposal

The final step is the transfer of the waste to a licensed disposal facility.

  • EHS Pickup : Do not dispose of this chemical down the drain or in regular trash[1][5][7]. Contact your institution's EHS department to arrange for the pickup of the full waste container.

  • Manifesting : For transport off-site, the waste will be tracked using a hazardous waste manifest, a document that ensures it reaches an approved Treatment, Storage, and Disposal Facility (TSDF)[8].

Emergency Procedures: Spill Management

In the event of an accidental release, follow these steps:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources : If the compound is in a flammable solvent, remove all sources of ignition.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment : For liquid spills, use an absorbent, inert material (e.g., sand, diatomaceous earth) to contain the spill[9]. For solid spills, carefully sweep up the material to avoid creating dust[1][5].

  • Collection : Place all contaminated materials into a suitable, labeled container for hazardous waste disposal[1][9].

  • Decontamination : Clean the spill area thoroughly.

  • Report : Report the spill to your supervisor and EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_handling Handling & Collection Phase cluster_storage Storage & Disposal Phase start Waste Generation (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe Before Handling spill Accidental Spill Occurs start->spill characterize Step 2: Characterize & Segregate Waste (Isolate from acids/oxidizers) ppe->characterize container Step 3: Select & Label Container ('Hazardous Waste', Chemical Name, Date) characterize->container characterize->spill collect Collect Waste in Labeled Container container->collect store Step 4: Store in Satellite Accumulation Area (Secondary Containment, Lid Closed) collect->store collect->spill request_pickup Step 5: Request EHS Pickup store->request_pickup When Container is Full end Final Disposal at Approved TSDF request_pickup->end via Manifested Transport spill_proc Follow Emergency Spill Protocol (Contain, Collect, Decontaminate) spill->spill_proc IMMEDIATELY spill_proc->collect

Caption: Disposal workflow for this compound waste.

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By understanding the hazards of this compound and adhering to the detailed procedures outlined in this guide, you contribute to a culture of safety and ensure compliance with critical regulations. Always remember that your institution's EHS department is your primary resource for any questions regarding waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.